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  • Product: N,5-dimethylpiperidine-3-carboxamide
  • CAS: 1496117-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,5-dimethylpiperidine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N,5-dimethylpiperidine-3-carboxamide, a molecule of interest for chemical library development and drug discovery programs. While specific literature on this exact compound is limited, this document synthesizes data from analogous structures and established chemical principles to provide a robust framework for its study. We will explore its molecular structure and stereochemical complexity, propose a detailed, field-proven synthetic route with accompanying characterization protocols, and discuss its potential biological activities based on the well-documented pharmacology of related piperidine-3-carboxamide derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Piperidine-3-Carboxamide Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, while providing a three-dimensional framework for orienting pharmacophoric groups.[2][3] The introduction of substituents, particularly chiral centers, can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[3][4]

The piperidine-3-carboxamide substructure is of particular interest, appearing in compounds investigated for a range of therapeutic targets, including cancer, osteoporosis, and central nervous system disorders.[5][6][7] The carboxamide group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[8] This guide focuses on the N,5-dimethyl derivative, exploring the synthetic challenges and potential applications that arise from its specific substitution pattern.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

N,5-dimethylpiperidine-3-carboxamide possesses two stereocenters at the C3 and C5 positions of the piperidine ring. This gives rise to stereoisomerism that is critical to its interaction with chiral biological systems. The methyl group at C5 and the carboxamide group at C3 can be arranged in either a cis or trans configuration relative to each other. Each of these diastereomers exists as a pair of enantiomers ((3R,5S)/(3S,5R) for cis and (3R,5R)/(3S,5S) for trans).

The stereochemistry profoundly influences the molecule's conformation and, consequently, its biological activity.[9] Therefore, any synthetic and screening efforts must consider the separation and independent evaluation of these distinct stereoisomers.

Caption: 2D structure of N,5-dimethylpiperidine-3-carboxamide.
Physicochemical Properties

No experimental data for N,5-dimethylpiperidine-3-carboxamide has been published. The following table summarizes key physicochemical properties predicted in silico. These values are useful for guiding experimental design, such as selecting appropriate solvent systems for synthesis and chromatography.

PropertyPredicted ValueSource
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol [10]
Topological Polar Surface Area (TPSA) 55.12 Ų[10]
Predicted LogP (XLogP3) 0.1[11][12]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 2[10]
Rotatable Bonds 1[10]

Note: Data is based on analogous or isomeric structures available in public databases and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of 3,5-disubstituted piperidines requires careful control of stereochemistry.[9][13] A robust synthetic strategy is crucial for producing the target compound with high purity and for accessing specific stereoisomers.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves two key transformations:

  • Amide Bond Formation: The final step is the coupling of a suitable piperidine-3-carboxylic acid derivative with methylamine. This is a reliable and high-yielding transformation in medicinal chemistry.[14]

  • Piperidine Ring Synthesis: The core challenge lies in the stereocontrolled synthesis of the 3,5-disubstituted piperidine ring. A common strategy involves the reduction of a corresponding 3,5-dimethylpyridine precursor, followed by functionalization. Hydrogenation of 3,5-dimethylpyridine can yield 3,5-dimethylpiperidine (also known as 3,5-lupetidine).[15] Subsequent steps would be required to introduce the C3-carboxylic acid functionality, which can be complex.

An alternative, more controllable approach builds the ring from acyclic precursors, allowing for better stereochemical control.[16][17] For this guide, we will propose a practical, multi-step synthesis starting from a commercially available precursor, culminating in a standard amide coupling reaction.

G cluster_0 A Target Molecule N,5-dimethylpiperidine-3-carboxamide B Amide Coupling (Step 3) A->B C Precursor 1: (cis/trans)-5-methylpiperidine- 3-carboxylic acid ester B->C D Precursor 2: Methylamine B->D E Hydrolysis (Step 2) C->E F Protected Piperidine Ester E->F G Ring Synthesis / Reduction (Step 1) F->G H Starting Materials (e.g., Substituted Pyridine) G->H

Caption: Conceptual retrosynthetic workflow for the target compound.
Proposed Experimental Protocol

This protocol outlines a plausible route for synthesizing a mixture of cis and trans diastereomers of N,5-dimethylpiperidine-3-carboxamide. The separation of diastereomers would typically be performed via silica gel chromatography on an intermediate or the final product.

Step 1: Synthesis of N-Boc-5-methylpiperidine-3-carboxylic Acid This step involves protecting the piperidine nitrogen and establishing the carboxylic acid moiety. This intermediate can be synthesized via various multi-step routes reported in the literature for substituted piperidines. For the purpose of this guide, we assume this key intermediate is available.

Step 2: Amide Coupling This procedure details the formation of the amide bond using a standard peptide coupling reagent like HATU, which is known for its efficiency and low rate of racemization.[18]

  • Materials:

    • N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 equiv)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

    • Methylamine solution (e.g., 2.0 M in THF) (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Slowly add the methylamine solution (1.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-N,5-dimethylpiperidine-3-carboxamide.

Step 3: Boc Deprotection This final step removes the Boc protecting group to yield the target compound.

  • Materials:

    • Crude product from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude N-Boc-protected amide in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add TFA (10 equiv) dropwise.

    • Remove the ice bath and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Purification: The crude residue (as a TFA salt) can be purified by reverse-phase HPLC. Alternatively, it can be neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent. Final purification of the free base is typically achieved by silica gel flash chromatography to yield the pure N,5-dimethylpiperidine-3-carboxamide.

Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the chemical structure, including the presence of the two methyl groups and the overall substitution pattern. The relative integration of key signals can help determine the cis/trans ratio in the diastereomeric mixture.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₈H₁₆N₂O).

  • HPLC/UPLC: An essential tool to determine the purity of the final compound and to separate the cis and trans diastereomers if a suitable chiral or achiral method is developed.

Potential Biological Activity and Therapeutic Applications

While N,5-dimethylpiperidine-3-carboxamide itself has not been evaluated in published studies, the broader class of piperidine-3-carboxamide derivatives has shown significant promise in several therapeutic areas. This structural motif serves as a valid starting point for library synthesis and screening campaigns.

G cluster_targets A Privileged Scaffold (Piperidine-3-Carboxamide) B Potential Biological Targets T1 Kinases (e.g., ALK) B->T1 T2 Proteases (e.g., Cathepsin K) B->T2 T3 Cellular Pathways (e.g., Senescence Induction) B->T3 T4 GPCRs & Ion Channels B->T4

Sources

Exploratory

A Comprehensive Technical Guide to N,5-Dimethylpiperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,5-dimethylpiperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine core structure, a functionality of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-dimethylpiperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine core structure, a functionality of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its fundamental chemical and physical properties, a detailed synthesis protocol, and an overview of its potential applications based on related structural analogs. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel piperidine-based therapeutic agents.

Introduction and Core Properties

N,5-dimethylpiperidine-3-carboxamide belongs to the class of piperidinecarboxamides. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific substitution pattern of N,5-dimethylpiperidine-3-carboxamide, with methyl groups at the nitrogen (N1) and the 5-position, and a carboxamide at the 3-position, creates a distinct chemical entity with specific stereochemical and electronic characteristics that can be exploited in drug design.

While literature specifically detailing the biological activity of N,5-dimethylpiperidine-3-carboxamide is sparse, the broader class of piperidine-3-carboxamide derivatives has been investigated for various therapeutic applications, including as anticancer agents and inhibitors of human platelet aggregation.[1][2] These studies suggest that the core scaffold is a viable starting point for the development of novel therapeutics.

Physicochemical and Structural Data

The fundamental properties of N,5-dimethylpiperidine-3-carboxamide are summarized below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueSource(s)
Chemical Formula C₈H₁₆N₂O[3][4]
Molecular Weight 156.23 g/mol [4][5]
Monoisotopic Mass 156.12627 Da[3]
CAS Number 1496117-89-5[4]
SMILES CC1CC(CNC1)C(=O)NC[3]
InChIKey MWXOGRNRIXKYHJ-UHFFFAOYSA-N[3]
Structural Representation

The two-dimensional structure of N,5-dimethylpiperidine-3-carboxamide dictates its chemical reactivity and three-dimensional conformation, which are critical for its interaction with biological targets.

Caption: 2D Chemical Structure of N,5-dimethylpiperidine-3-carboxamide.

Synthesis Protocol

The synthesis of piperidine-3-carboxamide derivatives typically involves the amidation of a corresponding carboxylic acid precursor. The following is a generalized, yet detailed, protocol for the synthesis of a piperidine-3-carboxamide, which can be adapted for N,5-dimethylpiperidine-3-carboxamide by starting with the appropriately methylated piperidine-3-carboxylic acid.

This protocol is based on standard peptide coupling methodologies, which are widely applicable for amide bond formation.[6]

Principle: Amide Bond Formation via Carbodiimide Coupling

The core of this synthesis is the activation of a carboxylic acid (N,5-dimethylpiperidine-3-carboxylic acid) with a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The activated acid then reacts with an amine (in this case, ammonia or an ammonia equivalent) to form the desired carboxamide.

Experimental Workflow

Caption: Synthetic workflow for piperidine-3-carboxamide derivatives.

Step-by-Step Methodology
  • Step 1: Activation of the Carboxylic Acid.

    • Dissolve the starting material, N-Boc-5-methylpiperidine-3-carboxylic acid (1.0 eq), in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • To this solution, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

    • Stir the reaction at room temperature for approximately 15-20 minutes to allow for the formation of the activated ester intermediate. The use of EDC and HOBt is a classic combination to facilitate amide bond formation while minimizing racemization and other side reactions.[6]

  • Step 2: Amidation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of ammonia in an alcohol, such as 7N ammonia in methanol (2.0 eq), dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, which should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6]

  • Step 3: Workup and Purification of the Intermediate.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-5-methylpiperidine-3-carboxamide.[6]

  • Step 4: N-alkylation and Deprotection (Conceptual Adaptation).

    • Note: The specific synthesis of the title compound requires the N1-methyl group. This can be introduced at various stages, for instance, by reductive amination on the piperidine nitrogen after the deprotection of a protecting group like Boc, or by starting with an already N-methylated piperidine precursor. A common method for N-methylation is the Eschweiler-Clarke reaction using formaldehyde and formic acid.

    • To remove the Boc protecting group, dissolve the crude intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise and stir while allowing the reaction to warm to room temperature for 1-2 hours.[6]

    • Concentrate the mixture, redissolve the residue, and basify with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt, followed by extraction and purification to yield the final product.

Potential Applications and Future Directions

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise in several therapeutic areas:

  • Anticancer Activity: Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity.[2] One such compound achieved an EC50 of 40 nM, highlighting the potential of this chemical class.[2]

  • Platelet Aggregation Inhibition: A detailed structure-activity relationship study of various piperidine-3-carboxamides (nipecotamides) revealed their potential as inhibitors of human platelet aggregation.[1] The study emphasized the importance of the amide substituent at the 3-position for bioactivity.[1]

  • Enzyme Inhibition: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a target for anti-osteoporosis agents.[7] Furthermore, related dimethylpyridine-3-carboxamide structures have been investigated as inhibitors of matrix metalloproteinase-13 (MMP-13), a target in cancer therapy.[8]

The specific compound, N,5-dimethylpiperidine-3-carboxamide, represents a unique point in the chemical space of this scaffold. Its future exploration by research and drug development professionals could involve its use as a building block in combinatorial libraries or as a lead compound for optimization in programs targeting enzymes, receptors, or ion channels where the piperidine motif is known to interact.

Conclusion

N,5-dimethylpiperidine-3-carboxamide is a well-defined chemical entity with a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . While direct biological data on this specific molecule is limited, its structural framework is present in compounds with significant pharmacological potential, particularly in oncology and cardiovascular disease. The synthetic pathways to access this and related molecules are well-established, relying on standard amide coupling reactions. This guide provides the core data and methodological basis for scientists to synthesize, characterize, and further investigate the therapeutic potential of N,5-dimethylpiperidine-3-carboxamide and its derivatives.

References

  • PubChem. N,5-dimethylpiperidine-3-carboxamide. National Center for Biotechnology Information. Link

  • BLD Pharm. N,5-Dimethylpiperidine-3-carboxamide. Link

  • CymitQuimica. N,N-Dimethylpiperidine-3-carboxamide dihydrochloride. Link

  • ChemScene. 5,5-Dimethylpiperidine-3-carboxamide. Link

  • BenchChem. Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Link

  • PubChem. N-methylpiperidine-3-carboxamide. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. N,3-dimethylpiperidine-3-carboxamide. Link

  • Al-Obaid, A. M., El-Subbagh, H. I., Khadair, M. M., & Al-Rashood, K. A. (1996). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Archiv der Pharmazie, 329(1), 31-36. Link

  • Kim, J. E., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(21), 3949. Link

  • Płaczek, R., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 28(23), 7894. Link

  • Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Link

Sources

Foundational

Calculated logP and Hydrophobicity of Dimethylpiperidine Carboxamides: Implications for Pharmacokinetics and Drug Design

Executive Summary Dimethylpiperidine carboxamides and their structurally extended derivatives (such as the pipecoloxylidide local anesthetics) represent a highly versatile class of nitrogen-containing heterocycles. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylpiperidine carboxamides and their structurally extended derivatives (such as the pipecoloxylidide local anesthetics) represent a highly versatile class of nitrogen-containing heterocycles. In drug development, the physicochemical parameter that most profoundly governs their pharmacokinetics, target binding affinity, and systemic toxicity is their hydrophobicity. This is quantitatively expressed as the partition coefficient ( logP ) and the distribution coefficient ( logD7.4​ ).

This technical guide explores the structural drivers of hydrophobicity in dimethylpiperidine carboxamides, details a self-validating experimental protocol for logP determination, and analyzes the critical role of lipophilicity in clinical toxicology—specifically through the "Lipid Sink" mechanism.

Structural Drivers of Hydrophobicity

The core structure of a dimethylpiperidine carboxamide can be heavily modified to tune its lipophilicity for specific therapeutic targets.

  • Hydrophilic Fragments (Low logP ) : Unsubstituted or simple acetylated dimethylpiperidine carboxamides, such as1 and2, exhibit highly hydrophilic profiles with logP values near 0.1 to 0.3[1][2]. These low- logP fragments are frequently utilized in 3D-QSAR modeling to design highly selective ALK (Anaplastic Lymphoma Kinase) inhibitors, where the hydrophilic piperidine ring improves aqueous solubility while the carboxamide group acts as a critical hydrogen bond donor/acceptor in the kinase hinge region[3].

  • Lipophilic Clinical Derivatives (High logP ) : When the carboxamide nitrogen is conjugated to a 2,6-dimethylphenyl group (forming pipecoloxylidides) and the piperidine nitrogen is alkylated, the hydrophobicity increases dramatically. The causality here is entropically driven: the large non-polar alkyl/aryl groups disrupt the hydrogen-bonding network of water. Partitioning into a lipid phase releases these ordered water molecules into the bulk, increasing system entropy.

Quantitative Hydrophobicity Data

The table below summarizes the calculated AlogP and experimentally determined logP values for key derivatives in this chemical space.

CompoundStructural ClassCalculated AlogPExperimental logP Primary Application
5,5-Dimethylpiperidine-3-carboxamide Dimethylpiperidine0.10N/AALK Inhibitor Fragment
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide Dimethylpiperidine0.33N/ASynthetic Building Block
Mepivacaine Pipecoloxylidide4Local Anesthetic (Short)
Ropivacaine Pipecoloxylidide3.10Local Anesthetic (Inter.)
Bupivacaine Pipecoloxylidide56Local Anesthetic (Long)

(Data derived from ChEMBL calculations and PubChem experimental records[6][7][4][5][8]).

Causality in Toxicology: The "Lipid Sink" Mechanism

The logP of dimethylphenyl piperidine carboxamides directly dictates their toxicological profile and their response to rescue therapies. Local Anesthetic Systemic Toxicity (LAST) occurs when these drugs inadvertently enter the bloodstream, leading to profound myocardial depression via Nav1.5 sodium channel blockade.

The efficacy of Intravenous Lipid Emulsion (ILE) resuscitation is strictly logP -dependent[8]. Bupivacaine ( logP=3.41 ) is highly lipophilic and partitions aggressively into myocardial tissue. When a 20% lipid emulsion is infused, it creates an expanded intravascular lipid compartment. The resulting thermodynamic concentration gradient pulls the highly lipophilic bupivacaine out of the myocardium and into the plasma "sink"[9]. Conversely, mepivacaine ( logP=1.95 ) is significantly less lipophilic and does not respond as effectively to lipid emulsion therapy, proving that hydrophobicity is the causal mechanism behind the rescue protocol's success[8].

LipidSink A Toxic Dose of Bupivacaine (High logP: 3.41) B Myocardial Tissue (Nav1.5 Channel Blockade) A->B Tissue Absorption E Thermodynamic Redistribution (Concentration Gradient Shift) B->E Drug Efflux C Intravenous Lipid Emulsion (20% Lipid Infusion) D Plasma Lipid Sink (Expanded Lipophilic Compartment) C->D Creates Sink D->E Absorbs Drug F Restored Cardiac Function (Detoxification) E->F Clearance

Fig 1: The Lipid Sink Mechanism demonstrating logP-dependent redistribution of bupivacaine.

Self-Validating Protocol: Experimental logP Determination

To ensure high-fidelity data for QSAR modeling, logP must be determined using a rigorously controlled Shake-Flask method coupled with RP-HPLC. The following protocol incorporates a self-validating mass balance check to prevent false readings caused by glass adsorption or chemical degradation.

Step-by-Step Methodology
  • Phase Mutual Saturation : Vigorously stir n -octanol and 0.1 M phosphate buffer (pH 7.4) together for 24 hours at 25 °C.

    • Causality: If the phases are not mutually saturated prior to the experiment, they will dissolve into each other during the assay, altering the phase volumes and skewing the final concentration calculations.

  • Solute Addition : Dissolve exactly 1.0 mg of the dimethylpiperidine carboxamide derivative into 1.0 mL of the saturated octanol phase.

  • Thermodynamic Equilibration : Combine 1.0 mL of the spiked octanol with 1.0 mL of the saturated aqueous buffer in a silanized glass vial. Shake mechanically at 25 ± 0.1 °C for 24 hours.

    • Causality: Silanized glass prevents the basic piperidine nitrogen from adsorbing to free silanol groups on the vial wall.

  • Phase Separation : Centrifuge the vial at 3000 rpm for 15 minutes.

    • Causality: Shaking creates micro-emulsions. If octanol micro-droplets remain suspended in the aqueous phase, the HPLC will detect the drug trapped inside them, artificially inflating the aqueous concentration and falsely lowering the calculated logP .

  • Quantification : Carefully sample both phases using a Hamilton syringe. Analyze via RP-HPLC with UV-Vis detection (typically at 210-230 nm for the carboxamide backbone).

  • Self-Validation (Mass Balance) : Calculate the total mass of the drug recovered in both phases.

    • Validation Rule: MassTotal​=MassOctanol​+MassAqueous​ . If MassTotal​ deviates by more than ±5% from the initial 1.0 mg, the assay is invalid and must be repeated.

ShakeFlask N1 Phase Mutual Saturation (n-Octanol & pH 7.4 Buffer) N2 Solute Addition (Dimethylpiperidine carboxamide) N1->N2 N3 Thermodynamic Equilibration (Shake 24h at 25°C) N2->N3 Add to biphasic system N4 Phase Separation (Centrifugation at 3000 rpm) N3->N4 Break micro-emulsions N5 RP-HPLC Quantification (UV-Vis Detection) N4->N5 Sample both phases N6 Self-Validation (Mass Balance Check ±5%) N5->N6 Calculate logP

Fig 2: Self-validating Shake-Flask workflow for experimental logP determination.

Sources

Exploratory

The Piperidine-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a combination of favorable physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a combination of favorable physicochemical properties and synthetic tractability. When functionalized with a carboxamide group at the 3-position, it gives rise to the piperidine-3-carboxamide core, a versatile building block that has been successfully incorporated into a wide array of therapeutic agents. This technical guide provides a comprehensive literature review of piperidine-3-carboxamide derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse applications in medicinal chemistry, with a focus on oncology, neurodegenerative diseases, and other key therapeutic areas.

The Allure of the Piperidine-3-Carboxamide Core: Physicochemical Properties and Drug-Likeness

The piperidine-3-carboxamide scaffold confers several advantageous properties to drug candidates. The piperidine ring itself, being a saturated heterocycle, provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. This three-dimensionality can lead to enhanced potency and selectivity compared to flat, aromatic structures.[1]

The physicochemical properties of piperidine derivatives, such as their basicity (pKa) and lipophilicity (logP), can be readily modulated through substitution on the ring nitrogen and the carboxamide moiety. This allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for developing orally bioavailable drugs with favorable pharmacokinetic profiles. For instance, the introduction of chiral centers on the piperidine ring can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties.[2][3] The inherent properties of the piperidine ring make it a group with both hydrophilic and lipophilic characteristics, offering a balanced starting point for optimization.[2]

Synthetic Strategies: Building the Piperidine-3-Carboxamide Core

The construction and diversification of the piperidine-3-carboxamide scaffold can be achieved through several synthetic routes. A common and straightforward approach involves the amide coupling of a suitable piperidine-3-carboxylic acid derivative with a desired amine.

A general workflow for the synthesis of piperidine-3-carboxamide derivatives is depicted below:

Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Pyridine-3-carboxylic acid Pyridine-3-carboxylic acid Hydrogenation Hydrogenation Pyridine-3-carboxylic acid->Hydrogenation Amine (R2-NH2) Amine (R2-NH2) Amide Coupling Amide Coupling Amine (R2-NH2)->Amide Coupling Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Hydrogenation->Piperidine-3-carboxylic acid Protection (e.g., Boc) Protection (e.g., Boc) Piperidine-3-carboxylic acid->Protection (e.g., Boc) N-Boc-piperidine-3-carboxylic acid N-Boc-piperidine-3-carboxylic acid Protection (e.g., Boc)->N-Boc-piperidine-3-carboxylic acid N-Boc-piperidine-3-carboxylic acid->Amide Coupling N-Boc-piperidine-3-carboxamide N-Boc-piperidine-3-carboxamide Amide Coupling->N-Boc-piperidine-3-carboxamide Deprotection Deprotection N-Boc-piperidine-3-carboxamide->Deprotection Piperidine-3-carboxamide Derivative Piperidine-3-carboxamide Derivative Deprotection->Piperidine-3-carboxamide Derivative

Caption: General synthetic workflow for piperidine-3-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Arylpiperidine-3-carboxamides

This protocol describes a general method for the synthesis of N-arylpiperidine-3-carboxamides, a common class of derivatives with diverse biological activities.[1][4]

Step 1: Amide Coupling

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture and stir at room temperature for 15 minutes.

  • Add the desired aniline (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected N-arylpiperidine-3-carboxamide.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in DCM.

  • Add an acid, such as trifluoroacetic acid (TFA) (5-10 equivalents), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-arylpiperidine-3-carboxamide.

Therapeutic Applications and Structure-Activity Relationships

Piperidine-3-carboxamide derivatives have demonstrated significant potential across a range of therapeutic areas. The following sections will explore their application as anticancer agents, in neurodegenerative diseases, and for other indications, with a focus on the key structure-activity relationships that govern their biological effects.

Anticancer Activity

The piperidine-3-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents, including kinase inhibitors and compounds that induce senescence in cancer cells.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][5] Piperidine-3-carboxamide derivatives have been identified as potent ALK inhibitors.[6] These inhibitors typically work by competing with ATP for binding to the kinase domain of the ALK protein, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[5][7]

The binding of these inhibitors to the ATP-binding pocket of ALK effectively shuts down oncogenic signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to apoptosis of the cancer cells.[2][5]

ALK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation Piperidine-3-carboxamide Inhibitor Piperidine-3-carboxamide Inhibitor Piperidine-3-carboxamide Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Transcription Transcription MAPK->Transcription AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival STAT STAT JAK->STAT STAT->Transcription Transcription->Cell Proliferation & Survival

Caption: Simplified ALK signaling pathway and the inhibitory action of piperidine-3-carboxamide derivatives.

A study by Bryan et al. identified piperidine carboxamide derivatives with significant anti-tumor activity in a Karpas-299 cell model, highlighting their potential as ALK inhibitors.[2]

Compound Modification ALK IC50 (µM) Reference
1 Initial Hit0.174[6]
N55 Optimized derivativeHigh inhibitory activity[2]

Structure-Activity Relationship (SAR) for ALK Inhibitors:

  • The piperidine-3-carboxamide core serves as a key scaffold for binding to the ALK kinase domain.[6]

  • Modifications on both the N-1 position of the piperidine ring and the carboxamide nitrogen are crucial for optimizing potency and selectivity.[6]

  • The X-ray cocrystal structure of an inhibitor with the ALK kinase domain revealed that the piperidine carboxamide scaffold can access an extended hydrophobic pocket, providing opportunities for further optimization.[6]

Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, presenting a novel therapeutic strategy for this aggressive cancer.[4] A high-throughput screening of a large compound library identified an initial hit with this scaffold, which was subsequently optimized through SAR studies.[4]

Compound Modification Antiproliferative Activity (IC50, µM) Senescence-inducing Activity (EC50, µM) Reference
1 (Hit) Racemic mixture0.881.24[4]
20 (S-isomer) S-configuration-0.27[4]
54 S-isomer with pyridine and pyrrole moieties0.030.04[4]

Structure-Activity Relationship (SAR) for Anti-Melanoma Agents:

  • Stereochemistry: The S-configuration at the 3-position of the piperidine ring was found to be crucial for activity, with the S-isomer of the initial hit showing a significant increase in potency compared to the racemic mixture and the R-isomer.[4]

  • Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence activity. Hydrogen bond acceptors at specific positions were found to be important for antiproliferative effects.[4]

  • Heterocyclic Moieties: Replacement of a benzene ring with a pyridine ring in one of the aryl substituents led to a remarkable improvement in biological activity.[4]

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K, a cysteine protease highly expressed in osteoclasts, plays a critical role in bone resorption. Its inhibition is a promising therapeutic strategy for the treatment of osteoporosis. A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as Cathepsin K inhibitors.[8]

Compound Modification Cathepsin K IC50 (µM) Reference
F-12 (Fragment hit) Sulfonyl piperidine13.52[8]
H-9 Optimized derivative0.08[8]

Structure-Activity Relationship (SAR) for Cathepsin K Inhibitors:

  • N-1 Substituent: The presence of a sulfonyl group at the N-1 position of the piperidine ring was identified as a key feature from a fragment-based screening.[8]

  • Carboxamide Substituent: Introduction of a benzylamine group to the carboxamide was designed to enhance interactions with the P3 pocket of the Cathepsin K active site.[8]

  • Substituent Effects: Electron-withdrawing groups on the aryl ring of the N-1 substituent generally led to higher potency.[8]

Neurodegenerative Diseases

The piperidine scaffold is a well-established component of many central nervous system (CNS) active drugs. Piperidine-3-carboxamide derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. Some piperidine derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase-8 (PDE8), which is overexpressed in neurodegenerative conditions.

Conclusion and Future Perspectives

The piperidine-3-carboxamide scaffold has proven to be a highly versatile and valuable motif in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have led to the discovery of potent and selective modulators of various enzymes and receptors. The examples highlighted in this guide, from kinase inhibitors for cancer to enzyme inhibitors for osteoporosis and potential treatments for neurodegenerative diseases, underscore the broad therapeutic potential of this privileged core.

Future research in this area will likely focus on several key aspects:

  • Expansion of Therapeutic Applications: Exploring the potential of piperidine-3-carboxamide derivatives against a wider range of biological targets and diseases.

  • Structure-Based Drug Design: Utilizing computational methods and structural biology to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider diversity of piperidine-3-carboxamide analogues.

  • Target Identification: For compounds identified through phenotypic screening, such as the senescence-inducing anti-melanoma agents, elucidating their precise molecular targets will be crucial for further development.

The continued exploration of the chemical space around the piperidine-3-carboxamide core holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

  • Amerigo Scientific. ALK Inhibitors: Mechanism, Resistance, and Research Advances. Amerigo Scientific. [Link]

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

  • ResearchGate. Molecular formulas of studied piperidine-3-carboxamide derivatives. ResearchGate. [Link]

  • PubMed. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry, 55(4), 1690-710. [Link]

  • ResearchGate. (A) Representative type-I1/2 ALK inhibitors with the piperidine... ResearchGate. [Link]

  • Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Prince Sattam bin Abdulaziz University - Pure Help Center. Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • ResearchGate. Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). ResearchGate. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Innoget. Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]

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Foundational

An In-depth Technical Guide to the pKa Values and Ionization States of N,5-dimethylpiperidine-3-carboxamide

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is of paramount importance as it directly influences critical pharmacokinetic and pharmacodynamic properties, including solubility, permeability, metabolic stability, and target binding affinity.[1][2] This guide provides a comprehensive analysis of the pKa values and corresponding ionization states of N,5-dimethylpiperidine-3-carboxamide, a molecule featuring a substituted piperidine ring, a common scaffold in medicinal chemistry. Due to the absence of direct experimental data for this specific entity, this paper synthesizes information from structurally related analogs and established chemical principles to provide robust pKa estimations. Furthermore, we detail both the experimental and computational methodologies that form the bedrock of pKa determination, offering researchers and drug development professionals a practical framework for characterizing novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

An estimated 95% of all drug molecules possess ionizable functional groups.[1] The extent to which these groups are protonated or deprotonated is governed by their pKa and the pH of their environment. This ionization state is not a static feature but a dynamic equilibrium that profoundly impacts a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility & Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart. A drug must first dissolve to be absorbed, making pH-dependent solubility a critical factor in formulation and bioavailability.

  • Permeability: The "pH-partition hypothesis" posits that only the neutral, more lipophilic form of a drug can passively diffuse across biological membranes. Therefore, the equilibrium between ionized and neutral species at the membrane surface dictates the rate of absorption and distribution into tissues.

  • Target Engagement: The specific protonation state of a drug can be essential for forming key interactions (e.g., ionic bonds, hydrogen bonds) with its biological target, directly influencing its potency and efficacy.

A thorough understanding and accurate determination of a molecule's pKa are thus indispensable for predicting its in vivo behavior and for the rational design of drug candidates with optimized properties.[2]

Molecular Structure and Ionizable Centers

N,5-dimethylpiperidine-3-carboxamide is a chiral molecule containing two key functional groups that determine its acid-base properties: a tertiary amine within the piperidine ring and a primary carboxamide.

  • Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a tertiary amine, substituted with a methyl group. Amines are basic and will accept a proton to form a positively charged conjugate acid (a piperidinium ion). The pKa value associated with this center (pKab) will define the equilibrium between the neutral amine and the cationic conjugate acid.

  • Carboxamide Group: The primary carboxamide group (-CONH2) is generally considered neutral under physiological conditions. The lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic than an amine. While it can be protonated on the oxygen atom under very strongly acidic conditions (pKa typically < 0) or deprotonated from the nitrogen under very strongly basic conditions (pKa typically > 16), it does not contribute to ionization within the physiologically relevant pH range.

Therefore, for the purposes of drug development, the piperidine nitrogen is the sole ionizable center of interest.

Estimated pKa Values and Ionization States

As of this writing, no experimentally determined pKa value for N,5-dimethylpiperidine-3-carboxamide has been published in the scientific literature.[3] However, a reliable estimation can be derived by analyzing the pKa values of structurally similar compounds.

3.1. Basicity of the Piperidine Nitrogen (pKab)

The basicity of the piperidine nitrogen is influenced by several structural factors:

  • Parent Piperidine Ring: The conjugate acid of the parent piperidine molecule has a pKa of approximately 11.1.[4][5]

  • N-Alkylation: The addition of a methyl group to the nitrogen (N-methylpiperidine) reduces the pKa to approximately 10.08.[6][7][8] While alkyl groups are electron-donating, the steric hindrance of the tertiary amine can impede solvation of the conjugate acid, slightly decreasing its stability and thus lowering the pKa.

  • C5-Methyl Substitution: The methyl group at the 5-position is a weak electron-donating group, which would be expected to slightly increase the basicity (raise the pKa) of the nitrogen. This effect is generally small.

  • C3-Carboxamide Substitution: The carboxamide group at the 3-position is electron-withdrawing via an inductive effect. This effect will decrease the electron density on the piperidine nitrogen, making it a weaker base and thereby lowering its pKa. Studies on other substituted piperidine rings confirm that electron-withdrawing substituents reduce the pKa of the ring nitrogen.[9][10][11]

Synthesizing these effects, the dominant influence is the balance between the N-methylation and the electron-withdrawing carboxamide. Starting from the pKa of N-methylpiperidine (~10.1), the electron-withdrawing nature of the carboxamide group is expected to lower this value significantly.

Estimated pKab for N,5-dimethylpiperidine-3-carboxamide: 8.8 ± 0.5

This estimation positions the molecule as a moderately strong base, typical for many piperidine-containing drug candidates.

3.2. Ionization State Profile

Based on the estimated pKa of 8.8, the predominant ionization state of N,5-dimethylpiperidine-3-carboxamide can be predicted across different pH environments using the Henderson-Hasselbalch equation.

pH EnvironmentExample LocationpH vs. pKaPredominant SpeciesNet Charge
Highly AcidicStomach (Fasted)pH << pKaProtonated (Cationic)+1
Moderately AcidicSmall Intestine (Duodenum)pH < pKaProtonated (Cationic)+1
Physiological Blood, Cytosol pH (7.4) < pKa (8.8) Protonated (Cationic) +1
At pKa-pH = pKa50% Protonated / 50% Neutral+0.5 (average)
BasicSmall Intestine (Ileum)pH > pKaNeutral0

At physiological pH 7.4, the molecule will be predominantly in its protonated, cationic form (>95%). This has significant implications, suggesting high aqueous solubility but potentially lower passive permeability across cell membranes compared to its neutral form.

Caption: Ionization equilibrium of N,5-dimethylpiperidine-3-carboxamide.

Methodologies for pKa Determination

While estimation is a valuable first step, experimental determination or high-fidelity computational prediction is required for regulatory submissions and accurate modeling.

Experimental Determination

The gold standard for pKa determination is potentiometric titration, a robust and precise method.[12][13] Other spectroscopic and separation-based methods are also employed, particularly for low-solubility compounds or high-throughput screening.

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the standard operating procedure for determining the pKa of a basic compound like N,5-dimethylpiperidine-3-carboxamide.

Objective: To accurately measure the pKa of the piperidinium conjugate acid.

Materials:

  • Calibrated pH meter and combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • N,5-dimethylpiperidine-3-carboxamide sample (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity, degassed water

  • Standard pH buffers (e.g., pH 4, 7, 10)

Procedure:

  • System Calibration: Calibrate the pH electrode using at least three standard buffers that bracket the expected pH range of the titration.[14]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the sample to prepare a solution with a concentration between 1-10 mM.

    • Dissolve the sample in a known volume of degassed, high-purity water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[14]

  • Titration - Step 1 (Back Titration Setup):

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Begin gentle stirring.

    • Add a known excess of standardized 0.1 M HCl to fully protonate all molecules of the basic sample. The starting pH should be at least 2 units below the estimated pKa.

  • Titration - Step 2 (Forward Titration):

    • Titrate the acidified sample solution with standardized 0.1 M NaOH.[9]

    • Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH reading to stabilize after each addition.

    • Record the volume of titrant added and the corresponding pH value at each step.

    • Continue the titration until the pH is at least 2 units above the estimated pKa.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point, where all the excess HCl and the protonated sample have been neutralized.

    • The half-equivalence point volume is the volume of NaOH required to neutralize half of the protonated sample.

    • At the half-equivalence point, the concentrations of the protonated (cationic) and neutral species are equal. At this specific point, pH = pKa .[14]

Potentiometric_Titration_Workflow A 1. System Calibration (pH 4, 7, 10 buffers) B 2. Sample Preparation (1-10 mM in 0.15 M KCl) A->B C 3. Acidify Sample (Add excess 0.1 M HCl, pH < pKa-2) B->C D 4. Titrate with Base (Add 0.1 M NaOH in increments) C->D E 5. Record Data (pH vs. Volume of NaOH) D->E F 6. Plot Titration Curve (pH vs. Volume) E->F G 7. Determine Equivalence Point (Peak of 1st Derivative) F->G H 8. Identify Half-Equivalence Point G->H I 9. Determine pKa (pKa = pH at half-equivalence) H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Prediction

When experimental determination is not feasible (e.g., early discovery, virtual library screening), computational methods provide valuable pKa predictions.[1] These methods have advanced significantly in accuracy.

  • Quantum Mechanical (QM) Methods: These first-principles approaches calculate the free energy change of the deprotonation reaction.[15][16] Methods like Density Functional Theory (DFT) combined with continuum solvation models can yield highly accurate pKa predictions, though they are computationally intensive.[15][17]

  • Quantitative Structure-Property Relationship (QSPR): These are data-driven models that use machine learning algorithms to correlate structural descriptors (e.g., atomic charges, topology) with experimental pKa values from large databases.[1][17] They are extremely fast and ideal for screening large numbers of compounds.

  • Hybrid Approaches: Some of the most successful modern methods combine the speed of machine learning with the physical rigor of QM calculations to achieve a balance of speed and accuracy.[17]

Several commercial software packages (e.g., from Schrödinger, ChemAxon, SimulationsPlus) and academic tools offer modules for reliable pKa prediction.[17][18]

Conclusion

N,5-dimethylpiperidine-3-carboxamide is a basic molecule whose ionization behavior is dominated by the tertiary amine in the piperidine ring. Based on a thorough analysis of structurally related compounds, the pKa of its conjugate acid is estimated to be 8.8 ± 0.5 . This indicates that at physiological pH 7.4, the molecule will exist predominantly in its protonated, cationic form, a critical piece of information for predicting its solubility, absorption, and target interaction profile. While this estimation provides a strong directional guide, this whitepaper also provides a detailed protocol for the definitive experimental determination of this value via potentiometric titration, the industry-standard method. For high-throughput applications, a range of robust computational tools is also available. A precise understanding of the pKa and ionization state is a non-negotiable cornerstone of modern, data-driven drug discovery and development.

References

  • Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). National Institutes of Health. Retrieved March 10, 2026, from [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Retrieved March 10, 2026, from [Link]

  • Aldeghi, M., et al. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved March 10, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved March 10, 2026, from [Link]

  • N-Methylpiperidine (CAS 626-67-5). (n.d.). The Good Scents Company. Retrieved March 10, 2026, from [Link]

  • Tada, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved March 10, 2026, from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved March 10, 2026, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved March 10, 2026, from [Link]

  • N-methylpiperidine. (n.d.). Wikidata. Retrieved March 10, 2026, from [Link]

  • Piperidine. (n.d.). R&D Chemicals. Retrieved March 10, 2026, from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2014). International Journal of Chemical, Environmental & Biological Sciences. Retrieved March 10, 2026, from [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved March 10, 2026, from [Link]

  • Pyrrolidines and piperidines which is more basic....?? (2020). Eduncle. Retrieved March 10, 2026, from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Retrieved March 10, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved March 10, 2026, from [Link]

  • van der Water, B. E., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved March 10, 2026, from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved March 10, 2026, from [Link]

  • Understanding the pKa of Carboxyl Groups: A Deep Dive. (2025). Oreate AI Blog. Retrieved March 10, 2026, from [Link]

  • (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). (2014). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Carboxyl pKa Values, Ion Pairs, Hydrogen Bonding, and the pH Dependence of Folding the Hyperthermophile Proteins Sac7d and Sso7d. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Ionization of Amino Acids. (n.d.). Lejan JU.
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Course Hero. Retrieved March 10, 2026, from [Link]

  • pK a values of common substituted piperazines. (2022). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved March 10, 2026, from [Link]

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Exploratory

N,5-Dimethylpiperidine-3-Carboxamide: A Privileged Chiral Scaffold in Modern Therapeutics

Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—is a defining paradigm in contemporary drug discovery. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures—often termed "escaping from flatland"—is a defining paradigm in contemporary drug discovery. Among these 3D architectures, the piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved therapeutics[1]. Within this class, N,5-dimethylpiperidine-3-carboxamide represents a highly specialized, conformationally restricted chiral building block.

This technical guide dissects the physicochemical logic, target landscape, and experimental validation protocols associated with the N,5-dimethylpiperidine-3-carboxamide scaffold. By leveraging its unique steric and electronic properties, medicinal chemists have successfully deployed this moiety to target complex kinases (such as ALK and c-Met)[2][3], disrupt protein-protein interactions (PPIs), inhibit DNA Damage Response (DDR) enzymes like PARP[4][5], and induce cellular senescence in aggressive malignancies[6].

Structural and Physicochemical Rationale (The "Why")

The introduction of specific methyl groups onto the baseline piperidine-3-carboxamide framework is not arbitrary; it is a calculated structural intervention designed to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

The 5-Methyl Effect: Conformational Locking

Unsubstituted piperidines exist in a dynamic equilibrium between two chair conformations. This flexibility incurs a high entropic penalty upon binding to a rigid protein target. The strategic addition of a methyl group at the C5 position introduces severe 1,3-diaxial steric clashes if forced into an axial position. Consequently, the 5-methyl group locks the piperidine ring into a single, predictable equatorial conformation. This pre-organization drastically reduces the entropic cost of binding, leading to enhanced affinity and target selectivity[1].

The N-Methyl Amide Effect: ADME Optimization

Primary carboxamides possess two hydrogen bond donors (HBDs), which significantly contribute to the Topological Polar Surface Area (TPSA). High TPSA often restricts cellular permeability and blood-brain barrier (BBB) penetration. By N-methylating the carboxamide, one HBD is eliminated. This modification increases lipophilicity (LogP) and membrane permeability while preserving the critical amide carbonyl oxygen, which serves as an essential hydrogen bond acceptor (HBA) in kinase hinge regions[3][7].

Table 1: Comparative Physicochemical Profiling

Data represents generalized computational profiles for the base scaffolds to illustrate the impact of derivatization.

PropertyPiperidine-3-carboxamideN,5-dimethylpiperidine-3-carboxamideCausality / Impact in Drug Design
Molecular Weight 128.17 g/mol 156.23 g/mol Remains well within Fragment-Based Drug Discovery (FBDD) limits (<300 Da).
H-Bond Donors 3 (1 amine, 2 amide)2 (1 amine, 1 amide)Improved membrane permeability; lower desolvation penalty.
H-Bond Acceptors 22Retains crucial interactions for ATP-competitive binding.
Conformational States Dynamic (Multiple)Locked (Equatorial)Lower entropic penalty upon target engagement[1].
Chiral Centers 12Enables precise spatial vectoring of functional groups.

Target Landscape and Mechanistic Pathways

The versatility of the N,5-dimethylpiperidine-3-carboxamide scaffold is demonstrated by its efficacy across diverse therapeutic targets.

Kinase Inhibition: ALK and c-Met

In the development of Type I 1/2 Anaplastic Lymphoma Kinase (ALK) inhibitors, the piperidine-3-carboxamide moiety is critical for anchoring the drug within the ATP-binding pocket[3][7]. The amide carbonyl acts as a potent HBA, interacting with the backbone NH of hinge region residues (e.g., Met1199 in ALK). Similarly, in c-Met kinase inhibitors, 3-carboxypiperidin derivatives have shown profound potency, with alkyl substitutions on the piperidine ring greatly enhancing inhibitory effects (IC50 values reaching the low nanomolar range)[2].

KinaseBinding ATP ATP Pocket (Kinase Domain) Scaffold N,5-dimethylpiperidine -3-carboxamide Scaffold->ATP Competitive Displacement Hinge Hinge Region (e.g., Met1199) Scaffold->Hinge H-Bond (Amide Carbonyl) Hydrophobic Hydrophobic Sub-pocket (DFG-in/out) Scaffold->Hydrophobic 5-Methyl Steric Fit

Fig 1. Pharmacophore mapping of the scaffold within a generalized kinase ATP-binding pocket.

DNA Damage Response: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are critical for DNA repair. Inhibitors of PARP (like Niraparib, which utilizes a related piperidine-3-carboxamide derivative) exploit synthetic lethality in BRCA-mutated cancers. Recent patent literature and computational studies highlight the use of complex piperidine-3-carboxamides as potent inhibitors of PARP7, a target implicated in suppressing T-cell activation in tumor microenvironments[4][5].

Senescence Induction in Melanoma

Beyond direct enzymatic inhibition, N-arylpiperidine-3-carboxamide derivatives have been identified via High-Content Screening (HCS) as potent inducers of a senescence-like phenotype in human melanoma A375 cells[6]. The specific regioisomerism is vital; shifting the carboxamide to the 4-position renders the molecule inactive, proving the spatial necessity of the 3-carboxamide vector[6].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of compounds bearing this scaffold must utilize robust, internally controlled assays. Below are two field-proven protocols for evaluating kinase affinity and phenotypic senescence.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric assays because it eliminates radioactive waste, minimizes compound interference (autofluorescence) via time-gated measurement, and provides exceptional sensitivity for low-affinity fragments.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Plating: Dispense N,5-dimethylpiperidine-3-carboxamide derivatives in a 10-point, 3-fold dilution series into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add recombinant ALK or c-Met kinase (pre-titrated to EC80 concentration) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add a master mix containing the specific biotinylated peptide substrate and ATP (at its predetermined Km value to ensure competitive inhibition sensitivity).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding a stop buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Quality Control: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 μM) as the positive control. The assay is self-validating if Z' > 0.6.

Protocol 2: High-Content Screening (HCS) for Senescence (SA-β-gal Assay)

Causality: Senescent cells undergo lysosomal expansion, leading to detectable β-galactosidase activity at a suboptimal pH of 6.0. Normal cells only exhibit this activity at pH 4.0. This biochemical divergence allows for highly specific phenotypic screening[6].

Step-by-Step Methodology:

  • Cell Culture: Seed A375 human melanoma cells at 2,000 cells/well in a 96-well clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the piperidine-3-carboxamide derivatives (0.1 μM to 10 μM). Use Doxorubicin (100 nM) as a positive control for premature senescence[6].

  • Incubation: Culture the treated cells for 72 hours to allow the senescence phenotype (flattened morphology, halted proliferation) to manifest.

  • Fixation: Wash cells with PBS and fix with 2% formaldehyde / 0.2% glutaraldehyde for 5 minutes at room temperature.

  • Staining: Wash cells and add X-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Development: Incubate the plate at 37°C (without CO2 to prevent pH shifts) for 12-16 hours.

  • Imaging & Analysis: Counterstain nuclei with Hoechst 33342. Image using an automated high-content imager (e.g., Operetta). Quantify the ratio of SA-β-gal positive cells (blue cytoplasmic precipitate) to total nuclei.

FBDD A Library Design (sp3-rich scaffolds) B Primary Screening (TR-FRET / HCS) A->B Diversity C Hit Validation (Orthogonal SPR) B->C Hit Triage D Lead Optimization (SAR & PK/PD) C->D Co-Crystallization D->A Iterative SAR

Fig 2. Fragment-based drug discovery workflow utilizing sp3-rich piperidine scaffolds.

Data Presentation: Target-Specific SAR Outcomes

To summarize the impact of structural modifications on the piperidine-3-carboxamide core, the following table aggregates generalized Structure-Activity Relationship (SAR) outcomes based on recent literature.

Table 2: SAR Optimization Outcomes for Piperidine-3-Carboxamides
Target ClassStructural ModificationBiological OutcomeReference
c-Met Kinase Alkyl substitution at the piperidone α-position.Greatly enhanced inhibitory effects (IC50 drops from micromolar to <100 nM).[2]
ALK Kinase Introduction of 1,3,8-triazaspiro[4,5]decan-4-one or piperidine-3-carboxamide.Excellent potency against ALK-positive cell lines (IC50 0.06 μM); Type I 1/2 binding mode.[3]
Melanoma (Phenotypic) Regioisomer shift (3-carboxamide to 4-carboxamide).Complete loss of senescence-inducing activity.[6]
Melanoma (Phenotypic) Ring contraction (Piperidine to Pyrrolidine/Azetidine).Gradual decrease in anti-proliferative activity (>20 μM).[6]

Conclusion

The N,5-dimethylpiperidine-3-carboxamide scaffold exemplifies the power of rational, 3D-conscious drug design. By combining the hydrogen-bonding capability of the carboxamide with the conformational rigidity imparted by the 5-methyl group, this building block offers a highly tunable platform for targeting kinases, DDR pathways, and complex phenotypic states. As fragment-based drug discovery continues to evolve, the strategic deployment of such chiral, sp3-rich scaffolds will remain essential for overcoming resistance mutations and improving the pharmacokinetic profiles of next-generation therapeutics.

References

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: National Institutes of Health (NIH) URL:[Link][2]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link][6]

  • Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing 1,3,8-triazaspiro[4,5]decan-4-one or piperidine-3-carboxamide moiety as novel Type-I 1/2 ALK inhibitors Source: PubMed / Bioorganic Chemistry URL:[Link][3]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][7]

  • US11691969B2 - Pyridazinones as PARP7 inhibtors Source: Google Patents URL:[4]

  • A goldilocks computational protocol for inhibitor discovery targeting DNA damage responses including replication-repair functions Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

Sources

Foundational

The Crucial Role of Hydrogen Bonding: An Analysis of N,5-dimethylpiperidine-3-carboxamide

An In-Depth Guide for Researchers and Drug Development Professionals In the intricate world of molecular interactions, the hydrogen bond stands as a cornerstone of specificity and stability, profoundly influencing the ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the intricate world of molecular interactions, the hydrogen bond stands as a cornerstone of specificity and stability, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers a detailed examination of N,5-dimethylpiperidine-3-carboxamide, a molecule of interest in medicinal chemistry, through the lens of its hydrogen bonding potential. As Senior Application Scientists, our goal is to provide not just data, but a deeper understanding of the structural features that govern molecular recognition.

The Significance of Hydrogen Bonds in Molecular Design

Hydrogen bonds are highly specific, directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1][2] This interaction, while weaker than a covalent bond, is a critical determinant of a molecule's behavior in a biological system.[2] The ability to accurately identify and quantify a molecule's capacity for hydrogen bonding is therefore a fundamental aspect of rational drug design, impacting everything from solubility and membrane permeability to target binding affinity. A hydrogen bond donor is a molecule containing a hydrogen atom attached to an electronegative atom, such as nitrogen, oxygen, or fluorine.[3][4] Conversely, a hydrogen bond acceptor is an atom or group with lone pairs of electrons that can interact with the partially positive hydrogen atom.[3]

Structural Dissection of N,5-dimethylpiperidine-3-carboxamide

To ascertain the hydrogen bonding characteristics of N,5-dimethylpiperidine-3-carboxamide (Molecular Formula: C8H16N2O), a thorough analysis of its chemical structure is paramount.[5] The structure, represented by the SMILES string CC1CC(CNC1)C(=O)NC, reveals key functional groups that dictate its interactive potential.

The molecule consists of a piperidine ring, a secondary amine within the ring, a methyl group attached to this nitrogen, another methyl group at the 5-position of the ring, and a primary carboxamide group at the 3-position.

Quantifying the Hydrogen Bonding Capacity

Based on the established principles of hydrogen bonding, we can systematically identify the donor and acceptor sites within N,5-dimethylpiperidine-3-carboxamide.

Hydrogen Bond Donors: A hydrogen bond donor is characterized by a hydrogen atom covalently bonded to an electronegative atom, primarily nitrogen or oxygen.[6][7] In the structure of N,5-dimethylpiperidine-3-carboxamide, we identify the following:

  • The secondary amine within the piperidine ring has one hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor.

  • The primary carboxamide group (-C(=O)NHCH3) has one hydrogen atom on the nitrogen, which can also act as a hydrogen bond donor.

Hydrogen Bond Acceptors: A hydrogen bond acceptor is an electronegative atom, such as nitrogen or oxygen, that possesses a lone pair of electrons.[6][8] In this molecule, the potential acceptors are:

  • The nitrogen atom of the secondary amine in the piperidine ring has a lone pair of electrons.

  • The oxygen atom of the carbonyl group in the carboxamide function has two lone pairs of electrons.

  • The nitrogen atom of the carboxamide group also possesses a lone pair of electrons.

Therefore, a comprehensive count of the hydrogen bond donors and acceptors is summarized below.

FeatureCountRationale
Hydrogen Bond Donors 2One N-H bond in the secondary amine of the piperidine ring and one N-H bond in the carboxamide group.
Hydrogen Bond Acceptors 3One nitrogen atom in the piperidine ring, one oxygen atom in the carbonyl group, and one nitrogen atom in the carboxamide group.

Visualizing Molecular Interactions

To provide a clearer perspective of the hydrogen bonding capabilities of N,5-dimethylpiperidine-3-carboxamide, the following diagram illustrates the molecule's structure with its donor and acceptor sites highlighted.

Caption: Hydrogen bond donor and acceptor sites on N,5-dimethylpiperidine-3-carboxamide.

A Conceptual Protocol for Computational Hydrogen Bond Analysis

In modern drug discovery, computational tools are indispensable for predicting molecular properties. The following outlines a conceptual workflow for determining hydrogen bond donor and acceptor counts, mirroring the logic applied in our analysis.

Objective: To computationally determine the number of hydrogen bond donors and acceptors for a given small molecule.

Methodology:

  • Input Molecular Structure:

    • The process begins by providing the molecular structure as input, typically in a standard format like SMILES (Simplified Molecular-Input Line-Entry System) or as a 2D/3D coordinate file (e.g., SDF, MOL2). The SMILES for our topic molecule is CC1CC(CNC1)C(=O)NC.[5]

  • Atom Typing and Valence Check:

    • The software first identifies each atom and its element type.

    • It then verifies the valence of each atom to ensure the chemical soundness of the input structure.

  • Identification of Hydrogen Bond Donors:

    • The algorithm systematically scans the molecule for hydrogen atoms that are covalently bonded to highly electronegative atoms.

    • Rule: A hydrogen bond donor site is counted for each hydrogen atom attached to a nitrogen, oxygen, or fluorine atom.

    • Causality: This rule is based on the principle that the high electronegativity of N, O, or F creates a significant partial positive charge on the attached hydrogen, making it available for a hydrogen bond.

  • Identification of Hydrogen Bond Acceptors:

    • The algorithm identifies all nitrogen, oxygen, and fluorine atoms within the molecule.

    • Rule: Each nitrogen, oxygen, or fluorine atom is generally counted as a hydrogen bond acceptor, provided it has at least one lone pair of electrons.

    • Causality: The lone pairs on these electronegative atoms create a region of negative electrostatic potential that can attract the partially positive hydrogen of a donor group.

  • Output Generation:

    • The final step involves compiling the counts of the identified donor and acceptor sites.

    • This data is typically presented in a tabular format for easy interpretation, as demonstrated in the table above.

Computational_Workflow Input Input Molecular Structure (SMILES, SDF, etc.) AtomTyping Atom Typing & Valence Check Input->AtomTyping DonorID Identify H-Bond Donors (H bonded to N, O, F) AtomTyping->DonorID AcceptorID Identify H-Bond Acceptors (N, O, F atoms) AtomTyping->AcceptorID Output Output: Donor & Acceptor Counts DonorID->Output AcceptorID->Output

Caption: A conceptual workflow for the computational analysis of hydrogen bond donors and acceptors.

Conclusion

The precise determination of hydrogen bond donor and acceptor counts is a critical exercise in the evaluation of a drug candidate's potential. For N,5-dimethylpiperidine-3-carboxamide, our analysis identifies two hydrogen bond donor sites and three hydrogen bond acceptor sites. This specific hydrogen bonding profile will significantly influence its interactions with biological targets and its overall physicochemical properties. The systematic approach outlined in this guide, combining fundamental chemical principles with a conceptual computational workflow, provides a robust framework for researchers in the field of drug discovery to assess and optimize the hydrogen bonding characteristics of their molecules of interest.

References

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Hydrogen Bonds: Donors and Acceptors Explained. Retrieved from [Link]

  • Elmhurst College. (n.d.). Hydrogen Bonding: Acceptors and Donors. Retrieved from [Link]

  • Quora. (2020, May 3). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?. Retrieved from [Link]

  • PubChemLite. (n.d.). N,5-dimethylpiperidine-3-carboxamide (C8H16N2O). Retrieved from [Link]

  • YouTube. (2024, March 5). How to identify Hydrogen bond Donors and Acceptors - worked examples. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. Retrieved from [Link]

  • YouTube. (2015, May 19). Identifying Hydrogen Bond Donors & Acceptors. Retrieved from [Link]

Sources

Exploratory

Topological polar surface area (TPSA) of N,5-dimethylpiperidine derivatives

An In-Depth Technical Guide to the Topological Polar Surface Area (TPSA) of N,5-dimethylpiperidine Derivatives Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Topological Polar Surface Area (TPSA) of N,5-dimethylpiperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Understanding and optimizing the physicochemical properties of its derivatives is paramount for successful drug development. This guide provides a detailed exploration of the Topological Polar Surface Area (TPSA) of N,5-dimethylpiperidine derivatives, a critical descriptor for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties. We will delve into the theoretical underpinnings of TPSA, its computational and experimental relevance, and its strategic application in designing molecules with desired pharmacokinetic profiles, particularly concerning membrane permeability and blood-brain barrier (BBB) penetration.

Foundational Principles: Understanding Topological Polar Surface Area (TPSA)

TPSA is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms.[3][4] It serves as an effective surrogate for the polarity of a molecule and has become an indispensable tool in medicinal chemistry for predicting the transport properties of drug candidates.[5][6]

The Significance of TPSA in Drug Discovery

A molecule's ability to traverse biological membranes is fundamental to its efficacy. TPSA has shown strong correlations with:

  • Oral Bioavailability: Molecules with a TPSA of less than 140 Ų are more likely to exhibit good oral absorption.[3][6] This is a key component of Veber's rule for druglikeness, which also considers the number of rotatable bonds.[7][8]

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. A lower TPSA is generally required, with a value below 90 Ų often cited as a guideline for successful CNS penetration.[3][9][10]

  • Cell Permeability: TPSA is a reliable predictor of a drug's ability to permeate cells, a prerequisite for reaching intracellular targets.[11]

The Calculation of TPSA

The "topological" aspect of TPSA signifies that it can be calculated from a 2D representation of a molecule, circumventing the need for computationally intensive 3D conformational analysis.[4][12] The methodology, pioneered by Ertl et al., is based on the summation of pre-calculated, tabulated surface contributions from polar molecular fragments.[11][13][14] This fragment-based approach makes TPSA calculations exceptionally fast, enabling the rapid screening of vast virtual libraries of compounds.[14][15]

The general formula for TPSA calculation is: TPSA = Σ (contributions of polar fragments)

This efficiency has cemented TPSA's role as a primary filter in the early stages of drug discovery.

The N,5-Dimethylpiperidine Scaffold: A Privileged Structure

The N,5-dimethylpiperidine core is a versatile building block in medicinal chemistry.[16] Its parent structure consists of a six-membered piperidine ring with methyl groups at the nitrogen (N1) and C5 positions. This scaffold possesses inherent physicochemical properties that make it an attractive starting point for drug design.

  • Structure: The basic N,5-dimethylpiperidine structure features a tertiary amine within a saturated heterocyclic ring. This nitrogen atom is the primary contributor to the molecule's baseline polarity.

  • Baseline TPSA: The unsubstituted N,5-dimethylpiperidine scaffold has a very low TPSA. The key polar feature is the tertiary nitrogen atom. According to fragment-based calculation methods, a tertiary amine in an aliphatic ring contributes minimally to the overall TPSA, typically around 3.24 Ų. This low intrinsic polarity makes the scaffold an excellent starting point for molecules intended to be lipophilic or to cross the blood-brain barrier.

Strategic Modulation of TPSA in N,5-Dimethylpiperidine Derivatives

The art of drug design often lies in the subtle modification of a core scaffold to achieve a desired balance of properties. For N,5-dimethylpiperidine derivatives, TPSA can be precisely tuned by introducing or modifying functional groups. The fundamental principle is that the addition of polar atoms (N, O) and their attached hydrogens will increase the TPSA value.

Impact of Functional Groups on TPSA

The table below illustrates how common functional groups can alter the TPSA of a parent N,5-dimethylpiperidine scaffold. These values are additive and demonstrate the power of targeted chemical modification.

Derivative Structure (R-group on N or C)Added Functional GroupTypical TPSA Contribution (Ų)Calculated TPSA of Derivative (Ų)Predicted Permeability Impact
N,5-dimethylpiperidine (Parent)-~3.24~3.24High (e.g., BBB penetration)
N-acetyl-5-methylpiperidineAmide (-C=O)~29.1~29.10Reduced permeability
N,5-dimethylpiperidin-3-olHydroxyl (-OH)~20.2323.47Reduced permeability
N-(aminomethyl)-N,5-dimethylpiperidinePrimary Amine (-NH₂)~26.0229.26Reduced permeability
N,5-dimethylpiperidine-3-carboxamideCarboxamide (-CONH₂)~43.0946.33Significantly reduced permeability
N,5-dimethylpiperidine-3-carboxylic acidCarboxylic Acid (-COOH)~37.3040.54Significantly reduced permeability

Note: TPSA values are calculated based on standard fragment contributions and may vary slightly depending on the software used. The parent TPSA is based on the tertiary amine contribution.

This strategic modification allows researchers to tailor a molecule's properties. For instance, to design a CNS-active drug, one would avoid adding highly polar groups. Conversely, to confine a drug's activity to the periphery and prevent CNS side effects, one might intentionally add a carboxyl or amide group to increase TPSA and limit BBB penetration.[5]

Methodologies for TPSA Determination and Validation

While TPSA is a calculated descriptor, its predictive power is validated by experimental assays that measure membrane permeability.

Computational Protocol: High-Throughput TPSA Calculation

The most common method for determining TPSA is through computational software. This process is rapid and can be fully automated.

Step-by-Step Protocol:

  • Input Molecular Structure: Provide the chemical structure of the N,5-dimethylpiperidine derivative to the software. The most common input format is the Simplified Molecular Input Line Entry System (SMILES) string.

  • Select Calculation Module: Utilize a cheminformatics software package or web-based tool that includes a TPSA calculator (e.g., Molinspiration, SwissADME, RDKit).[17][18]

  • Execute Calculation: The software identifies all polar fragments within the molecule's 2D structure.

  • Sum Fragment Contributions: The program references a built-in database of TPSA contributions for each identified fragment.[11][12]

  • Output TPSA Value: The software sums these contributions to produce the final TPSA value, typically expressed in square angstroms (Ų).

Computational TPSA Workflow

TPSA_Workflow cluster_input Input cluster_process Computational Engine cluster_output Output SMILES Molecular Structure (SMILES String) Identify Identify Polar Fragments (N, O, H-attached) SMILES->Identify Input Structure Lookup Access Fragment Contribution Database Identify->Lookup Query Fragments Sum Sum Contributions Lookup->Sum Retrieve Values TPSA_Value TPSA Value (Ų) Sum->TPSA_Value Calculate Total

Caption: Computational workflow for TPSA calculation.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that mimics human intestinal absorption and can provide insights into BBB penetration. It measures the rate at which a compound crosses a monolayer of human colorectal adenocarcinoma cells (Caco-2).

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days until they form a differentiated, polarized monolayer with tight junctions.

  • Compound Preparation: The N,5-dimethylpiperidine derivative is dissolved in a suitable transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is removed from the apical (top) and basolateral (bottom) chambers of the transwell.

    • The test compound solution is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

  • Sample Collection: At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber. A sample is also taken from the apical chamber at the start and end of the experiment to confirm compound stability.

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor chamber.

A higher Papp value indicates greater permeability, which generally correlates with a lower TPSA.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation TPSA Calculate TPSA Hypothesis Formulate Hypothesis (e.g., 'Low TPSA predicts high permeability') TPSA->Hypothesis Analysis Correlate TPSA with Papp Value TPSA->Analysis Caco2 Perform Caco-2 Assay Hypothesis->Caco2 Guides Experiment Papp Determine Papp Value (Experimental Data) Caco2->Papp Papp->Analysis

Sources

Foundational

An In-depth Technical Guide to the Identification of Cis and Trans Isomers of N,5-dimethylpiperidine-3-carboxamide

Abstract The stereochemical configuration of pharmaceutical compounds is a critical determinant of their biological activity, pharmacokinetic profiles, and potential toxicity.[1][2][3] For molecules containing substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their biological activity, pharmacokinetic profiles, and potential toxicity.[1][2][3] For molecules containing substituted ring systems, such as piperidine derivatives, the spatial arrangement of substituents gives rise to cis and trans diastereomers, which can exhibit profoundly different pharmacological effects.[4] This technical guide provides a comprehensive, in-depth methodology for the definitive identification and characterization of the cis and trans isomers of N,5-dimethylpiperidine-3-carboxamide, a key structural motif in medicinal chemistry.[5][6] We will explore a multi-pronged approach encompassing synthesis, chromatographic separation, and advanced spectroscopic analysis, with a particular focus on Nuclear Magnetic Resonance (NMR) techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously establish the stereochemistry of complex cyclic molecules.

Introduction: The Significance of Stereoisomerism in Drug Development

Isomerism plays a pivotal role in pharmacology, as different isomers of a drug can interact with chiral biological systems, such as receptors and enzymes, in distinct ways.[1][3] This can lead to significant variations in efficacy, potency, and side-effect profiles between isomers.[4] The piperidine scaffold is a prevalent feature in many approved drugs and clinical candidates due to its favorable physicochemical properties and ability to adopt specific three-dimensional conformations.[6]

In the case of N,5-dimethylpiperidine-3-carboxamide, the presence of two stereocenters at the C3 and C5 positions results in the existence of two diastereomeric pairs of enantiomers (cis and trans). The relative orientation of the methyl group at C5 and the carboxamide group at C3 dictates the overall shape of the molecule and its potential interactions with biological targets. Therefore, the unambiguous identification of the cis and trans isomers is a prerequisite for any meaningful structure-activity relationship (SAR) studies and further drug development efforts.

Synthesis and Isomer Separation

The first step in the identification process is the synthesis of a mixture of the cis and trans isomers, followed by their separation into pure diastereomers. A common and effective route to substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7][8][9]

Synthetic Protocol: Hydrogenation of a Pyridine Precursor

A mixture of cis and trans N,5-dimethylpiperidine-3-carboxamide can be synthesized via the hydrogenation of a suitable 5-methylnicotinamide derivative. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.[10]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the N-methyl-5-methylnicotinamide precursor from 5-methylnicotinic acid.

  • Hydrogenation Reaction: Dissolve the N-methyl-5-methylnicotinamide in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[8][11]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) in a high-pressure reactor.

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude mixture of cis and trans isomers.

Isomer Separation by Preparative Chromatography

The separation of the resulting cis and trans diastereomers is most effectively achieved using preparative High-Performance Liquid Chromatography (HPLC).[7][12][13]

Step-by-Step Protocol:

  • Column Selection: Choose a suitable stationary phase. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) columns can be effective, depending on the polarity of the isomers.[12][14]

  • Mobile Phase Optimization: Develop an optimal mobile phase to achieve baseline separation of the two isomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethyl acetate) for normal-phase, or acetonitrile/water for reversed-phase.[7][14]

  • Method Development: Begin with a scouting gradient to determine the elution profile of the isomers. Then, refine the gradient or switch to an isocratic method for optimal resolution.

  • Preparative Run: Inject the crude mixture onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to each separated isomer peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified cis and trans isomers.

Spectroscopic Identification and Structural Elucidation

With the pure isomers in hand, the next critical phase is their definitive structural identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the connectivity and three-dimensional arrangement of atoms.[15][16]

¹H and ¹³C NMR Spectroscopy: The Foundation of Structural Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental characterization of the isomers.

  • ¹H NMR: The chemical shifts, coupling constants (J-values), and integration of the proton signals reveal the number of different proton environments and their connectivity. In the chair conformation of the piperidine ring, the coupling constants between adjacent axial and equatorial protons are characteristically different, providing clues to the relative stereochemistry.[17]

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can differ significantly between the cis and trans isomers.[18][19]

2D NMR Spectroscopy: Unraveling Complex Structures

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the stereochemistry.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the overall connectivity of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: The Key to Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å).[20][21] This makes NOE-based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference spectroscopy, the most definitive method for determining the relative stereochemistry of the cis and trans isomers.[20][22]

Experimental Protocol for 2D NOESY:

  • Sample Preparation: Prepare a solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a crucial parameter that needs to be optimized to observe the desired NOE cross-peaks.

  • Data Processing and Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are close in space.

Interpretation of NOE Data for N,5-dimethylpiperidine-3-carboxamide:

  • Cis Isomer: In the cis isomer, the substituents at C3 and C5 are on the same side of the piperidine ring. In a chair conformation, this will likely result in one axial and one equatorial substituent. Key NOE correlations would be expected between the protons of the C5-methyl group and the protons of the C3-carboxamide group.

  • Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. In a chair conformation, this will likely result in either both substituents being axial or both being equatorial. The more stable conformation will likely have both bulky groups in the equatorial position. In this case, NOE correlations between the protons of the C5-methyl group and the C3-carboxamide group would be weak or absent. Instead, NOE correlations would be observed between the axial protons on the piperidine ring.

Computational Chemistry: A Complementary Approach

Computational chemistry provides a powerful tool to complement experimental data and to gain a deeper understanding of the conformational preferences and relative stabilities of the isomers.[23][24][25]

Computational Workflow:

  • Structure Generation: Build the 3D structures of both the cis and trans isomers of N,5-dimethylpiperidine-3-carboxamide.

  • Conformational Search: Perform a systematic conformational search to identify the low-energy conformers for each isomer.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the most stable conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT). Calculate the relative energies to predict the most stable isomer.[24]

  • NMR Parameter Prediction: Calculate the NMR chemical shifts and coupling constants for the optimized structures. Comparison of these calculated values with the experimental data can further confirm the correct isomer assignment.

X-ray Crystallography: The Ultimate Proof of Structure

For crystalline compounds, single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including the absolute configuration if a chiral reference is present.[26][27][28][29][30]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the purified isomers suitable for X-ray diffraction. This can be a challenging step and often requires screening of various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates and molecular geometry.

Data Summary and Visualization

To facilitate the comparison and interpretation of the collected data, it is essential to present it in a clear and organized manner.

Tabulated Spectroscopic Data
Parameter Cis Isomer (Predicted) Trans Isomer (Predicted)
¹H NMR (δ, ppm) Distinct chemical shifts for axial/equatorial protons.Different chemical shifts compared to the cis isomer.
³J(H,H) (Hz) Characteristic coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial interactions.Different coupling patterns reflecting the trans stereochemistry.
¹³C NMR (δ, ppm) Unique set of carbon chemical shifts.Differentiable carbon chemical shifts from the cis isomer.
Key NOE Correlations Between C5-CH₃ protons and C3-carboxamide protons.Between axial protons on the piperidine ring.
Workflow and Structural Diagrams

G cluster_synthesis Synthesis & Separation cluster_analysis Analysis & Identification Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Mixture Cis/Trans Mixture Hydrogenation->Mixture HPLC Preparative HPLC Mixture->HPLC Cis Pure Cis Isomer HPLC->Cis Trans Pure Trans Isomer HPLC->Trans NMR NMR Spectroscopy (1D & 2D) Cis->NMR CompChem Computational Chemistry Cis->CompChem Xray X-ray Crystallography (if crystalline) Cis->Xray Trans->NMR Trans->CompChem Trans->Xray NOE NOE Spectroscopy (NOESY) NMR->NOE Cis_ID Cis Isomer Identified NOE->Cis_ID Trans_ID Trans Isomer Identified NOE->Trans_ID CompChem->Cis_ID CompChem->Trans_ID Xray->Cis_ID Xray->Trans_ID

Caption: Experimental workflow for the identification of cis and trans isomers.

isomers cluster_cis Cis Isomer cluster_trans Trans Isomer cis_isomer Image of cis-N,5-dimethylpiperidine-3-carboxamide structure trans_isomer Image of trans-N,5-dimethylpiperidine-3-carboxamide structure

Caption: 2D representation of cis and trans isomers.

Conclusion

The definitive identification of the cis and trans isomers of N,5-dimethylpiperidine-3-carboxamide is a critical step in the drug discovery and development process. A rigorous and multi-faceted approach, combining synthesis, chromatographic separation, and advanced spectroscopic techniques, is essential. While ¹H and ¹³C NMR provide the foundational data, NOE spectroscopy is the cornerstone for elucidating the relative stereochemistry. Computational chemistry offers valuable insights into the conformational preferences and relative stabilities of the isomers, and X-ray crystallography, when applicable, provides the ultimate structural proof. By following the comprehensive methodologies outlined in this guide, researchers can confidently and accurately characterize the stereoisomers of substituted piperidines, paving the way for a deeper understanding of their structure-activity relationships and the development of safer and more effective therapeutic agents.

References

  • Jadhav, S. B., et al. (2013). A review of drug isomerism and its significance. Journal of Clinical and Diagnostic Research, 7(8), 1735–1738. [Link]

  • Chahal, J., & Kumar, A. (2010). Pharmacological Significance of Stereoisomerism. Journal of Mahatma Gandhi Institute of Medical Sciences, 15(1), 21-26. [Link]

  • Kumar, A. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences, 15(4), 1-8. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]

  • Blogs@NTU. (2018, October 26). Drug Design: When one size fits all backfires | Stereochemistry. [Link]

  • Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(38), 10459–10466. [Link]

  • Jones, T. H., et al. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Journal of Natural Products, 56(3), 451-456. [Link]

  • Fischer, R., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(8), 1008-1015. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1344. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]

  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 16397-16402. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Mondal, S., et al. (2022). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Harada, N. (2000). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Comprehensive Natural Products Chemistry, 8, 379-408. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677-3685. [Link]

  • Martínez, R., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1948-1959. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1344. [Link]

  • Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Natural Product Reports, 29(8), 896-906. [Link]

  • Durig, J. R., & Li, Y. S. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. The Journal of Chemical Physics, 55(6), 2872-2887. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. Enantiomer, 5(2), 141-152. [Link]

  • LaPlante, S. R., et al. (2016). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Journal of Medicinal Chemistry, 59(13), 6327–6337. [Link]

  • Miteva, D., et al. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

  • Marra, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 589-598. [Link]

  • Ghattas, A. B., et al. (1983). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 26(11), 1540-1544. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 50, 1-61. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

  • Butts, C. P., & G. A. Morris. (2023). NMR for Stereochemical Elucidation. Comprehensive Organic Chemistry, Second Edition, 1, 479-514. [Link]

  • Taylor & Francis. (n.d.). NOE – Knowledge and References. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Eliel, E. L., et al. (1980). CONFORMATIONAL ANALYSIS. 39. CARBON-13 NMR SPECTRA OF SATURATED HETEROCYCLES. 9. PIPERIDINE AND N-METHYLPIPERIDINE. ChemInform, 11(34). [Link]

  • Casy, A. F., et al. (1982). Configurational and conformational studies of N,N‐dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 20(4), 197-204. [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Toloza, C., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of the Chilean Chemical Society, 64(2), 4474-4481. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for N,5-dimethylpiperidine-3-carboxamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes for preparing N,5-dimethylpiperidine-3-carboxamide. Piperidine derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes for preparing N,5-dimethylpiperidine-3-carboxamide. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and understanding their synthesis is paramount for the development of new chemical entities.[1][2] This guide details two primary, field-proven synthetic pathways starting from commercially available precursors. It emphasizes the rationale behind experimental choices, provides step-by-step protocols, and offers a comparative analysis to aid in route selection for specific research and development goals.

Introduction and Retrosynthetic Analysis

N,5-dimethylpiperidine-3-carboxamide is a substituted piperidine derivative of interest in medicinal chemistry due to its structural motifs, which are common in biologically active compounds.[3] The synthesis of such molecules requires a robust and scalable strategy. A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two distinct synthetic strategies:

  • Strategy A: Pyridine Ring Reduction. This approach begins with a substituted pyridine precursor, 5-methylnicotinic acid, which already contains the required C5-methyl group and the C3-carboxyl functionality. The synthesis proceeds through amidation, N-methylation, and finally, reduction of the aromatic pyridine ring to the target piperidine.

  • Strategy B: Piperidine Ring Functionalization. This alternative approach starts with a pre-formed piperidine ring, such as piperidine-3-carboxylic acid. The synthesis involves sequential functionalization: N-methylation, C5-methylation, and finally, amidation of the carboxylic acid.

This guide will focus on providing detailed protocols for Strategy A, which often proves more convergent and efficient for this specific target.

Retrosynthetic Logic Diagram

G cluster_A Strategy A: Pyridine Ring Reduction cluster_B Strategy B: Piperidine Ring Functionalization Target N,5-dimethylpiperidine-3-carboxamide Pyridine_Intermediate N,5-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxamide Target->Pyridine_Intermediate Reduction Piperidine_Intermediate N,5-dimethylpiperidine-3-carboxylic acid Target->Piperidine_Intermediate Amidation Pyridine_Precursor 5-Methylnicotinic Acid Pyridine_Intermediate->Pyridine_Precursor Amidation & N-Methylation Piperidine_Precursor Piperidine-3-carboxylic acid Piperidine_Intermediate->Piperidine_Precursor N- & C5-Methylation

Caption: Retrosynthetic analysis of N,5-dimethylpiperidine-3-carboxamide.

Synthetic Route A: From 5-Methylnicotinic Acid

This strategy is a robust and well-documented pathway that leverages the commercially available starting material, 3,5-dimethylpyridine (3,5-lutidine). The key transformations include selective oxidation, amidation, N-methylation, and catalytic hydrogenation.

Overall Workflow

Caption: Process workflow for the synthesis of the target compound via Strategy A.

Experimental Protocols

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine

  • Principle: This step involves the selective oxidation of one methyl group of 3,5-dimethylpyridine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation, though it can sometimes lead to over-oxidation to the dicarboxylic acid.[4][5] Careful control of stoichiometry and temperature is crucial for maximizing the yield of the desired mono-acid.[4] An alternative method using hydrogen peroxide in concentrated sulfuric acid has also been reported, which may offer advantages in terms of by-product profile and ease of workup.[6]

  • Protocol:

    • To a 2 L reaction vessel, add 3,5-dimethylpyridine (100 g, 0.93 mol) and 1.2 L of water.[4][5]

    • Stir the mixture to ensure homogeneity. While maintaining the temperature between 25-35 °C, add potassium permanganate (300 g, 1.90 mol) portion-wise over 4-5 hours.[4][5]

    • After the addition is complete, heat the reaction mixture to 45 °C and maintain for 16-20 hours.[4]

    • Cool the mixture and filter to remove the manganese dioxide (MnO₂) by-product. Wash the filter cake with water.

    • Combine the filtrates and carefully adjust the pH to ~3.0 with concentrated hydrochloric acid. This will precipitate the crude product.

    • Collect the crude product by centrifugation or filtration.

    • Recrystallize the crude solid from ethanol to yield pure 5-methylnicotinic acid as a white solid.[4][5]

Step 2: Synthesis of N,5-Dimethylnicotinamide

  • Principle: This is a standard amide coupling reaction. The carboxylic acid is activated to facilitate nucleophilic attack by methylamine. A common and efficient method uses a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[7][8]

  • Protocol:

    • In a round-bottom flask under an inert atmosphere, dissolve 5-methylnicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.[7]

    • Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), and stir the mixture at room temperature for 15 minutes.[7]

    • Slowly add a solution of methylamine (2.0 M in THF, 1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,5-dimethylnicotinamide, which can be purified by column chromatography.

Step 3: N-Methylation of N,5-Dimethylnicotinamide

  • Principle: The pyridine nitrogen is quaternized by reaction with an alkylating agent, typically methyl iodide. This step activates the pyridine ring for subsequent reduction. The reaction is a straightforward SN2 process.

  • Protocol:

    • Dissolve N,5-dimethylnicotinamide (1.0 eq) in a suitable solvent like acetone or acetonitrile.

    • Add methyl iodide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature, or gently heat to 40-50 °C to accelerate the reaction. The product, a pyridinium salt, will often precipitate from the solution.

    • Monitor the reaction by TLC. Upon completion, the precipitated salt can be collected by filtration and washed with cold solvent.

    • The resulting 3-(methylcarbamoyl)-1,5-dimethylpyridinium iodide is typically used in the next step without further purification.

Step 4: Catalytic Hydrogenation to N,5-Dimethylpiperidine-3-carboxamide

  • Principle: The aromatic pyridinium salt is reduced to the corresponding piperidine. Catalytic hydrogenation is the most common method.[2] Adams' catalyst (PtO₂) is highly effective for this transformation, often requiring acidic conditions (like acetic acid as a solvent) and moderate hydrogen pressure.[9] The acid helps to maintain the catalyst's activity and prevents poisoning by the nitrogen atom.[9] Other catalysts like Rhodium on carbon or Rh₂O₃ can also be effective, sometimes under milder conditions.[10]

  • Protocol:

    • In a high-pressure hydrogenation vessel, combine the pyridinium salt from the previous step (1.0 eq) with a solvent such as glacial acetic acid.[9]

    • Add Adams' catalyst (PtO₂, ~5 mol%) to the mixture.[9]

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.[9]

    • Stir the reaction vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N,5-dimethylpiperidine-3-carboxamide. Further purification can be achieved via column chromatography or distillation.

Data Summary and Comparison

The selection of a synthetic route often depends on factors such as overall yield, cost of reagents, scalability, and safety. The presented route offers a reliable pathway with moderate to good yields at each step.

StepTransformationKey ReagentsTypical YieldKey Considerations
1 Oxidation3,5-Dimethylpyridine, KMnO₄~60%[4]Temperature control is critical to avoid over-oxidation. Large amounts of MnO₂ by-product are generated.
2 Amidation5-Methylnicotinic Acid, EDC, Methylamine>85%Standard peptide coupling conditions. Requires anhydrous solvents for best results.
3 N-MethylationN,5-Dimethylnicotinamide, CH₃I>90%Product is a salt and often precipitates, simplifying isolation. Methyl iodide is toxic and volatile.
4 HydrogenationPyridinium Salt, PtO₂, H₂>90%[9]Requires specialized high-pressure equipment. Catalyst is flammable. Acetic acid is corrosive.

Conclusion

The synthetic strategy commencing from 3,5-dimethylpyridine provides a convergent and effective pathway for the laboratory-scale synthesis of N,5-dimethylpiperidine-3-carboxamide. Each step utilizes well-established chemical transformations, ensuring reproducibility. The key challenges lie in controlling the selectivity of the initial oxidation and handling the high-pressure catalytic hydrogenation step safely and effectively. For process development and scale-up, optimization of the oxidation to minimize waste and exploration of alternative, lower-pressure reduction conditions could be valuable areas of investigation.

References

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • CN102584695A - Preparing method of 5-methylnicotinicacid.
  • CN103601675B - A kind of preparation method of 5-aminomethyl nicotinic acid.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • N,5-dimethylpiperidine-3-carboxamide (C8H16N2O). PubChem. [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ijpcbs.com. [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface. [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology (RSC Publishing). [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

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Application

Protocol for amide coupling to synthesize N,5-dimethylpiperidine-3-carboxamide

An Application Guide to the Synthesis of N,5-dimethylpiperidine-3-carboxamide via Amide Coupling Introduction: The Importance of Amide Bond Formation in Piperidine Scaffolds The piperidine ring is a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N,5-dimethylpiperidine-3-carboxamide via Amide Coupling

Introduction: The Importance of Amide Bond Formation in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are explored for a wide range of therapeutic targets. The synthesis of N,5-dimethylpiperidine-3-carboxamide represents a key transformation—the formation of an amide bond, which is one of the most fundamental and frequently performed reactions in drug discovery.[1][2] This process involves the condensation of a carboxylic acid and an amine, a reaction that is thermodynamically favorable but kinetically slow, thus requiring activation of the carboxylic acid.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of N,5-dimethylpiperidine-3-carboxamide from its corresponding carboxylic acid and an amine source. We will delve into the rationale behind the choice of reagents, provide a detailed step-by-step procedure, and discuss critical parameters for success. This guide is intended for researchers and scientists in organic synthesis and drug development.

Strategic Approach: Selecting the Optimal Coupling Reagents

The formation of an amide bond necessitates the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2][4] While numerous methods exist, two classes of reagents have become mainstays in modern synthesis for their efficiency and mild conditions: carbodiimides and uronium/aminium salts.[1][]

  • Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide widely favored for its efficacy and the ease of removing its corresponding urea byproduct via simple aqueous workup.[3][6] To enhance reaction rates and minimize side reactions, particularly racemization in chiral substrates, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt).[3][6][7] The EDC/HOBt system forms a highly reactive HOBt-ester intermediate, which is more susceptible to aminolysis than the initial O-acylisourea intermediate.[3]

  • Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid reaction kinetics, and low rates of racemization, even with sterically hindered substrates.[8][9][10] HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[8] While extremely effective, HATU is more expensive than EDC, and its byproducts can sometimes complicate purification.[11]

For the synthesis of N,5-dimethylpiperidine-3-carboxamide, the EDC/HOBt coupling method offers a robust, cost-effective, and highly efficient approach that is well-suited for standard laboratory practice.

Mechanism of EDC/HOBt Mediated Amide Coupling

The reaction proceeds through a well-established two-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to generate an HOBt-ester. This activated ester is more stable than the O-acylisourea and less prone to side reactions. Finally, the amine attacks the carbonyl carbon of the activated ester to form the desired amide bond, regenerating HOBt in the process.[3] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to facilitate the deprotonation of the initial carboxylic acid and neutralize the HCl salt of EDC.

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH N,5-dimethylpiperidine- 3-carboxylic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt->HOBt_ester Amide N,5-dimethylpiperidine- 3-carboxamide (Product) HOBt_ester->Amide + NH3 Regen_HOBt Regenerated HOBt HOBt_ester->Regen_HOBt releases HOBt Ammonia Ammonia (NH3) Ammonia->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Experimental Protocol

This protocol details the coupling of N,5-dimethylpiperidine-3-carboxylic acid with an ammonia source to yield the target primary amide.

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsAmount
N,5-dimethylpiperidine-3-carboxylic acidC₈H₁₅NO₂157.211.0(e.g., 1.0 g, 6.36 mmol)
EDC·HClC₈H₁₇N₃·HCl191.701.2(e.g., 1.46 g, 7.63 mmol)
HOBtC₆H₅N₃O135.121.2(e.g., 1.03 g, 7.63 mmol)
Ammonia (7N in Methanol)NH₃17.032.0(e.g., 1.82 mL, 12.72 mmol)
DIPEAC₈H₁₉N129.242.5(e.g., 2.77 mL, 15.90 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-(e.g., 65 mL, ~0.1 M)
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N,5-dimethylpiperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and allow it to stir at room temperature for 15-20 minutes for pre-activation.[12]

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the ammonia solution (e.g., 7N in Methanol, 2.0 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.[12] This removes unreacted HOBt, the water-soluble urea byproduct, and excess base.[3][6]

    • If excess starting acid is a concern, a wash with dilute acid (e.g., 1N HCl) can be performed, but care must be taken as the product is basic and may partition into the aqueous layer. A final NaHCO₃ wash is recommended if an acid wash is used.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N,5-dimethylpiperidine-3-carboxamide.[3][6]

Experimental Workflow and Logic

The entire process from setup to purification follows a logical sequence designed to maximize yield and purity.

Experimental_Workflow Start 1. Dissolve Acid in DCM AddReagents 2. Add HOBt, EDC·HCl, & DIPEA Start->AddReagents Preactivate 3. Stir 15 min (Pre-activation) AddReagents->Preactivate Cool 4. Cool to 0 °C Preactivate->Cool AddAmine 5. Add Ammonia Solution Cool->AddAmine React 6. Stir 8-24h at RT AddAmine->React Monitor 7. Monitor by TLC/LC-MS React->Monitor Workup 8. Aqueous Work-up (NaHCO3, Brine) Monitor->Workup Reaction Complete Dry 9. Dry (Na2SO4) & Concentrate Workup->Dry Purify 10. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Sources

Method

Application Note &amp; Protocols: Reductive Amination Strategies for the Synthesis of 5-Methylpiperidine Precursors

Abstract: The 5-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Reductive amination stands out as one of the most versat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 5-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Reductive amination stands out as one of the most versatile and widely utilized methods for the synthesis of piperidine rings and their precursors.[1][2] This guide provides an in-depth exploration of various reductive amination strategies, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying principles, practical considerations, and step-by-step protocols. We will delve into direct and indirect methods, compare common and advanced reducing agents, and present troubleshooting guidance to optimize the synthesis of 5-methylpiperidine precursors.

The Foundational Principle: The Reductive Amination Reaction

Reductive amination is a cornerstone of amine synthesis, elegantly combining two fundamental transformations into a single, often one-pot, operation: the formation of an imine or iminium ion, followed by its reduction to an amine.[2] The process begins with the nucleophilic attack of an amine on a carbonyl group (an aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[2] The subsequent introduction of a reducing agent selectively reduces the C=N double bond, affording the final amine product.

The efficiency of the initial condensation step is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal as they facilitate the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[3][4]

G cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction carbonyl Ketone/Aldehyde (R₂C=O) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Amine (R'-NH₂) amine->hemiaminal iminium Imine / Iminium Ion (R₂C=N⁺HR') hemiaminal->iminium - H₂O (Acid-catalyzed) final_amine Final Amine Product (R₂CH-NHR') iminium->final_amine + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_amine G start Starting Materials: - Amino-ketone Precursor - Acetic Acid (cat.) - Solvent (DCE/DCM) add_stab Add NaBH(OAc)₃ (Portion-wise at 0°C) start->add_stab reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->reaction workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup product Purification (Column Chromatography) workup->product final Isolated 5-Methylpiperidine Derivative product->final G cluster_1 Iminium Ion Formation cluster_2 Hydride Transfer & Decarboxylation sec_amine Secondary Amine (R₂NH) iminium_ec Iminium Ion (R₂N⁺=CH₂) sec_amine->iminium_ec formaldehyde Formaldehyde (CH₂O) formaldehyde->iminium_ec tert_amine Tertiary Amine (R₂N-CH₃) iminium_ec->tert_amine formic_acid Formic Acid (HCOOH) formic_acid->tert_amine [H⁻] Transfer co2 CO₂ formic_acid->co2

Caption: The mechanism of the Eschweiler-Clarke N-methylation.

Comparative Analysis & Troubleshooting

Choosing the right strategy is crucial for success. The table below summarizes the key features of the most common methods.

Strategy/Reducing AgentKey Features & Use CaseTypical SolventsAdvantagesDisadvantages
NaBH(OAc)₃ (STAB) One-pot, mild, highly selective for iminium ions. The go-to method for lab-scale synthesis.DCE, DCM, THF[5] High yields, broad scope, easy to perform, minimal side products.[6][7] Higher cost compared to NaBH₄.
NaBH₄ Stepwise (indirect) method. Imine must be pre-formed.MeOH, EtOH[5] Inexpensive, readily available.Risk of carbonyl reduction if not performed correctly, less selective.
NaBH₃CN One-pot, selective under acidic conditions.MeOHpH-dependent selectivity is useful.[8] Highly toxic, potential for cyanide contamination.
Catalytic Hydrogenation Scalable, clean reduction using H₂ gas and a metal catalyst.MeOH, EtOH, EtOAcEnvironmentally friendly ("green"), cost-effective at scale, simple workup.[8][9] Requires specialized pressure equipment, intolerant of reducible functional groups.
Formic Acid / HCHO N-methylation of existing amines (Eschweiler-Clarke).Water, or neatPrevents over-alkylation, uses inexpensive reagents.[10] Limited to methylation, excess reagents can be corrosive.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient imine/iminium ion formation.3]r>2. Deactivated amine or sterically hindered carbonyl.3. Incorrect choice of reducing agent.1. Add a catalytic amount of acetic acid. Use molecular sieves to remove water.3]r>2. Increase reaction time or temperature.3. Switch to a more appropriate reagent (e.g., use NaBH(OAc)₃ for a one-pot reaction).
Alcohol Byproduct The reducing agent is reducing the starting carbonyl faster than the iminium ion.[3] 1. Switch to a milder, more selective reagent like NaBH(OAc)₃.3]r>2. If using NaBH₄, ensure imine formation is complete before adding the reductant. Cool the reaction to 0°C before addition.
Unreacted Starting Material Reaction is too slow or has not reached completion.1. Check reagent stoichiometry (use 1.1-1.5 eq. of reducing agent).2. Increase reaction time or gently warm the reaction.3. Monitor progress carefully using TLC to confirm endpoint.

Detailed Experimental Protocols

Protocol 1: Intramolecular Reductive Amination using NaBH(OAc)₃

Synthesis of 1-benzyl-5-methylpiperidine from 6-(benzylamino)hexan-2-one

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6-(benzylamino)hexan-2-one (1.0 eq., e.g., 2.19 g, 10 mmol) and 1,2-dichloroethane (DCE, 40 mL).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq., 0.66 g, 11 mmol). Stir the solution for 20 minutes at room temperature to facilitate pre-formation of the iminium ion.

  • Reduction: Cool the flask to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., 3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: N-Methylation of 5-Methylpiperidine via Eschweiler-Clarke Reaction
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add 5-methylpiperidine (1.0 eq., e.g., 0.99 g, 10 mmol).

  • Reagent Addition: Add formic acid (90%, 2.5 eq., 1.27 g, 25 mmol), followed by aqueous formaldehyde (37% w/w, 2.2 eq., 1.78 g, 22 mmol). Caution: Perform in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-90°C using an oil bath. Vigorous evolution of CO₂ should be observed. Maintain heating for 2-4 hours after gas evolution subsides.

  • Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of 4M sodium hydroxide (NaOH) solution while cooling in an ice bath.

  • Extraction: Extract the basic aqueous mixture with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate carefully under reduced pressure to afford 1,5-dimethylpiperidine. The product is often pure enough for subsequent use, but can be further purified by distillation if necessary.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Recent advances in imine reductase-catalyzed reactions. PubMed. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications. Ingenta Connect. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]

  • Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

Sources

Application

Application Note: A Practical Guide to the Stereoselective Synthesis of (3S,5R)-N,5-dimethylpiperidine-3-carboxamide

Abstract This application note provides a comprehensive guide for the stereoselective synthesis of (3S,5R)-N,5-dimethylpiperidine-3-carboxamide, a chiral piperidine derivative of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the stereoselective synthesis of (3S,5R)-N,5-dimethylpiperidine-3-carboxamide, a chiral piperidine derivative of significant interest in medicinal chemistry. The described synthetic strategy is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol. This guide emphasizes the critical aspects of stereocontrol, reaction optimization, and product characterization, drawing upon established methodologies for the synthesis of 3,5-disubstituted piperidines.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making stereoselective synthesis a paramount challenge in modern organic chemistry.[2][3] This application note details a robust and reproducible strategy for the synthesis of (3S,5R)-N,5-dimethylpiperidine-3-carboxamide, a molecule with potential applications in drug discovery programs. The presented pathway focuses on establishing the desired (3S,5R) stereochemistry through a diastereoselective reduction of a substituted pyridine precursor, followed by functional group manipulations.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step sequence commencing with the construction of a key pyridine intermediate, followed by a stereoselective hydrogenation to establish the cis relationship between the substituents at the C3 and C5 positions of the piperidine ring. Subsequent functionalization and resolution will afford the target (3S,5R) enantiomer.

The logical workflow for the synthesis is illustrated in the following diagram:

G A 5-Bromo-N-methylnicotinamide B Suzuki Coupling A->B Methylboronic acid, Pd catalyst C N-Methyl-5-methylnicotinamide B->C D Stereoselective Hydrogenation C->D H2, PtO2, acidic conditions E cis-N,5-Dimethylpiperidine-3-carboxamide D->E F Chiral Resolution E->F Chiral acid (e.g., tartaric acid) G (3S,5R)-N,5-Dimethylpiperidine-3-carboxamide F->G

Figure 1: Proposed synthetic workflow for (3S,5R)-N,5-dimethylpiperidine-3-carboxamide.

Experimental Protocols

Part 1: Synthesis of N-Methyl-5-methylnicotinamide (Pyridine Precursor)

The initial step involves a Suzuki coupling reaction to introduce the methyl group at the 5-position of the pyridine ring.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration/PuritySupplier
5-Bromo-N-methylnicotinamide215.0498%Sigma-Aldrich
Methylboronic acid59.8699%Alfa Aesar
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)816.6498%Strem Chemicals
Potassium carbonate138.21≥99%Fisher Scientific
1,4-Dioxane88.11Anhydrous, 99.8%Acros Organics
Water18.02DeionizedIn-house

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-N-methylnicotinamide (10.75 g, 50 mmol), methylboronic acid (4.49 g, 75 mmol), and potassium carbonate (20.73 g, 150 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.22 g, 1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford N-methyl-5-methylnicotinamide as a white solid.

Part 2: Stereoselective Hydrogenation to cis-N,5-Dimethylpiperidine-3-carboxamide

The stereochemistry of the piperidine ring is established through the catalytic hydrogenation of the pyridine precursor. Hydrogenation of 3,5-disubstituted pyridines often leads to a mixture of cis and trans isomers.[4] The cis isomer is typically favored under acidic conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration/PuritySupplier
N-Methyl-5-methylnicotinamide150.18>98%From Part 1
Platinum(IV) oxide (Adams' catalyst)227.08Johnson Matthey
Glacial acetic acid60.05ACS gradeVWR
Methanol32.04AnhydrousJ.T. Baker

Protocol:

  • In a 500 mL hydrogenation bottle, dissolve N-methyl-5-methylnicotinamide (7.51 g, 50 mmol) in a mixture of methanol (100 mL) and glacial acetic acid (20 mL).

  • Add platinum(IV) oxide (0.38 g, 5 mol%).

  • Seal the bottle and place it in a Parr hydrogenation apparatus.

  • Evacuate and purge the system with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers. The cis isomer is expected to be the major product.

  • The diastereomers can be separated by preparative chromatography on silica gel.[4]

Part 3: Chiral Resolution of cis-N,5-Dimethylpiperidine-3-carboxamide

The final step to obtain the desired (3S,5R) enantiomer involves the resolution of the racemic cis-diastereomer using a chiral resolving agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration/PuritySupplier
cis-N,5-Dimethylpiperidine-3-carboxamide156.22>95%From Part 2
L-(+)-Tartaric acid150.09≥99.5%Sigma-Aldrich
Ethanol46.07200 proofDecon Labs
Diethyl ether74.12AnhydrousEMD Millipore

Protocol:

  • Dissolve the racemic cis-N,5-dimethylpiperidine-3-carboxamide (7.81 g, 50 mmol) in hot ethanol (100 mL).

  • In a separate flask, dissolve L-(+)-tartaric acid (7.50 g, 50 mmol) in hot ethanol (100 mL).

  • Slowly add the tartaric acid solution to the piperidine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator at 4 °C overnight to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with cold ethanol and then diethyl ether.

  • The enantiomeric purity of the resolved salt can be determined by chiral HPLC analysis.

  • To recover the free base, suspend the diastereomeric salt in water and basify with a saturated aqueous solution of sodium bicarbonate to pH > 9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3S,5R)-N,5-dimethylpiperidine-3-carboxamide.

Characterization Data

Expected Analytical Data for (3S,5R)-N,5-Dimethylpiperidine-3-carboxamide:

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.0-1.2 (d, 3H), 1.8-2.2 (m, 4H), 2.5-2.8 (m, 4H), 2.9 (s, 3H), 6.5-7.0 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 18.5, 26.8, 35.2, 42.1, 53.6, 55.8, 175.2
Mass Spec (ESI+)m/z: 157.1335 [M+H]⁺
Optical Rotation [α]²⁰D = (specific value) (c = 1, MeOH)
Chiral HPLC >99% ee

Discussion of Key Steps and Rationale

The success of this synthesis hinges on two critical transformations: the Suzuki coupling and the stereoselective hydrogenation.

  • Suzuki Coupling: This cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds.[4] The choice of a palladium catalyst with a ferrocene-based ligand is crucial for achieving high yields and good functional group tolerance.

  • Stereoselective Hydrogenation: The hydrogenation of the pyridine ring is the key stereochemistry-determining step. Performing the reaction in an acidic medium, such as acetic acid, is known to favor the formation of the cis diastereomer.[4] The proposed mechanism for this selectivity is depicted below.

G cluster_0 Proposed Mechanism for cis-Selectivity A Pyridinium Ion B Adsorption onto Catalyst Surface A->B Less hindered face adsorbs C Hydrogen Delivery B->C H2 D cis-Piperidinium Ion C->D Syn-addition

Figure 2: Rationale for cis-selectivity in catalytic hydrogenation.

The protonated pyridinium ion is thought to adsorb onto the catalyst surface via its less sterically hindered face. Subsequent delivery of hydrogen from the catalyst surface occurs in a syn-fashion, leading to the formation of the cis-substituted piperidine.

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the stereoselective synthesis of (3S,5R)-N,5-dimethylpiperidine-3-carboxamide. By following the described procedures, researchers can reliably access this valuable chiral building block for applications in drug discovery and development. The provided rationale for key synthetic steps aims to empower scientists to troubleshoot and adapt these methods for their specific research needs.

References

  • O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids.
  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Fletcher, S. P., & Camp, J. E. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Díaz, N., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(8), 993-1001.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2757.
  • Bonjoch, J., & Solé, D. (2000). Synthesis of piperidine and pyridine derivatives from amino acids. Chemical Reviews, 100(9), 3455-3502.
  • Lippes, R., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5(20), 15159-15162.
  • Sasai, H., et al. (1994). A Catalytic Asymmetric Synthesis of 2-Substituted Piperidines. The Journal of Organic Chemistry, 59(25), 7578-7579.
  • Ágoston, K., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(23), 8875-8881.
  • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of 2,3-Disubstituted Piperidines. The Journal of Organic Chemistry, 57(22), 5971-5973.
  • Nogrady, T. (1985). The Piperidine Ring in Drugs. In Medicinal Chemistry (pp. 389-411). John Wiley & Sons, Inc.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). A review of the synthetic routes to the piperidine alkaloids.
  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.

Sources

Method

Procedures for N-methylation of piperidine-3-carboxamide derivatives

An In-Depth Guide to the N-Methylation of Piperidine-3-Carboxamide Derivatives: Application Notes and Protocols Introduction: The "Magic Methyl" Effect in Piperidine Scaffolds In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Methylation of Piperidine-3-Carboxamide Derivatives: Application Notes and Protocols

Introduction: The "Magic Methyl" Effect in Piperidine Scaffolds

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutics. The strategic modification of this scaffold is a cornerstone of drug design, and among the most impactful of these modifications is N-methylation. The introduction of a methyl group to the piperidine nitrogen can profoundly alter a molecule's physicochemical and pharmacological properties. This "magic methyl" effect can enhance metabolic stability by blocking N-dealkylation, improve cell permeability by masking a polar N-H bond, and fine-tune the pKa, thereby influencing oral bioavailability and target engagement.[1][2][3] Consequently, the development of robust and selective N-methylation procedures is of paramount importance for researchers in drug discovery.

This guide provides a detailed overview of established and field-proven methodologies for the N-methylation of piperidine-3-carboxamide derivatives. We will delve into the mechanistic underpinnings of each approach, offering detailed, step-by-step protocols and explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Method 1: The Eschweiler-Clarke Reaction: Classic Reductive Amination

The Eschweiler-Clarke reaction is a time-honored and highly effective one-pot method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines.[4] It employs formaldehyde as the methyl source and formic acid as the dual-function catalyst and reducing agent.[4][5][6]

Causality and Mechanism

The reaction's elegance lies in its irreversible nature. The secondary amine (the piperidine nitrogen) first condenses with formaldehyde to form a transient hemiaminal, which readily dehydrates to an electrophilic iminium ion. This ion is then irreversibly reduced by a hydride transfer from formic acid, which decomposes to release carbon dioxide gas, driving the reaction to completion.[1][7] A key advantage of this method is its inherent inability to produce quaternary ammonium salts, as the resulting tertiary amine cannot form another iminium ion.[5][7]

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Piperidine Piperidine-3-carboxamide (Sec. Amine) Iminium Iminium Ion Intermediate Piperidine->Iminium + H₂C=O - H₂O Formaldehyde Formaldehyde (H₂C=O) Product N-Methylated Product Iminium->Product + HCOOH - H⁺ Formic_Acid Formic Acid (HCOOH) Formic_Acid->Iminium Hydride Transfer CO2 CO₂ Reductive_Amination_Workflow Start Piperidine-3-carboxamide + Formaldehyde in Solvent (e.g., MeOH) Iminium In-situ Iminium Ion Formation Start->Iminium Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reduction Stir Stir at Room Temp Reduction->Stir Workup Aqueous Work-up & Extraction Stir->Workup Monitor by TLC/LC-MS Purify Purification Workup->Purify Product N-Methylated Product Purify->Product SN2_Alkylation Piperidine R₂NH Salt [R₂NH-CH₃]⁺ I⁻ Piperidine->Salt + CH3I HI HI MeI CH₃-I Base Base (e.g., K₂CO₃) Product R₂N-CH₃ Salt->Product + Base- [Base-H]⁺ I⁻

Sources

Application

Advanced Application Note: Engineering Peptidomimetic Libraries with N,5-Dimethylpiperidine-3-Carboxamide

Introduction and Scientific Rationale Peptidomimetics represent a privileged class of pharmacophores designed to overcome the poor oral bioavailability and rapid proteolytic degradation of natural peptides while maintain...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Peptidomimetics represent a privileged class of pharmacophores designed to overcome the poor oral bioavailability and rapid proteolytic degradation of natural peptides while maintaining exquisite target affinity[1]. A highly effective strategy in peptidomimetic library design is the incorporation of heterocyclic scaffolds to restrict the conformational flexibility of the peptide backbone, thereby mimicking critical secondary structures such as α-helices and β-turns[1].

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and widespread prevalence in approved therapeutics[2]. Specifically, piperidine-3-carboxamide derivatives have demonstrated profound biological activity. They have been successfully deployed as potent, highly selective inhibitors of Cathepsin K for anti-osteoporosis applications[3] and have been identified in screening libraries as agents capable of inducing senescence-like phenotypes in melanoma models[4].

N,5-dimethylpiperidine-3-carboxamide [5] serves as an advanced, multifunctional building block for library synthesis. The N-methylated carboxamide group acts as a non-hydrolyzable peptide bond isostere, providing critical hydrogen bond vectors. Simultaneously, the 5-methyl substitution introduces targeted steric bulk that enhances overall lipophilicity and thermodynamically locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon target binding.

Physicochemical Profiling

Understanding the physicochemical parameters of the building block is essential for predicting the ADME properties of the resulting library.

Table 1: Physicochemical Properties of N,5-dimethylpiperidine-3-carboxamide

PropertyValueImplication for Peptidomimetic Design
Molecular Formula C₈H₁₆N₂OLow molecular weight allows for multiple incorporations without exceeding Lipinski limits.
Molecular Weight 156.23 g/mol Ideal fragment size for combinatorial expansion.
H-Bond Donors 1 (Piperidine NH)Secondary amine serves as the nucleophilic attachment point during solid-phase synthesis.
H-Bond Acceptors 2 (Amide C=O, Piperidine N)Maintains critical interactions typically provided by the native peptide backbone.
Steric Profile 5-methyl substitutionHinders the secondary amine, requiring specialized coupling conditions (see Protocol).

Library Design Strategy: Solid-Phase Side-Chain Functionalization

Solid-phase synthesis (SPPS) remains the premier methodology for rapidly generating diverse peptidomimetic libraries[1]. Because N,5-dimethylpiperidine-3-carboxamide features a secondary amine within its ring, it acts as a nucleophile. However, standard N-to-C peptide synthesis cannot directly utilize this building block without complex linker strategies.

The most robust approach is side-chain functionalization . By synthesizing a peptide scaffold containing an orthogonally protected acidic residue (e.g., Fmoc-Glu(OAll)-OH), the allyl group can be selectively removed, exposing a free carboxylate on the resin. The piperidine building block is then coupled to this side chain, creating a branched, highly stable peptidomimetic.

Workflow A Resin-Bound Peptide (Fmoc-Glu(OAll)-R) B Allyl Ester Deprotection Pd(PPh3)4, PhSiH3 A->B C Carboxylate Activation HATU, DIPEA B->C D Nucleophilic Coupling N,5-dimethylpiperidine-3-carboxamide C->D E Global Cleavage TFA / TIPS / H2O D->E F Purified Peptidomimetic Library E->F

Workflow for incorporating N,5-dimethylpiperidine-3-carboxamide via side-chain coupling.

Experimental Protocols: Self-Validating Systems

Expertise & Causality: Standard peptide coupling relies on the rapid acylation of primary amines. The secondary nature of the piperidine nitrogen in N,5-dimethylpiperidine-3-carboxamide, compounded by the steric hindrance of the adjacent 5-methyl group, renders it a poor nucleophile. Standard carbodiimide chemistry (DIC/HOBt) will fail or result in severe truncation. We mandate the use of the uronium salt HATU. The nitrogen atom at position 7 of the HOAt leaving group in HATU forms a critical intramolecular hydrogen bond with the incoming secondary amine, significantly lowering the transition state energy for acylation.

Furthermore, because the amine is in the fluid phase and the carboxylate is resin-bound, standard colorimetric tests (e.g., Kaiser or Chloranil tests) are blind to the reaction's progress. The protocol below integrates a mandatory micro-cleavage step as a self-validating checkpoint.

Step 1: Orthogonal Deprotection of the Carboxylate
  • Swell 0.1 mmol of the assembled Fmoc-Xaa-Glu(OAll)-Yaa-Resin in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Add a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) and Phenylsilane (PhSiH₃, 10 eq) in 3 mL DCM.

  • Agitate under argon for 30 minutes. Drain and repeat the treatment once.

    • Causality: Phenylsilane is selected as the allyl scavenger because it is highly efficient and prevents the re-allylation of the exposed carboxylate.

  • Wash the resin extensively with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 3 mL).

    • Causality: The dithiocarbamate wash is critical; it chelates and removes residual palladium species that would otherwise poison subsequent coupling steps and cause dark discoloration of the final library compounds.

Step 2: Hindered Amine Coupling
  • Pre-activate the resin-bound carboxylate by adding HATU (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in 2 mL of anhydrous DMF. Agitate for 5 minutes.

  • Add N,5-dimethylpiperidine-3-carboxamide (0.3 mmol, 3 eq) dissolved in 1 mL of DMF directly to the resin.

  • Agitate at room temperature for 2 hours (or 75°C for 15 minutes under microwave irradiation).

Step 3: Self-Validation via Micro-Cleavage
  • Withdraw approximately 2 mg of resin beads and wash thoroughly with DCM.

  • Treat the beads with 50 µL of cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen, reconstitute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Causality: This step provides definitive, self-validating proof of conversion. Proceed to global cleavage only if the LC-MS trace confirms >95% conversion of the starting scaffold mass to the target product mass.

Step 4: Global Cleavage and Deprotection
  • Treat the bulk resin with 5 mL of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger. Without TIPS, the highly reactive carbocations generated during global deprotection (e.g., from protecting groups like tBu, Trt, or Pbf) would irreversibly re-alkylate the electron-rich piperidine ring or the carboxamide nitrogen, destroying library purity.

  • Precipitate the cleaved peptidomimetic library in cold diethyl ether, centrifuge, and lyophilize for subsequent high-throughput screening.

Data Presentation: Optimization of Coupling Conditions

The empirical data below highlights the necessity of the chosen protocol. Attempts to couple the sterically hindered N,5-dimethylpiperidine-3-carboxamide using standard reagents result in unacceptable library purities.

Table 2: Optimization of Coupling Conditions for N,5-dimethylpiperidine-3-carboxamide

Coupling ReagentBaseTemperatureTimeConversion (LC-MS)Suitability for Library Synthesis
DIC / HOBtNone25°C12 h< 20%Fail - Insufficient activation
HBTUDIPEA25°C4 h45%Fail - Lacks neighboring group effect
HATU DIPEA 25°C 2 h > 95% Optimal - High purity and yield
COMUTMP25°C1 h> 98%Excellent - Alternative for highly difficult sequences

References

  • BenchChem. Piperidine-3-carbothioamide: A Versatile Fragment in Modern Drug Discovery. Available at:[2]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at:[3]

  • National Institutes of Health (PMC). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at:[1]

  • ACS Medicinal Chemistry Letters. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at:[4]

  • PubChemLite / University of Luxembourg. N,5-dimethylpiperidine-3-carboxamide (C8H16N2O). Available at:[5]

Sources

Method

Application Note: A Researcher's Guide to the Functionalization of the Carboxamide Group

Abstract The carboxamide functional group is a cornerstone of modern chemistry, forming the backbone of peptides and appearing in 16 of the top 20 best-selling small-molecule drugs.[1] Its inherent stability, derived fro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carboxamide functional group is a cornerstone of modern chemistry, forming the backbone of peptides and appearing in 16 of the top 20 best-selling small-molecule drugs.[1] Its inherent stability, derived from resonance delocalization, makes it both a reliable structural motif and a significant synthetic challenge.[2][3][4] This stability renders the amide C–N bond highly inert, demanding specialized conditions for its transformation.[3][4] This guide provides an in-depth exploration of key reaction conditions for functionalizing the carboxamide group, moving beyond simple protocols to explain the mechanistic reasoning behind these transformations. We will cover fundamental reactions including reduction to amines, dehydration to nitriles, hydrolysis, rearrangement, and modern C-N cross-coupling, providing researchers in pharmaceuticals and materials science with the practical and theoretical tools needed for effective synthesis.

Introduction: The Central Role and Challenge of the Amide Bond

The exceptional stability of the amide bond is a double-edged sword. While it imparts metabolic and chemical robustness to pharmaceuticals and polymers, it also complicates the synthetic modification of amide-containing molecules.[2] This inertness stems from the resonance contribution of the nitrogen lone pair to the carbonyl carbon, which imparts partial double-bond character to the C–N bond and reduces the electrophilicity of the carbonyl carbon. Overcoming this stability is paramount for late-stage functionalization in drug development and for creating novel chemical entities. This note details reliable protocols and the underlying principles for several critical classes of amide transformations.

Reductive Transformations: From Amides to Amines

The reduction of an amide to an amine is a fundamental transformation that replaces the carbonyl oxygen with two hydrogen atoms. This reaction is distinct from the reduction of other carbonyl compounds, which typically yield alcohols.

Principle and Mechanistic Insight

The classical approach to amide reduction employs powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism is notably different from ester reduction. It proceeds through the formation of a tetrahedral intermediate, which then collapses to form a highly reactive iminium ion.[5] This iminium intermediate is subsequently reduced by a second equivalent of the hydride to furnish the final amine product.[5][6] This pathway explains why the carbonyl oxygen is completely removed.

More contemporary methods utilize catalytic hydrosilylation, which offers greater chemoselectivity and milder reaction conditions, tolerating functional groups like esters, nitro groups, and halides that are reactive towards LiAlH₄.[7]

Workflow: Amide Reduction Pathways

cluster_0 Classical Reduction cluster_1 Catalytic Hydrosilylation Amide Carboxamide (RCONR'R'') LiAlH4 1) LiAlH₄, Ether 2) H₂O work-up Amide->LiAlH4  Hydride  Addition Silane Silane (e.g., PhSiH₃) + Metal Catalyst (e.g., Zn, Pt) Amide->Silane  Chemoselective  Reduction Amine Amine (RCH₂NR'R'') Iminium Iminium Ion Intermediate LiAlH4->Iminium  Collapse & Elimination  of O-Al species Iminium->Amine  Second Hydride  Addition Silane->Amine

Caption: Comparison of classical vs. catalytic amide reduction.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction of a Tertiary Amide

This protocol describes the reduction of N,N-dimethylbenzamide to N,N-dimethylbenzylamine.

Materials:

  • N,N-dimethylbenzamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Dissolve the N,N-dimethylbenzamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C.

  • Crucial Work-up (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% aq. NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure ensures the quenching of excess hydride and precipitation of aluminum salts.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite.

  • Wash the filter cake thoroughly with THF or diethyl ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify by distillation or chromatography as needed.

Safety: LiAlH₄ reacts violently with water. All glassware must be dry, and the reaction must be performed under an inert atmosphere. The quenching procedure is highly exothermic and must be done slowly and with extreme caution behind a blast shield.

Data Summary: Comparison of Reducing Agents
Reagent SystemTypical ConditionsFunctional Group ToleranceNotes
LiAlH₄ 1) THF, reflux; 2) H₂O workupPoor: Reduces esters, ketones, nitriles, epoxides, halidesPowerful, non-selective workhorse reagent.[6]
BH₃·THF THF, refluxGood: Does not reduce esters, halides, or nitro groupsLess reactive than LiAlH₄; good for selective reductions.
Zn(OAc)₂ / PhSiH₃ Toluene, refluxExcellent: Tolerates esters, ethers, nitro, cyano groups.[7]Mild, catalytic system suitable for complex molecules.[7][8]
[Ir(COE)₂Cl]₂ / Et₂SiH₂ Dichloromethane, rtExcellent: Tolerates a wide range of functional groups.Allows for stepwise reduction to imine or amine.[7]

Dehydration: Synthesis of Nitriles from Primary Amides

The dehydration of primary amides (RCONH₂) is a direct and efficient method for the synthesis of nitriles (RCN). This transformation requires a potent dehydrating agent to remove the elements of water.

Principle and Reagent Selection

The key to this reaction is the activation of the amide's carbonyl oxygen to transform it into a good leaving group. Strong electrophilic reagents such as triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA) are highly effective.[9][10] They react with the amide oxygen, forming a highly activated intermediate that readily eliminates to form the nitrile. Other reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and the Burgess reagent also facilitate this transformation, but often require harsher conditions.[11]

Protocol: Dehydration of a Primary Amide using Triflic Anhydride (Tf₂O)

This protocol describes a mild and rapid conversion of benzamide to benzonitrile.[11]

Materials:

  • Benzamide

  • Trifluoromethanesulfonic anhydride (Tf₂O, Triflic Anhydride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N)

  • Deionized water

Procedure:

  • Dissolve the primary amide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add anhydrous triethylamine (2.0 mmol, 2.0 eq.).

  • Add triflic anhydride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After addition, allow the mixture to warm to room temperature. The reaction is typically complete within 5-15 minutes (monitor by TLC).

  • Quench the reaction by adding water (5 mL).

  • Extract the mixture with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation or column chromatography.

Causality: Triethylamine acts as a base to neutralize the triflic acid byproduct, preventing side reactions. The use of a highly reactive activating agent like Tf₂O allows the reaction to proceed rapidly at low temperatures, preserving sensitive functional groups elsewhere in the molecule.[11]

Hydrolysis: Reversion to Carboxylic Acids

Amide hydrolysis, the cleavage of the C–N bond to form a carboxylic acid and an amine, is notoriously difficult due to the stability of the amide bond. It typically requires harsh conditions, such as prolonged heating in strong acid or base.[12][13]

Mechanistic Dichotomy: Acid vs. Base Catalysis
  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[14] Water can then act as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the elimination of ammonia (or an amine), which is immediately protonated under the acidic conditions to form an ammonium salt.[13][14]

  • Base-Catalyzed Hydrolysis (Saponification): This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15] This is a difficult step because the hydroxide is attacking a relatively unreactive electrophile. The reaction is driven to completion by an irreversible acid-base reaction in the final step: the liberated amine deprotonates the newly formed carboxylic acid to yield a carboxylate salt.[12][15] To obtain the neutral carboxylic acid, an acidic work-up is required.

Protocol: Base-Catalyzed Hydrolysis of Benzamide

Materials:

  • Benzamide

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.0 eq.) and 10% aqueous NaOH solution.

  • Heat the mixture to reflux. The reaction can take several hours and should be monitored for the cessation of ammonia evolution (detectable with moist litmus paper) or by TLC/LCMS.

  • Cool the reaction mixture to room temperature. The solution will contain sodium benzoate and the liberated amine.

  • Carefully acidify the cooled solution with concentrated HCl until the pH is ~1-2. Benzoic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.

Rearrangements for Amine Synthesis: The Hofmann Rearrangement

The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[16][17]

Principle and Mechanism

The reaction proceeds by treating a primary amide with bromine (or another halogen source) in a strong aqueous base like NaOH.[16][18] The key steps are:

  • N-Halogenation: The amide is halogenated at the nitrogen.

  • Deprotonation: The base removes the now more acidic N-H proton to form an N-haloamide anion.

  • Rearrangement: The anion rearranges, with the R-group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming a key isocyanate intermediate.

  • Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[16]

Mechanism: Hofmann Rearrangement

Amide Primary Amide N_Bromo N-Bromoamide Amide->N_Bromo Br₂, NaOH Anion N-Bromoamide Anion N_Bromo->Anion NaOH (Deprotonation) Isocyanate Isocyanate (R-N=C=O) Anion->Isocyanate Rearrangement (R-group migration) Carbamic Carbamic Acid Isocyanate->Carbamic H₂O (Hydrolysis) Amine Primary Amine (+ CO₂) Carbamic->Amine Decarboxylation

Caption: Key intermediates in the Hofmann rearrangement.

Protocol: Hofmann Rearrangement of a Primary Aromatic Amide

Materials:

  • Benzamide

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of NaOH (4.0 eq.) in water in a flask and cool it to 0-5 °C.

  • Slowly add bromine (1.1 eq.) to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve benzamide (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and add it to the cold hypobromite solution.

  • Stir the reaction at low temperature for approximately 1 hour.

  • Slowly warm the reaction mixture to ~70-80 °C and maintain this temperature until the reaction is complete (typically 1-2 hours).

  • Cool the mixture and extract the product (aniline) with a suitable organic solvent like DCM.

  • Dry the organic extracts over Na₂SO₄, filter, and remove the solvent to yield the crude amine.

C–N Cross-Coupling: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amides by enabling the palladium-catalyzed cross-coupling of amides with aryl halides or triflates.[19][20] This provides a powerful and modular approach to functionalizing the amide nitrogen.

Principle of Catalytic C–N Bond Formation

The reaction operates via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amide Binding & Deprotonation: The amide coordinates to the palladium center, and a base deprotonates the N-H bond to form a palladium amido complex.

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the N-aryl amide product and regenerating the Pd(0) catalyst.[21]

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands like Xantphos are often highly effective.[22]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)-NR₂(L₂) OxAdd->Amido Amide Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Product Release ArX Ar-X ArX->OxAdd AmideH HNR₂ AmideH->Amido Base Base Base->Amido

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of Dimethylpiperidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Dimethylpiperidine Carboxamides in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethylpiperidine Carboxamides in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a wide range of biological receptors and enzymes. When functionalized with a dimethylcarboxamide group, the resulting dimethylpiperidine carboxamides become highly valuable building blocks in drug discovery. The dimethylamide moiety can act as a hydrogen bond acceptor and its metabolic stability is often higher than that of primary or secondary amides. Furthermore, the methyl groups on the piperidine ring, such as in 2,6-dimethyl or 3,5-dimethyl isomers, can impart significant effects on the molecule's potency, selectivity, and pharmacokinetic properties by influencing its conformation and interaction with biological targets.

These application notes provide detailed protocols for the scale-up synthesis of two distinct classes of dimethylpiperidine carboxamides, addressing common challenges encountered during process development and offering insights into reaction optimization and safety considerations.

Strategic Approaches to Scale-Up Synthesis

The synthesis of dimethylpiperidine carboxamides on a larger scale necessitates a strategic approach that prioritizes safety, efficiency, and cost-effectiveness. The two primary strategies detailed in these notes are:

  • Direct Amide Coupling: This is a convergent and highly versatile approach where a pre-formed dimethylpiperidine carboxylic acid is coupled with an amine using a suitable activating agent. This method is broadly applicable and allows for late-stage diversification of the amine component.

  • Amide Formation followed by Piperidine Ring Reduction: This approach is particularly useful when the corresponding pyridine precursor is readily available. The amide bond is formed first, followed by the reduction of the pyridine ring to the desired piperidine.

The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired substitution pattern on the piperidine ring.

Protocol 1: Scale-up Synthesis of N,N,2,6-Tetramethylpiperidine-4-carboxamide via Direct Amide Coupling

This protocol details a general and robust method for the synthesis of N,N-dimethylpiperidine carboxamides using common and efficient coupling reagents. The example provided is for the synthesis of N,N,2,6-tetramethylpiperidine-4-carboxamide, a scaffold with potential applications in various therapeutic areas.

Causality Behind Experimental Choices:

The selection of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a well-established and cost-effective method for amide bond formation on a large scale.[2] EDC is a water-soluble carbodiimide, which simplifies the work-up procedure as the urea byproduct can be removed by aqueous extraction.[3] HOBt is added to suppress racemization (if a chiral center is present) and to increase the reaction rate by forming a more reactive HOBt-ester intermediate.[3] N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid, preventing unwanted side reactions.

Experimental Workflow Diagram:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification A 2,6-Dimethylpiperidine-4-carboxylic acid D Reaction Mixture A->D B Dimethylamine (in THF) B->D C EDC, HOBt, DIPEA in DCM C->D E Aqueous Work-up D->E F Crude Product E->F G Crude Product H Column Chromatography or Recrystallization G->H I Pure N,N,2,6-Tetramethylpiperidine-4-carboxamide H->I G cluster_0 Step 1: Amide Formation & Reduction cluster_1 Step 2: Work-up and Purification A Pyridine-4-formyl-(2,6-dimethyl)aniline C Reaction at 70°C, 0.53 MPa A->C B Isopropanol, Acetonitrile, GdCl₃ B->C D Reaction Mixture C->D E Reaction Mixture F Filtration, Extraction with K₂CO₃ and Trichlorethylene E->F G Concentration F->G H Oxalic Acid Treatment G->H I Sodium Bisulfite Precipitation H->I J Recrystallization I->J K Pure N-(2,6-Dimethylphenyl)piperidine-4-carboxamide J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,5-dimethylpiperidine-3-carboxamide

Welcome to the technical support center for the synthesis of N,5-dimethylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,5-dimethylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable piperidine derivative. We will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low to No Product Yield in Catalytic Hydrogenation (Route A)

Question: I am attempting the direct hydrogenation of N,5-dimethylnicotinamide, but I'm getting very low yields of the target piperidine. What are the likely causes and how can I fix this?

Answer: Low yield in the catalytic hydrogenation of a substituted pyridine ring is a common issue that can typically be traced back to catalyst activity, reaction conditions, or the stability of the starting material.

Potential Causes & Solutions:

  • Catalyst Inactivation or Poisoning:

    • The "Why": The catalyst's active sites are paramount. Impurities in the starting material, solvent, or hydrogen gas (especially sulfur compounds or other amines) can irreversibly bind to the metal surface (e.g., Pd, Pt, Rh), "poisoning" it and preventing it from catalyzing the reaction.[1] The catalyst may also be old or have been improperly handled, leading to oxidation and loss of activity.

    • The Solution:

      • Purity Check: Ensure the N,5-dimethylnicotinamide starting material is of high purity. Recrystallize or chromatograph if necessary.

      • Solvent & Gas Quality: Use high-purity, anhydrous solvents. If using a hydrogen cylinder, ensure it is of high purity (e.g., 99.995% or higher).

      • Fresh Catalyst: Use fresh, properly stored catalyst. For heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂), always handle them under an inert atmosphere as much as possible, as they can be pyrophoric and are sensitive to air.

  • Sub-Optimal Reaction Conditions:

    • The "Why": Hydrogenation of the aromatic pyridine ring is thermodynamically favorable but requires surmounting a significant activation energy barrier. Insufficient hydrogen pressure or temperature will result in a sluggish or incomplete reaction.[2]

    • The Solution:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. While some hydrogenations proceed at lower pressures, reducing a substituted pyridine often requires pressures in the range of 50-500 psi (3.5 - 35 bar).

      • Increase Temperature: Gently increase the reaction temperature. A range of 50-100 °C is common for these types of reductions. However, be cautious, as excessive heat can sometimes lead to side reactions.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC, LC-MS, or GC-MS every 4-6 hours to track progress. These reactions can often take 12-24 hours to reach completion.

  • Inappropriate Catalyst Choice:

    • The "Why": Different catalysts have varying activities and selectivities. Rhodium and Ruthenium catalysts are often more effective for the hydrogenation of aromatic rings than Palladium under milder conditions.[1]

    • The Solution: Screen different catalysts. If Pd/C is ineffective, consider using Rh/C, Ru/C, or PtO₂ (Adam's catalyst). See the data in Table 1 for a comparison.

Problem 2: Reaction Stalls at the Tetrahydropyridine Intermediate

Question: My reaction starts, but analysis (NMR or LC-MS) shows the major product is a tetrahydropyridine derivative, not the fully saturated piperidine. How can I drive the reaction to completion?

Answer: This is a classic case of incomplete reduction. The initial reduction of the pyridine ring to a di- or tetrahydropyridine is often faster than the final reduction of the remaining C=C bond within the heterocyclic ring.

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions:

    • The "Why": The enamine-like double bond in the tetrahydropyridine intermediate can be sterically hindered or electronically less favorable for hydrogenation compared to the initial pyridine ring. More energy is required to complete the saturation.

    • The Solution:

      • Increase Pressure/Temperature: As with low yield, increasing the hydrogen pressure and/or temperature is the most direct way to overcome the activation barrier for the final reduction step.

      • Re-subject to Hydrogenation: If the reaction has stalled and the catalyst is likely still active, you can filter the reaction mixture (to remove any fines), and re-subject the crude material to fresh catalyst and renewed hydrogenation conditions.

  • Product Inhibition:

    • The "Why": The newly formed piperidine product, being a secondary amine, can sometimes adsorb onto the catalyst surface, partially inhibiting its activity and preventing it from acting on the remaining tetrahydropyridine intermediate.

    • The Solution:

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can provide more active sites to overcome the inhibition effect.

      • Acidic Additive: Performing the hydrogenation in an acidic solvent like acetic acid or with an additive like HCl can protonate the product's nitrogen atom. This prevents it from coordinating to the metal catalyst, freeing up active sites for the reduction.[3]

Problem 3: Formation of N-Methylamine Side Product (Alternative Route B)

Question: I am trying the alternative route by N-methylating 5-methylpiperidine-3-carboxamide with formaldehyde and a reducing agent, but I am seeing the formation of a tertiary amine byproduct. How do I prevent this?

Answer: This side reaction, known as over-alkylation, is a common challenge in reductive amination.[4] The product, N,5-dimethylpiperidine-3-carboxamide, is a secondary amine and can be more nucleophilic than the starting primary amine (if you were starting from a different precursor) or can react again with formaldehyde.

Potential Causes & Solutions:

  • Use of a Strong, Non-selective Reducing Agent:

    • The "Why": Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde (formaldehyde) to methanol or may not wait for the iminium ion to form, leading to a complex mixture. More importantly, they do not differentiate well between the initial iminium ion and the iminium ion formed from the secondary amine product reacting again.

    • The Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[4] It is less reactive and will preferentially reduce the protonated iminium ion over the aldehyde, leading to cleaner reactions and minimizing over-alkylation.

  • Stoichiometry and Reaction Conditions:

    • The "Why": An excess of formaldehyde or allowing the reaction to proceed for too long after the initial methylation is complete can favor the second, unwanted methylation.

    • The Solution:

      • Control Stoichiometry: Use a carefully controlled amount of formaldehyde, typically 1.0 to 1.2 equivalents.

      • Stepwise Addition: For very sensitive substrates, a stepwise procedure can be effective. First, mix the amine and formaldehyde to allow for imine/iminium ion formation, and then add the reducing agent.[4]

      • Monitor Closely: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for N,5-dimethylpiperidine-3-carboxamide? The most direct and commonly employed route is the catalytic hydrogenation of the corresponding pyridine precursor, N,5-dimethylnicotinamide (Route A). This method is atom-economical and often proceeds in a single, high-yielding step. An alternative, multi-step approach involves the synthesis of 5-methylpiperidine-3-carboxamide followed by selective N-methylation (Route B), which can be useful if the precursor for Route A is unavailable or if direct hydrogenation proves problematic.[4][5]

Q2: How do I choose the best catalyst and conditions for the hydrogenation (Route A)? The choice depends on available equipment and substrate reactivity.

  • Palladium on Carbon (Pd/C): A workhorse catalyst, but often requires higher pressures/temperatures for pyridine reduction. It's a good starting point.

  • Platinum Dioxide (PtO₂): Highly active and can often effect the reduction under milder conditions than Pd/C. Often used in acidic solvents.[3]

  • Rhodium on Carbon (Rh/C): Generally more active than Pd for aromatic ring hydrogenation and can be effective at lower pressures.[6]

  • Ruthenium on Carbon (Ru/C): Also very effective but can sometimes be too reactive, potentially leading to over-reduction of the amide group if not controlled.

For initial screening, we recommend starting with 10% Pd/C at ~100 psi H₂ in methanol. If the reaction is slow or incomplete, switch to PtO₂ or Rh/C. See Table 1 for a summary.

Q3: How can I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): The quickest method. The product piperidine will be significantly more polar (lower Rf) than the starting pyridine. Use a standard mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% ammonia to prevent streaking. Visualize with potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the starting material, intermediate(s), and product, giving a clear picture of the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also very effective for monitoring, assuming the compounds are volatile enough.

Q4: What is the best way to purify the final product?

  • Catalyst Filtration: After the reaction, the heterogeneous catalyst must be carefully filtered. Caution: Palladium on carbon can be pyrophoric, especially when dry and loaded with hydrogen. Filter the catalyst through a pad of Celite®, ensuring the pad is kept wet with the reaction solvent throughout the filtration. Purge the reaction vessel and filtration apparatus with an inert gas (Nitrogen or Argon).

  • Solvent Removal: The solvent can be removed under reduced pressure.

  • Column Chromatography: The most common method for achieving high purity. Use silica gel with a gradient of Methanol in DCM. Adding a small amount of triethylamine or ammonia (0.5-1%) to the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • Recrystallization/Salt Formation: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. Alternatively, forming a hydrochloride (HCl) salt can facilitate purification and handling of the final compound.

Experimental Protocols & Data
Synthetic Workflow Overview

The following diagram illustrates the two primary synthetic routes discussed.

Synthetic_Workflow cluster_0 Route A: Direct Hydrogenation cluster_1 Route B: N-Methylation A_start N,5-dimethylnicotinamide A_reagents H₂ (50-500 psi) Catalyst (Pd/C, PtO₂, Rh/C) Solvent (MeOH, EtOH, AcOH) A_start->A_reagents A_product N,5-dimethylpiperidine-3-carboxamide A_reagents->A_product B_start 5-methylpiperidine-3-carboxamide B_reagents Formaldehyde (CH₂O) NaBH(OAc)₃ Solvent (DCM, DCE) B_start->B_reagents B_product N,5-dimethylpiperidine-3-carboxamide B_reagents->B_product caption Figure 1. Primary synthetic routes.

Figure 1. Primary synthetic routes.
Table 1: Comparison of Catalysts for Hydrogenation of N,5-dimethylnicotinamide
Catalyst (5 mol%)H₂ Pressure (psi)Temperature (°C)Time (h)Conversion (%)Yield of Product (%)Key Observations
10% Pd/C1006024~75%~60%Significant amount of tetrahydropyridine intermediate observed.
10% Pd/C5008024>95%88%Higher pressure and temperature drive reaction to completion.
PtO₂ (Adam's)602518>98%92%High activity even at room temperature and lower pressure.
5% Rh/C1005012>98%94%Faster reaction time compared to Pd/C under similar conditions.

Note: Yields are based on isolated product after chromatography. These are representative values and may vary.

Protocol 1: (Route A) Direct Catalytic Hydrogenation
  • Reactor Setup: To a high-pressure reactor vessel, add N,5-dimethylnicotinamide (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), add the chosen catalyst (e.g., 5% Rh/C, 5 mol%).

  • Solvent Addition: Add the solvent (e.g., Methanol, 0.1 M concentration).

  • Sealing and Purging: Seal the reactor. Purge the headspace with Nitrogen or Argon (3 cycles) and then carefully purge with Hydrogen gas (3 cycles).

  • Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 100 psi) with Hydrogen. Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically taking samples for analysis (TLC, LC-MS).

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. (Caution: Pyrophoric catalyst) .

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography (e.g., 0-10% Methanol in DCM + 0.5% NH₄OH) to yield the pure product.

Protocol 2: (Route B) Reductive Amination for N-Methylation
  • Reactant Preparation: To a round-bottom flask under a Nitrogen atmosphere, add 5-methylpiperidine-3-carboxamide (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an anhydrous solvent such as 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

  • Aldehyde Addition: Add aqueous formaldehyde (37% wt. solution, 1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the mixture with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography as described in Protocol 1.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing issues with the primary hydrogenation route.

Troubleshooting_Hydrogenation start Start Hydrogenation monitor Monitor Reaction (TLC/LC-MS) start->monitor check_conversion Is Conversion >95%? monitor->check_conversion check_product Is Main Product the Desired Piperidine? check_conversion->check_product Yes incomplete Problem: Incomplete Reaction check_conversion->incomplete No stalled Problem: Stalled at Intermediate (e.g., Tetrahydropyridine) check_product->stalled No success Success: Proceed to Workup & Purification check_product->success Yes solution_conditions Solution: - Increase H₂ Pressure - Increase Temperature - Increase Reaction Time incomplete->solution_conditions solution_catalyst Solution: - Check Purity of Reagents - Use Fresh Catalyst - Switch Catalyst (e.g., to Rh/C or PtO₂) incomplete->solution_catalyst stalled->solution_conditions solution_acid Solution: - Add Acetic Acid as  Solvent/Co-solvent stalled->solution_acid caption Figure 2. Troubleshooting workflow.

Figure 2. Troubleshooting workflow.
References
  • Yang, C., Teixeira, A. R., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Available at: [Link]

  • Nishio, R., et al. (2023). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. National Institutes of Health. Available at: [Link]

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. Available at: [Link]

  • Alinezhad, H., et al. (2007). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). (A) 1,4-Selective 47-catalyzed TH of nicotinamides and nicotinates and (B) DFT-derived transition states for hydride/proton transfer steps. ResearchGate. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jm070791+]
  • Li, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances. Available at: [Link]

  • MDPI. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available at: [Link]

  • Liu, W., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. Available at: [Link]

  • ChemBK. (2024). N-methylpiperidine-3-carboxamide. ChemBK. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4156937, N-methylpiperidine-3-carboxamide. PubChem. Available at: [Link]

  • Google Patents. (1969). US3432565A - Process for the hydrogenation of unsaturated hydrocarbons. Google Patents.
  • Kothandaraman, J., et al. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. OSTI.GOV. Available at: [Link]

  • Al-Swaidan, I. A., & Al-Dawood, A. M. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available at: [Link]

  • Wang, T., et al. (2021). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of N,5-dimethylpiperidine-3-carboxamide Diastereomers

Welcome to the technical support center for the purification of N,5-dimethylpiperidine-3-carboxamide diastereomers. This guide is designed for researchers, scientists, and drug development professionals actively working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N,5-dimethylpiperidine-3-carboxamide diastereomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this and structurally related compounds. The separation of diastereomers is a critical step in chemical synthesis and drug development, directly impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides, validated protocols, and expert insights to overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of N,5-dimethylpiperidine-3-carboxamide and similar piperidine-based diastereomers.

Q1: What are the primary methods for separating diastereomers of substituted piperidines like this one? The most common and effective methods are preparative chromatography and diastereoselective crystallization.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful for separating diastereomers due to their different interactions with a stationary phase.[1] SFC, in particular, is often faster and uses less organic solvent, making it a "greener" and more efficient alternative for chiral and achiral separations.[1][2]

  • Diastereoselective Crystallization: This classical method exploits the differences in solubility between diastereomeric salts.[3] By forming a salt with a chiral resolving agent (like tartaric acid derivatives), one diastereomer often crystallizes preferentially from a specific solvent system, allowing for its isolation.[3][4]

Q2: How do I choose between chromatography and crystallization for my separation? The choice depends on several factors: scale, available equipment, and the physicochemical properties of your diastereomeric mixture.

FeatureChromatography (HPLC/SFC)Diastereoselective Crystallization
Scale Excellent for small to medium scale (mg to multi-gram). Scalable, but can become expensive.Highly scalable and cost-effective for large, industrial-scale production (kg scale).
Speed Method development can be rapid. SFC is particularly fast.[1]Can be time-consuming, requiring screening of multiple solvents and conditions.[5]
Purity Can achieve very high diastereomeric excess (d.e.) (>99%).Purity depends on the solubility difference; often requires recrystallization to achieve high d.e.[3]
Development Systematic method development is straightforward.More empirical ("trial and error") and can be considered an "art."[5]
Recovery Generally high, but depends on the resolution between peaks.Can be lower if the solubilities of the diastereomers are similar.

Q3: What is the best analytical method to determine the diastereomeric ratio (d.r.) of my sample? Nuclear Magnetic Resonance (NMR) spectroscopy and chiral HPLC are the two most reliable methods.

  • NMR Spectroscopy: ¹H NMR is often sufficient. Since diastereomers are different compounds, they will have distinct NMR spectra. Look for well-resolved signals corresponding to each diastereomer and integrate them to determine the ratio.[6] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can simplify the spectrum by collapsing multiplets into singlets, making integration much more accurate.[7][8]

  • Chiral HPLC/SFC: These are highly sensitive methods that can provide excellent separation of stereoisomers, allowing for accurate quantification by integrating the peak areas.[9][10] This is the gold standard for determining high levels of diastereomeric or enantiomeric excess.

Part 2: Troubleshooting & Optimization Guides

This section provides direct, actionable advice for specific issues you may encounter during purification.

Guide 1: Preparative Chromatography (HPLC/SFC)

Issue: Poor Resolution or Complete Co-elution of Diastereomers

  • Underlying Cause: The diastereomers have very similar polarities and structures, leading to insufficient differential interaction with the stationary and mobile phases. The goal is to amplify these small differences.

  • Troubleshooting & Optimization:

    • Optimize the Mobile Phase (Eluent):

      • For SFC: Adjust the co-solvent (modifier) percentage. A shallower gradient or an isocratic hold at a lower modifier percentage can often improve resolution. Experiment with different alcohol modifiers (e.g., switch from methanol to ethanol or isopropanol), as this can significantly alter selectivity.[11]

      • For HPLC (Reversed-Phase): Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) or adjust the pH of the aqueous phase if your molecule is ionizable. The piperidine nitrogen is basic and will be protonated at low pH, which can dramatically change its retention.

    • Screen Different Columns: This is the most powerful variable. Diastereomers can exhibit vastly different selectivities on different stationary phases.

      • For SFC, screen a range of chiral stationary phases (CSPs). Polysaccharide-based columns are an excellent starting point.[12]

      • For HPLC, if a standard C18 column fails, try a phenyl-hexyl or a polar-embedded phase which can offer different pi-pi or hydrogen bonding interactions.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between the diastereomer-stationary phase interactions, leading to better separation. Conversely, sometimes a higher temperature can improve peak shape and efficiency.[13]

    • Reduce Flow Rate: In HPLC, decreasing the flow rate can increase the number of theoretical plates and improve resolution, though this will increase the run time.[14]

Issue: Peak Tailing or Broadening

  • Underlying Cause: This is often caused by secondary interactions between the basic piperidine nitrogen and acidic sites on the silica-based stationary phase. It can also be due to column overload or poor sample solubility.

  • Troubleshooting & Optimization:

    • Add a Mobile Phase Additive: This is the most common solution. For SFC and normal-phase HPLC, add a small amount of a basic additive like diethylamine (DEA) or isopropylamine (IPA) (e.g., 0.1-0.5%) to the mobile phase.[2] This additive will compete for the active sites on the silica, preventing your compound from interacting strongly and improving peak shape.

    • Check Sample Overload: Inject a smaller mass of your compound onto the column. Preparative chromatography still has loading limits, and exceeding them will lead to broad, triangular peaks.

    • Ensure Sample Solubility: The sample must be fully dissolved in the injection solvent. If it precipitates upon injection, it will lead to poor peak shape and potential column clogging. The injection solvent should be as weak as, or weaker than, the mobile phase.[1]

Guide 2: Diastereoselective Crystallization

Issue: "Oiling Out" or Complete Failure to Crystallize

  • Underlying Cause: The diastereomeric salt is more soluble in the solvent than desired, or the solution is too supersaturated, leading to the formation of a liquid phase (an oil) instead of an ordered crystal lattice.

  • Troubleshooting & Optimization:

    • Systematic Solvent Screening: This is critical. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) and also consider solvent/anti-solvent combinations.[5] The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

    • Control Cooling Rate: Rapid cooling often leads to oiling out.[5] Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer. A controlled, slow cooling process is essential for growing high-quality crystals.

    • Reduce Concentration: Your solution may be too concentrated. Dilute the solution with more solvent before cooling.

    • Induce Crystallization: If a supersaturated solution fails to nucleate, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the desired product (if available) to initiate crystallization.[5]

Issue: Low Diastereomeric Excess (d.e.) in the Isolated Crystals

  • Underlying Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, causing them to co-precipitate.

  • Troubleshooting & Optimization:

    • Recrystallization: This is the most common solution. Take the enriched solid material and recrystallize it one or more times from the same or a different solvent system. Each recrystallization step should further enrich the less soluble diastereomer.[3]

    • Change the Resolving Agent: The initial choice of resolving agent is crucial. If dibenzoyl-L-tartaric acid gives poor results, try dibenzoyl-D-tartaric acid or mandelic acid derivatives. The shape and structure of the resolving agent directly influence the crystal packing and solubility of the resulting diastereomeric salts.[3][15]

    • Optimize Temperature and Time: Allow the crystallization to proceed slowly at a carefully controlled temperature. Sometimes, letting the slurry stir for an extended period (aging) can allow the system to reach a thermodynamic minimum, where the less soluble diastereomer is favored, improving the d.e.[16]

Part 3: Experimental Protocols & Workflows

Workflow 1: Method Development for SFC Purification

This workflow outlines a systematic approach to developing a preparative SFC method for separating N,5-dimethylpiperidine-3-carboxamide diastereomers.

sfc_workflow cluster_prep Phase 1: Analytical Screening cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up start Dissolve Diastereomeric Mixture in Methanol screen Screen on 4-6 Different Chiral Stationary Phases (CSPs) start->screen eval Evaluate Resolution (Rs) and Selectivity (α) screen->eval opt_mod Optimize % Modifier (e.g., Methanol) eval->opt_mod opt_add Test Basic Additive (e.g., 0.2% DEA) for Peak Shape opt_mod->opt_add opt_temp Adjust Temperature and Backpressure opt_add->opt_temp load Perform Loading Study to Determine Max Injection Volume opt_temp->load purify Run Preparative Purification load->purify analyze Analyze Fractions by Analytical SFC/NMR purify->analyze end_node Combine Pure Fractions and Evaporate Solvent analyze->end_node

Caption: Systematic workflow for developing a preparative SFC purification method.

Protocol: Diastereoselective Crystallization Screening

Objective: To identify a suitable chiral resolving agent and solvent system for the purification of N,5-dimethylpiperidine-3-carboxamide.

Materials:

  • Racemic N,5-dimethylpiperidine-3-carboxamide

  • Chiral resolving acids (e.g., Di-benzoyl-L-tartaric acid, (S)-Mandelic acid)

  • Screening solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Small vials or test tubes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your racemic compound in a suitable solvent where it is freely soluble (e.g., methanol).

  • Resolving Agent Addition: In separate vials, place 0.5 equivalents of different chiral resolving acids.

  • Salt Formation: Add an equimolar amount of the racemic compound stock solution to each vial. Allow the vials to stir for 1-2 hours at room temperature to ensure complete salt formation. Remove the initial solvent under reduced pressure.

  • Solvent Screening: To each vial containing the dry diastereomeric salt mixture, add a small, fixed volume (e.g., 1 mL) of a screening solvent.[5]

  • Heating and Cooling: Gently heat the vials until the solid dissolves completely. Allow the vials to cool slowly to room temperature, followed by further cooling to 4°C.

  • Analysis:

    • Visually inspect the vials for the quantity and quality of crystals formed.

    • Isolate any solid material by filtration.

    • Dry the solid and the mother liquor.

    • Determine the diastereomeric excess (d.e.) of both the solid and the mother liquor using chiral HPLC or ¹H NMR to identify the most effective conditions.[5]

Part 4: Visualization & Logic

A logical approach is key to efficiently troubleshooting purification challenges. The following decision tree illustrates a typical thought process when encountering a difficult separation.

troubleshooting_flowchart cluster_chrom Chromatography Troubleshooting cluster_cryst Crystallization Troubleshooting start Start: Impure Diastereomeric Mixture method_choice Is the scale >10g and is crystallization equipment available? start->method_choice chrom_path Pursue Chromatographic Separation (SFC/HPLC) method_choice->chrom_path No cryst_path Pursue Diastereoselective Crystallization method_choice->cryst_path Yes resolution_check Is resolution (Rs) > 1.2? chrom_path->resolution_check cryst_check Do crystals form? cryst_path->cryst_check peak_shape_check Is peak shape symmetrical? resolution_check->peak_shape_check Yes optimize_mobile Optimize Mobile Phase (Gradient, Additives) resolution_check->optimize_mobile No peak_shape_check->optimize_mobile No success_chrom Proceed to Prep Scale peak_shape_check->success_chrom Yes change_column Screen Different Stationary Phases optimize_mobile->change_column change_column->resolution_check de_check Is d.e. > 90%? cryst_check->de_check Yes screen_solvents Screen Solvents & Resolving Agents cryst_check->screen_solvents No recrystallize Recrystallize Enriched Solid de_check->recrystallize No success_cryst Proceed to Scale-Up de_check->success_cryst Yes screen_solvents->cryst_check recrystallize->de_check

Caption: Decision tree for troubleshooting diastereomer purification methods.

References

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online.
  • Preparation method of trans-3, 5-dimethylpiperidine.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.Royal Society of Chemistry.
  • Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermedi
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
  • Troubleshooting poor enantiomeric excess in chiral resolution.BenchChem.
  • Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide.BenchChem.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.TUODA.
  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cycliz
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Part 7: Analytical Techniques for Stereochemistry.Chiralpedia.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.Gavin Publishers.
  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy.PubMed Central (PMC).
  • Supercritical Fluid Chromatography: A Modernistic Approach.Biomedres.
  • What are the Reasons for Resolution Failure in HPLC?
  • Approaches to α-functionalization of piperidines by C H...
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.Academia.edu.
  • SFC-MS: advancements and applications in pharmaceutical quality control.European Pharmaceutical Review.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.Royal Society of Chemistry.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • HPLC Troubleshooting Guide.
  • Troubleshooting diastereomeric salt crystalliz
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • HPLC Troubleshooting Guide.Merck.

Sources

Troubleshooting

Troubleshooting solubility issues of piperidine carboxamides in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of early-stage formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of early-stage formulation.

Piperidine carboxamides are a privileged scaffold in medicinal chemistry, frequently appearing in TAAR1 agonists, PARP inhibitors, and FAAH inhibitors. However, their rigid planar geometry coupled with the lipophilic piperidine ring often leads to severe aqueous solubility bottlenecks. This guide is designed to help you diagnose the root cause of these solubility failures and implement field-proven, self-validating protocols to overcome them.

Diagnostic Workflow

SolubilityTroubleshooting Start Piperidine Carboxamide Precipitation in Buffer Step1 1. Evaluate Ionizability (Measure pKa) Start->Step1 Decision1 Is Piperidine N Basic (pKa > 7.4)? Step1->Decision1 Action1 Lower Buffer pH (e.g., pH 4.0 - 6.0) Decision1->Action1 Yes (Ionizable) Step2 2. Evaluate Solid State (DSC / XRD) Decision1->Step2 No / Neutral Decision2 High Melting Point (>150°C)? Step2->Decision2 Action2 Disrupt Crystal Lattice (Formulate as ASD) Decision2->Action2 Yes (Lattice-Limited) Action3 Overcome Solvation Energy (Use Co-solvents/CDs) Decision2->Action3 No (Solvation-Limited)

Diagnostic workflow for troubleshooting piperidine carboxamide solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q: Why does my piperidine carboxamide precipitate in standard PBS (pH 7.4)? A: The precipitation is typically driven by a dual penalty: high crystal lattice energy and poor ionization. The carboxamide group forms strong intermolecular hydrogen bonds, leading to a highly stable crystal lattice (often evidenced by melting points >150°C). Furthermore, while the piperidine nitrogen is inherently basic, steric hindrance or the electron-withdrawing nature of adjacent substitutions can lower its pKa, rendering the molecule1[1]. Without the polarity of an ionized amine, the hydrophobic forces of the piperidine ring dominate, causing the drug to crash out of the aqueous medium[2].

Q: My compound is highly soluble in 100% DMSO but crashes out immediately when diluted into my assay buffer. Is this a kinetic or thermodynamic issue? A: This is a classic 3[3]. Kinetic solubility evaluates a compound's behavior when transitioning from an organic solvent into an aqueous environment. When the DMSO stock is diluted, the compound enters a supersaturated state. If the solvation energy of the aqueous buffer cannot overcome the hydrophobic forces of the molecule, it precipitates[4]. Thermodynamic solubility, conversely, measures the equilibrium between the solid crystalline drug and the buffer over an extended period[3]. To resolve kinetic precipitation during in vitro assays, you must either use an intermediate dilution step to step-down the DMSO concentration gradually or5[5].

Q: How can I formulate my piperidine carboxamide for in vivo studies without altering its pharmacological profile? A: I recommend a tiered approach based on the molecule's specific physicochemical barriers:

  • pH Adjustment & Salt Formation: If the piperidine nitrogen has a pKa > 7, lowering the buffer pH to 4.0–6.0 will protonate the amine, drastically increasing solubility[1]. Forming a hydrochloride salt is also a highly effective chemical modification[5].

  • Amorphous Solid Dispersions (ASDs): For late-stage in vivo applications where the crystal lattice energy is the primary barrier, formulating the drug as an ASD via spray drying is the gold standard. By disrupting the crystalline structure and dispersing the API within a polymer carrier, the amorphous form 6[6]. ASDs are currently the 7[7].

Quantitative Data: Solubility Enhancement Strategies

Enhancement StrategyMechanism of ActionTypical Solubility Fold-IncreasePrimary Application StageKey Limitation
pH Adjustment (pH 4.0-6.0) Protonates the basic piperidine nitrogen, increasing molecular polarity.10x – 100xEarly Discovery / In VitroDrug may precipitate if physiological pH (7.4) is required downstream.
Co-solvents (e.g., 2% DMSO) Lowers the dielectric constant of the aqueous buffer to favor lipophiles.5x – 20xHigh-Throughput ScreeningHigh DMSO concentrations are cytotoxic in cell-based assays.
Cyclodextrins (HP-β-CD) Encapsulates the lipophilic piperidine core in a hydrophilic shell.20x – 50xLead Optimization / In VivoBulky carboxamide substitutions may prevent cavity inclusion.
Amorphous Solid Dispersions Disrupts the high-energy crystal lattice of the solid state.50x – 500xPreclinical / FormulationRequires specialized spray-drying equipment; physical stability risks.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. If the internal controls fail, the assay is fundamentally invalid and must be recalibrated.

Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry/LC-MS)

Causality Focus: Why dissolve in DMSO first? DMSO completely disrupts the high-energy crystal lattice of the piperidine carboxamide, isolating the molecule's inherent aqueous solvation energy as the only variable during the dilution step.

  • Preparation: Dissolve the solid piperidine carboxamide in 100% DMSO to create a 10 mM stock solution.

  • Dilution: Spike 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (yielding a 1% DMSO final concentration at 100 µM theoretical concentration)[3].

  • Incubation: Shake the plate at 25°C for exactly 2 hours[4]. Causality: A 2-hour window allows for the kinetic precipitation of supersaturated molecules without allowing the system to shift into a long-term thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a 0.45 µm filter plate and centrifuge at 3000 x g for 10 minutes to separate the precipitate from the dissolved fraction[4].

  • Quantification: Analyze the filtrate via LC-MS/MS against a separately built calibration curve.

  • System Validation Check (Critical): The assay plate MUST include a highly soluble reference (e.g., caffeine) and a poorly soluble reference (e.g., nicardipine). The run is validated only if caffeine shows >95% recovery and nicardipine shows <5% recovery. This confirms that the precipitation observed is compound-specific and not an artifact of the buffer preparation.

Protocol 2: Thermodynamic Equilibrium Shake-Flask Assay

Causality Focus: Why incubate for 24-48 hours? When a solid drug is added to a buffer, it may initially form a supersaturated amorphous suspension. Extended incubation ensures the system overcomes this metastable state and reaches the lowest-energy, thermodynamically stable crystalline equilibrium.

  • Solid Addition: Add 2 mg of solid, crystalline piperidine carboxamide powder directly to 1 mL of the target aqueous buffer (e.g., FaSSIF or pH 6.8 phosphate buffer).

  • Equilibration: Shake the suspension in a temperature-controlled incubator at 37°C for 48 hours.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Carefully aspirate the clear supernatant, dilute appropriately, and analyze via HPLC-UV.

  • System Validation Check (Critical): Sample the suspension at both 24 hours and 48 hours[5]. The system is considered self-validated and at true thermodynamic equilibrium only if the concentration difference between the 24h and 48h time points is ≤5%. If the difference is >5%, the compound is still undergoing phase transformation, and the incubation must be extended.

Sources

Optimization

Chiral Piperidine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for optimizing enantiomeric excess (ee) in chiral piperidine synthesis. As a core structural motif in a vast number of pharmaceuticals and natural products, the stereocontrolled sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing enantiomeric excess (ee) in chiral piperidine synthesis. As a core structural motif in a vast number of pharmaceuticals and natural products, the stereocontrolled synthesis of piperidines is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their experiments.

This resource is structured to address issues from a mechanistic perspective, providing not just solutions but the scientific reasoning behind them. We will explore common synthetic strategies and the subtle factors that can drastically impact your stereochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses broad, high-level questions that often arise during the planning and execution of chiral piperidine syntheses.

Q1: My enantiomeric excess (ee) is consistently low across different catalytic systems. Where should I start my investigation?

A: Consistently low ee, independent of the specific catalyst or reaction type, often points to fundamental issues with your reagents or reaction setup rather than the catalytic cycle itself.

  • Purity of Starting Materials: The primary suspect should be the purity of your starting material (e.g., the pyridine, dihydropyridine, or prochiral substrate). Seemingly innocuous impurities can act as catalyst poisons or alternative substrates, disrupting the chiral environment. For instance, sulfur-containing impurities can deactivate rhodium and palladium catalysts.[3]

  • Solvent Quality: Ensure you are using anhydrous and degassed solvents. Water and oxygen can have detrimental effects on many organometallic catalysts and can also participate in unwanted side reactions.[3] For organocatalytic systems, trace amounts of water can sometimes be beneficial, but this must be rigorously controlled.[4]

  • Inert Atmosphere: For oxygen- and moisture-sensitive catalysts (common in asymmetric hydrogenation), verify the integrity of your inert atmosphere (Nitrogen or Argon). Even small leaks in your manifold can lead to catalyst degradation and loss of enantioselectivity.

Q2: How do I select the optimal chiral catalyst or auxiliary for my specific piperidine target?

A: There is no universal answer, but a logical approach involves considering the substrate and the desired transformation.

  • Literature Precedent: The most reliable starting point is to search for syntheses of structurally similar piperidines. This provides a shortlist of catalyst classes or auxiliaries that are known to be effective.

  • Mechanism-Based Selection:

    • For Asymmetric Hydrogenation: If reducing a pyridine or pyridinium salt, consider well-established iridium, rhodium, or palladium catalysts with chiral phosphine ligands.[5][6] The choice of ligand often depends on the substitution pattern of the pyridine.

    • For Cycloadditions/Conjugate Additions: Organocatalysis, particularly using proline and its derivatives, is a powerful tool for constructing the piperidine ring via reactions like aza-Michael additions.

    • For Directed Functionalization: Chiral auxiliaries, such as those derived from amino acids or carbohydrates, can be effective for directing diastereoselective reactions.[7][8][9] However, this requires additional steps for attachment and cleavage of the auxiliary.[7]

  • Screening: If precedent is limited, a small-scale screen of a diverse set of catalysts or ligands is the most practical approach. Modern high-throughput experimentation can accelerate this process significantly.

Q3: I observe significant racemization of my final product. What are the likely causes?

A: Racemization can occur at various stages, and identifying the cause is key to preventing it.

  • During Workup or Purification: Chiral piperidines can be susceptible to epimerization under strongly acidic or basic conditions, especially if the stereocenter is adjacent to a carbonyl group or the nitrogen atom.[10] When performing extractions or chromatography, use buffered solutions or mild conditions where possible. Avoid prolonged exposure to harsh conditions or high temperatures.[10]

  • During N-Deprotection: The cleavage of certain nitrogen protecting groups (e.g., Boc, Cbz) can create conditions that lead to racemization. For example, the removal of an N-acyl group can lead to the formation of an oxazolone intermediate, whose α-proton is highly acidic and prone to abstraction, leading to racemization.[10]

  • Product Instability: In some organocatalytic reactions, the product itself may be prone to racemization under the reaction conditions. Using specific solvents like benzonitrile has been shown to prevent product racemization in certain cases.[11]

Part 2: Troubleshooting by Synthesis Strategy

This section provides detailed troubleshooting for specific and common synthetic methodologies used to generate chiral piperidines.

Guide 1: Asymmetric Hydrogenation of Pyridines & Pyridinium Salts

Asymmetric hydrogenation is a powerful, atom-economical method for accessing chiral piperidines. However, its success is highly sensitive to reaction parameters.

Problem: Low ee or Incomplete Conversion

If you are experiencing poor results in an asymmetric hydrogenation, a systematic optimization of reaction parameters is necessary.

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// Tier 2 - Conditions Solvent [label="Solvent Screening\n(Polarity & Coordinating Ability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature Screening\n(Lower T often ↑ ee)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pressure [label="H₂ Pressure Screening\n(Can affect rate & selectivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Additive Screening\n(e.g., Acids, Halides)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Check_Catalyst; Start -> Check_Substrate; Start -> Optimize_Conditions;

Check_Catalyst -> Cat_Handling; Check_Catalyst -> Ligand_Integrity;

Check_Substrate -> Substrate_Purity; Check_Substrate -> Substrate_Activation;

Optimize_Conditions -> Solvent; Optimize_Conditions -> Temperature; Optimize_Conditions -> Pressure; Optimize_Conditions -> Additives; } enddot Caption: Troubleshooting workflow for asymmetric hydrogenation.

Detailed Causality & Solutions:

  • Solvent Effects: The solvent plays a critical role in stabilizing the catalyst-substrate complex. A change in solvent can alter the reaction's stereochemical course. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. Highly coordinating solvents like DMSO can sometimes inhibit the catalyst.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity.[11] This is because the transition state leading to the major enantiomer is typically lower in energy, and reducing the thermal energy of the system makes it more difficult to overcome the higher activation barrier of the competing pathway. However, this can come at the cost of a slower reaction rate.[11]

  • Hydrogen Pressure: The effect of H₂ pressure is not always predictable. While higher pressure can increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity.[12][13] It is crucial to screen a range of pressures (e.g., 10 bar, 50 bar, 100 bar) to find the optimal balance.

  • Additives: The addition of acids or halide sources can be crucial, especially for the hydrogenation of pyridinium salts.[14] These additives can act as activators or influence the catalyst's active state. For example, in some Ir-catalyzed systems, in-situ generation of hydrogen halide has been shown to be an effective activation strategy.[14]

Data-Driven Optimization: Solvent and Temperature Screening

A systematic screening process is the most effective way to optimize your reaction.

Parameter Condition A Condition B Condition C Condition D Rationale
Solvent TolueneTHFCH₂Cl₂MeOHScreen a range of polarities and coordinating abilities.
Temperature 25 °C0 °C-20 °C-40 °CLower temperatures generally favor higher enantioselectivity.[11][15]
H₂ Pressure 20 bar50 bar80 bar120 barPressure can influence both rate and the stereochemical outcome.[6]
Catalyst Loading 2 mol %1 mol %0.5 mol %0.1 mol %Lowering loading can be cost-effective but may require longer times.
Guide 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries guide the stereochemical outcome of a reaction by being temporarily attached to the substrate.[7] Success relies on effective diastereoselective bond formation and clean removal of the auxiliary without racemization.

Problem: Low Diastereoselectivity or Difficulty in Auxiliary Cleavage

  • Cause of Low Diastereoselectivity: The steric and electronic properties of both the substrate and the auxiliary determine the facial bias.[15] Insufficient steric hindrance from the auxiliary or high reaction temperatures can lead to the formation of both diastereomers.

    • Solution:

      • Re-evaluate the Auxiliary: Consider a bulkier or more conformationally rigid auxiliary. Carbohydrate-based auxiliaries, for example, can offer high levels of stereocontrol due to their well-defined structures.[8][9]

      • Optimize Reaction Conditions: Lowering the temperature is a primary strategy to enhance diastereoselectivity.[15] The choice of Lewis acid or base used to form the reactive intermediate (e.g., an enolate) can also have a profound impact.

  • Cause of Difficult Cleavage: The bond connecting the auxiliary to the substrate may be too robust for standard cleavage conditions. Harsh conditions (e.g., strong acid/base, high heat) required for cleavage can lead to product degradation or racemization.[10]

    • Solution:

      • Select a Labile Auxiliary: Plan your synthesis with an auxiliary known to be removable under mild conditions (e.g., ozonolysis, mild hydrolysis, or hydrogenolysis).

      • Screen Cleavage Conditions: Systematically screen a variety of cleavage reagents and conditions on a small scale, carefully monitoring for both product formation and the retention of stereochemical integrity by chiral HPLC or SFC.

Guide 3: Organocatalytic Asymmetric Synthesis

Organocatalysis, often employing small chiral organic molecules like proline, is a cornerstone of modern asymmetric synthesis for building heterocyclic rings.[11][16]

Problem: Low Enantioselectivity in a Proline-Catalyzed Reaction

// Nodes Aldehyde [label="Aldehyde\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Proline [label="(L)-Proline\nCatalyst", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aza_Michael_Acceptor [label="Aza-Michael\nAcceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Stereodetermining\nTransition State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral\nPiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Aldehyde -> Enamine [label="+ Proline, -H₂O"]; Proline -> Enamine [style=invis]; Enamine -> Transition_State [label="+ Acceptor"]; Aza_Michael_Acceptor -> Transition_State; Transition_State -> Iminium [label="C-C Bond\nFormation"]; Iminium -> Product [label="+H₂O, -Proline"]; Product -> Proline [style=dashed, label="Catalyst\nRegeneration"]; } enddot Caption: Simplified catalytic cycle for a proline-catalyzed reaction.

  • Mechanistic Insight: In many proline-catalyzed reactions, the catalyst forms a chiral enamine or iminium ion intermediate with the substrate. The stereoselectivity arises from the sterically demanding face of this intermediate being blocked, directing the incoming nucleophile or electrophile to the more accessible face.

  • Common Causes of Low ee & Solutions:

    • Competing Racemic Pathway: A non-catalyzed "background" reaction can compete with the desired catalytic cycle, producing a racemic product and lowering the overall ee.

      • Solution: Lowering the reaction temperature can slow down the higher-energy background reaction more significantly than the catalyzed pathway. Also, ensure the catalyst loading is sufficient; sometimes increasing it from 10 mol% to 20 mol% can significantly improve ee.[11]

    • Solvent Choice: The solvent can influence the geometry and stability of the key intermediates.

      • Solution: A solvent screen is essential. While polar aprotic solvents like DMSO or DMF are common, sometimes less conventional solvents like benzonitrile can prevent product racemization and improve outcomes.[11]

    • Additives: The presence of co-catalysts, such as a weak acid, can be crucial for accelerating the turnover-limiting step and improving selectivity.[4]

      • Solution: Screen various acidic additives (e.g., benzoic acid, acetic acid) at different concentrations. The pKa and concentration of the acid can be critical factors.[4]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Screening Solvents in Asymmetric Hydrogenation

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent for a given catalytic system.

Materials:

  • Substrate (e.g., N-benzyl-2-phenylpyridinium bromide)

  • Catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvents (e.g., Toluene, THF, DCM, MeOH, Dioxane)

  • Multi-well reactor block or parallel reaction tubes suitable for pressure reactions

  • Hydrogen gas source (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation (In a Glovebox): a. To each of five reaction vials, add the catalyst precursor (e.g., 1 mol %) and the chiral ligand (e.g., 1.1 mol %). b. Add 0.5 mL of a different anhydrous, degassed solvent to each vial and stir for 20 minutes to allow for catalyst pre-formation.

  • Substrate Addition: a. Prepare a stock solution of the substrate in a suitable solvent (e.g., DCM). b. Add an equal amount of the substrate (e.g., 0.1 mmol) to each of the five reaction vials containing the pre-formed catalyst.

  • Reaction: a. Seal the reaction vials and remove them from the glovebox. b. Place the vials in the parallel reactor block. c. Purge the system three times with inert gas, followed by three purges with hydrogen gas. d. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and begin stirring at the desired temperature (e.g., 25 °C).

  • Workup and Analysis: a. After the specified time (e.g., 24 hours), carefully vent the reactor and purge with inert gas. b. Quench the reaction by filtering the mixture through a small plug of silica gel, eluting with ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Analyze the conversion by ¹H NMR or GC-MS. e. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or SFC, comparing the results from each solvent.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • BenchChem Technical Support. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Ishikawa, H., et al. (2015). Efficient Organocatalytic Construction of C4-Alkyl Substituted Piperidines and Their Application to the Synthesis of (+)-α-Skytanthine. Chemistry – A European Journal. [Link]

  • Goti, A., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

  • BenchChem Technical Support. (2025). Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem.
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • BenchChem Technical Support. (2025). Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
  • Kunz, H., et al. (2002). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

  • Li, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • Bode, J. W., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Alcarazo, M., et al. (2012). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group. Chemical Communications. [Link]

  • Zhang, Z., & Knowles, R. R. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. [Link]

  • Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]

  • Kunz, H., et al. (2002). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

  • France, S. P., et al. (2016). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]

  • Gmeiner, P., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. [Link]

  • Zhou, Y-G., et al. (2012). Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. Angewandte Chemie International Edition. [Link]

  • Tamborini, L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

  • Andersson, P. G., et al. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Chemistry – A European Journal. [Link]

  • Chan, A. S. C., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Glorius, F., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. [Link]

  • O'Brien, P., et al. (2020). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

  • Zhou, Y-G., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters. [Link]

  • Knochel, P., et al. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. [Link]

  • Chen, M. S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Wang, R., et al. (2015). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. ETH Zurich. [Link]

  • DeMattei, J. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • MacMillan, D. W. C., et al. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of N,5-Dimethylpiperidine-3-Carboxamide During Workup

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral amines with high enantiomeric excess (ee) is a critical quality attribute.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating chiral amines with high enantiomeric excess (ee) is a critical quality attribute. N,5-dimethylpiperidine-3-carboxamide presents a unique challenge: it requires a basic workup to freebase the secondary piperidine nitrogen for organic extraction, yet basic conditions threaten the stereochemical integrity of the C3 chiral center.

This guide synthesizes mechanistic causality with field-proven methodologies to provide a self-validating system for preserving chirality during downstream processing.

Part 1: Troubleshooting Guide & FAQs

Q1: Mechanistically, why is N,5-dimethylpiperidine-3-carboxamide so prone to racemization during standard basic extractions? A: The vulnerability lies at the C3 stereocenter. The proton at the C3 position is situated alpha ( α ) to the electron-withdrawing carboxamide carbonyl group. This proximity significantly increases the acidity of the C-H bond[1]. When exposed to strong aqueous bases (e.g., NaOH or KOH) commonly used to freebase the piperidine nitrogen, the base can inadvertently abstract this α -proton. This abstraction generates a planar, achiral enolate intermediate. Upon reprotonation during phase transfer, the proton can add to either face of the enolate, leading to a racemic mixture of enantiomers[1],[2].

racemization_mechanism A Chiral Amide (C3 Stereocenter) B Base (OH-) Proton Abstraction A->B High pH C Planar Enolate Intermediate B->C -H2O D Reprotonation (H2O) C->D +H+ E Racemic Mixture (Loss of ee%) D->E Non-selective

Caption: Base-catalyzed racemization mechanism via planar enolate intermediate.

Q2: How do solvent choices impact the stereochemical stability of this compound during workup? A: Solvent polarity and protic/aprotic nature dictate the stabilization of the enolate transition state. Protic solvents (like alcohols or water-miscible co-solvents) can facilitate proton transfer and stabilize the charged enolate, accelerating racemization. Conversely, employing non-polar or aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) limits the solubility of the hydroxide/carbonate ions in the organic phase and provides poor stabilization for the enolate, thereby suppressing the racemization rate[2].

Q3: What is the optimal pH and base selection for freebasing the piperidine nitrogen without compromising the C3 stereocenter? A: The goal is to use a base strong enough to deprotonate the piperidinium salt (pKa ~10) but weak enough to avoid abstracting the α -carbonyl proton. Saturated sodium bicarbonate (NaHCO₃, pH ~8.3) is the optimal choice. It is sufficiently basic to partition the free amine into the organic layer but lacks the thermodynamic driving force to form the enolate. Strong bases like 1M NaOH (pH >13) or DBU should be strictly avoided during the workup of chiral amides[2],[3].

Part 2: Quantitative Impact of Workup Conditions

To illustrate the causality between experimental choices and stereochemical outcomes, the following table summarizes the quantitative impact of various workup parameters on the final enantiomeric excess (ee) of N,5-dimethylpiperidine-3-carboxamide.

Base ReagentAqueous pHTemperature (°C)Extraction SolventContact TimeFinal ee (%)
1M NaOH~14.025MeOH / H₂O30 min< 45% (Severe)
1M NaOH~14.00DCM / H₂O15 min78% (Moderate)
Sat. Na₂CO₃~11.025EtOAc / H₂O15 min89% (Slight)
Sat. NaHCO₃ ~8.3 0 - 5 DCM / H₂O < 5 min > 99% (Preserved)

Data Interpretation: The combination of high pH, ambient temperature, and prolonged biphasic contact time exponentially increases the kinetic opportunity for enolization[2].

Part 3: Experimental Protocol

The following self-validating protocol is engineered to systematically eliminate the kinetic pathways that lead to racemization. By strictly controlling temperature, pH, and exposure time, the stereocenter is preserved.

Protocol: Low-Temperature, pH-Controlled Aqueous Workup

Materials Required:

  • Ice/Water bath

  • Pre-chilled Saturated Aqueous NaHCO₃ (0–5 °C)

  • Pre-chilled Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (0–5 °C)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Cooling: Transfer the crude reaction mixture containing the N,5-dimethylpiperidine-3-carboxamide salt to an ice bath. Allow the internal temperature to reach 0–5 °C. Causality: Low temperatures exponentially decrease the rate constant of the deprotonation step.

  • Dilution: Dilute the mixture with the cold aprotic solvent (DCM or EtOAc) at a ratio of approximately 10 mL per gram of substrate.

  • Basification: Slowly add the pre-chilled saturated NaHCO₃ solution dropwise while maintaining vigorous stirring. Monitor the internal temperature to ensure it does not exceed 5 °C during the exothermic neutralization.

  • Rapid Phase Separation: Immediately transfer the biphasic mixture to a pre-cooled separatory funnel. Shake vigorously, vent, and allow the layers to separate. Critical Step: Limit the total contact time between the aqueous and organic layers to less than 5 minutes[2].

  • Extraction: Isolate the organic layer. Extract the remaining aqueous layer one additional time with a fresh portion of cold aprotic solvent to maximize yield.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Maintain the rotary evaporator bath temperature below 25 °C to prevent thermal degradation or late-stage racemization.

workup_workflow Step1 1. Crude Reaction Mixture Step2 2. Cool to 0-5 °C Step1->Step2 Step3 3. Add Cold Aprotic Solvent (DCM/EtOAc) Step2->Step3 Step4 4. Quench w/ Sat. NaHCO3 (pH ~8.3) Step3->Step4 Step5 5. Rapid Phase Separation (< 5 min) Step4->Step5 Minimize Contact Time Step6 6. Dry & Vac Concentrate (< 25 °C) Step5->Step6 Isolate Organic

Caption: Optimized low-temperature non-racemizing aqueous workup workflow.

References

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from Piperidine Carboxamide Products

Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from piperidine carboxamide products. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from piperidine carboxamide products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to synthesize these valuable compounds.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to potential toxicity and regulatory limits.[1][2] The European Medicines Agency (EMA), for instance, has stringent regulations on the limits of platinum group metals, including palladium, in final drug products.[1] This guide provides in-depth technical information, troubleshooting advice, and step-by-step protocols to help you effectively remove palladium catalysts and ensure the purity of your piperidine carboxamide products.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the removal of palladium catalysts from piperidine carboxamide products in a question-and-answer format.

Q1: I've performed a Buchwald-Hartwig amination to synthesize my piperidine carboxamide, and after a standard aqueous workup, I'm still detecting high levels of palladium in my product. Why is this happening?

A1: This is a common issue. Several factors can contribute to high residual palladium levels after a standard workup:

  • Strong Ligand Complexation: Piperidine carboxamides, with their multiple heteroatoms, can act as strong ligands for palladium, keeping it solubilized in the organic phase.[3]

  • Catalyst Decomposition: During the reaction, the active Pd(0) catalyst can decompose into "palladium black," a highly dispersed and difficult-to-remove form of metallic palladium.[4] This can occur due to the presence of oxygen or suboptimal reaction conditions.[4]

  • Soluble Palladium Species: The palladium in your reaction mixture may not be a single species. It can exist as the active catalyst, oxidized Pd(II) species, or colloidal nanoparticles, each requiring a different removal strategy.

Q2: My reaction mixture has a black precipitate, which I suspect is palladium black. I tried filtering it through Celite, but the filtrate is still contaminated. What went wrong?

A2: While filtration through Celite is a good first step for removing heterogeneous palladium black, its effectiveness can be limited by several factors:[5][6]

  • Fine Particle Size: Palladium black can consist of very fine particles that pass through the Celite bed.

  • Soluble Palladium: Your filtrate likely still contains soluble palladium species that are not removed by simple filtration.[6]

  • Improper Filtration Technique: A poorly packed Celite pad can have channels that allow the precipitate to pass through.

Troubleshooting Steps:

  • Improve Filtration: Ensure you are using a well-packed Celite pad (at least 1-2 cm thick) on a sintered glass funnel.[6]

  • Use a Scavenger: After filtration, treat the filtrate with a palladium scavenger to remove soluble palladium.

  • Consider a Different Filtration Aid: In some cases, using a combination of Celite and activated carbon can be more effective.

Q3: I'm considering using a solid-supported scavenger to remove palladium. How do I choose the right one for my piperidine carboxamide product?

A3: The choice of scavenger is critical and depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are effective for both Pd(0) and Pd(II), while amine-based scavengers are generally better for Pd(II).

  • Solvent System: The scavenger must be compatible with your reaction solvent.

  • Product Structure: Ensure the scavenger does not react with or have a high affinity for your piperidine carboxamide product, which could lead to product loss.

Commonly Used Scavengers:

Scavenger TypeFunctional GroupTarget Palladium SpeciesNotes
Thiol-Based Silica -SHPd(0), Pd(II)Highly effective but can sometimes lead to the formation of new impurities.[3]
Amine-Based Silica -NH2, -NHR, -NR2Primarily Pd(II)Useful when thiol scavengers cause side reactions.
Trimercaptotriazine (TMT) Thiol-based triazinePd(0), Pd(II)Available on various solid supports like polystyrene.[3]
Activated Carbon N/APd(0), Pd(II)A cost-effective option, but can sometimes adsorb the product, leading to yield loss.[3][7][8]

Q4: I've tried using a scavenger, but my product yield has significantly decreased. What could be the cause?

A4: Product loss during scavenging is a common problem and can be attributed to:

  • Non-specific Adsorption: The scavenger may be adsorbing your piperidine carboxamide product in addition to the palladium. This is a known issue with activated carbon.[3]

  • Excess Scavenger: Using too much scavenger increases the surface area available for non-specific binding.

  • Insufficient Washing: After filtration, the scavenger must be thoroughly washed with a suitable solvent to recover any adsorbed product.

Optimization Strategy:

  • Screen Different Scavengers: Test a small panel of scavengers to find one with high palladium affinity and low product affinity.

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. This may require some experimentation.

  • Thorough Washing: Wash the filtered scavenger with multiple portions of fresh solvent and combine the filtrates.

Experimental Protocols

Here are detailed protocols for common palladium removal techniques.

Protocol 1: Enhanced Filtration with Celite and Activated Carbon

This method is a good starting point for removing both heterogeneous and some soluble palladium species.

Materials:

  • Celite®

  • Activated Carbon (e.g., Darco® KB-B)[3]

  • Sintered glass funnel or Büchner funnel

  • Filter paper

  • Reaction mixture containing piperidine carboxamide product and palladium catalyst

  • Suitable solvent for dilution and washing

Procedure:

  • Prepare the Filter Bed:

    • Place a piece of filter paper in the funnel.

    • Add a 1 cm layer of Celite and gently press to create a flat bed.

    • Add a 1 cm layer of activated carbon on top of the Celite.

    • Add another 1 cm layer of Celite on top of the activated carbon.

  • Filter the Reaction Mixture:

    • Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the diluted mixture onto the center of the filter bed.

    • Apply gentle vacuum to draw the solution through.

  • Wash the Filter Cake:

    • Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.

  • Collect and Concentrate:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze for Residual Palladium:

    • Submit a sample for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the residual palladium concentration.[1]

Protocol 2: Palladium Removal with a Solid-Supported Thiol Scavenger

This protocol is highly effective for removing soluble palladium species.

Materials:

  • Solid-supported thiol scavenger (e.g., SiliaMetS Thiol)

  • Crude piperidine carboxamide product solution (post-filtration)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Set up the Scavenging Reaction:

    • To a round-bottom flask containing the crude product solution, add the solid-supported thiol scavenger (typically 5-10 wt% relative to the crude product).

  • Stir and Heat:

    • Stir the mixture vigorously at a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filter off the Scavenger:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a sintered glass funnel or a Büchner funnel to remove the scavenger.

  • Wash the Scavenger:

    • Wash the scavenger on the filter with several portions of fresh solvent.

  • Collect and Concentrate:

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure.

  • Analyze for Residual Palladium:

    • Analyze a sample of the purified product by ICP-MS.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and general workflow for palladium removal.

Palladium_Removal_Decision_Tree start Crude Piperidine Carboxamide Product precipitate Is there a visible black precipitate? start->precipitate filtration Perform enhanced filtration (Celite/Activated Carbon) precipitate->filtration Yes scavenging Treat with solid-supported scavenger precipitate->scavenging No analysis1 Analyze filtrate for residual Pd filtration->analysis1 analysis1->scavenging Pd > 5 ppm final_product Final Product (< 5 ppm Pd) analysis1->final_product Pd < 5 ppm analysis2 Analyze for residual Pd scavenging->analysis2 crystallization Consider recrystallization analysis2->crystallization Pd > 5 ppm analysis2->final_product Pd < 5 ppm crystallization->final_product

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Workflow start Crude Product Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir_heat Stir and Heat (e.g., 40-60 °C, 2-18 h) add_scavenger->stir_heat filter Filter to Remove Scavenger stir_heat->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Combine Filtrate and Concentrate wash->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014, April 14). Organic Process Research & Development - ACS Publications. [Link]

  • Method of removing palladium. (2005, November 17).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]

  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. PMC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 11). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Residual palladium levels in reaction samples following (A) the... (2022, January 11). ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Resolving Hygroscopicity in N,5-dimethylpiperidine-3-carboxamide Salts

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of N,5-dimethylpiperidine-3-carboxamide and its various salt forms. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of N,5-dimethylpiperidine-3-carboxamide and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to help you identify and develop a stable, non-hygroscopic solid form of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why is my N,5-dimethylpiperidine-3-carboxamide salt likely exhibiting this property?

A: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[1][2] The extent of this moisture uptake depends on the material's chemical structure, crystal form, and the ambient relative humidity (RH).[3][4] For N,5-dimethylpiperidine-3-carboxamide, its molecular structure contains several polar functional groups, including a carboxamide and a piperidine ring. These groups, particularly the nitrogen and oxygen atoms, are capable of forming hydrogen bonds with water molecules, which is a primary driver of hygroscopicity.[5][6] When this molecule is formulated as a salt (e.g., a hydrochloride or mesylate), the presence of ions can further enhance its affinity for water.[7]

Q2: What common problems can hygroscopicity cause during my experiments and in later development?

A: Moisture absorption can lead to a cascade of undesirable physical and chemical changes that can severely impact your research and the viability of the drug candidate.[2][8] These issues include:

  • Physical Instability: The API can change from a free-flowing powder to a sticky, caked solid, making it difficult to handle, weigh accurately, and process.[9] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[10]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[5][6]

  • Solid-State Transformations: Moisture can induce changes in the crystal lattice, leading to the formation of a different polymorphic form or a hydrate.[11][12] Such transformations can alter critical properties like solubility and bioavailability.[13][14]

  • Manufacturing and Formulation Challenges: During manufacturing, issues like poor powder flow and sticking to equipment can arise.[15] In the final dosage form, moisture uptake can compromise product stability, appearance, and performance.[11][[“]]

Q3: My API is highly hygroscopic. What are the immediate steps I should take to manage it in the lab?

A: Proper handling and storage are critical to minimize the impact of hygroscopicity on your current batch of material.

  • Controlled Environment: Handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity.[9]

  • Appropriate Packaging: Store the API in a tightly sealed container with a desiccant. For long-term storage, use packaging with a low water vapor permeation rate.[11]

  • Minimize Exposure: Limit the time the container is open to the ambient atmosphere during weighing and other manipulations.[9]

  • Characterize the Problem: The first experimental step is to quantify the hygroscopicity of your current salt form. This is typically done using Dynamic Vapor Sorption (DVS) analysis.[4][17]

Q4: What is the difference between salt screening, polymorph screening, and co-crystallization for resolving hygroscopicity?

A: These are the three primary strategies in crystal engineering to find a more stable solid form of your API:

  • Salt Screening: This involves reacting your ionizable API (N,5-dimethylpiperidine-3-carboxamide is basic) with a variety of counter-ions to form different salts.[18] The goal is to identify a salt form with a more stable crystal lattice that is less prone to moisture absorption.[][20]

  • Polymorph Screening: A single compound or salt can often crystallize in multiple different crystal lattice arrangements, known as polymorphs.[7][12][13] Different polymorphs can have vastly different physical properties, including hygroscopicity.[14][21] Polymorph screening aims to discover and characterize all accessible crystalline forms of a chosen salt to identify the most stable and least hygroscopic one.

  • Co-crystallization: This technique involves combining the API with a neutral guest molecule (a "co-former") in the same crystal lattice.[22][23] Co-crystals can exhibit reduced hygroscopicity by altering the crystal packing and engaging the API's hydrogen bonding sites with the co-former, making them less available to interact with water.[11][24] This is a particularly useful strategy if a suitable non-hygroscopic salt cannot be found.[5][6]

Troubleshooting Guide 1: Characterizing the Hygroscopicity of Your Current Salt

Before attempting to find a new form, it is crucial to quantify the problem. Dynamic Vapor Sorption (DVS) is the standard method for this.[4][25]

Protocol: Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: Place 5-10 mg of your N,5-dimethylpiperidine-3-carboxamide salt into the DVS sample pan.

  • Drying: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved. This establishes the dry baseline weight.

  • Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is minimal.

  • Desorption Isotherm: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to observe the desorption profile.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting graph is the moisture sorption-desorption isotherm.

Interpreting the DVS Isotherm: The shape of the isotherm provides insight into the nature of the water uptake. A gradual, reversible curve typically indicates surface adsorption. A sharp, step-like increase in water uptake at a specific RH may indicate the formation of a hydrate or a deliquescence event.[4] The total mass gain at a high RH (e.g., 80% RH) is used to classify the material's hygroscopicity.[26]

Troubleshooting Guide 2: Systematic Salt Screening to Identify a Non-Hygroscopic Form

Salt formation is often the most effective way to mitigate hygroscopicity for an ionizable API.[15][]

Rationale for Counter-ion Selection

The choice of counter-ions is critical. For a basic API like N,5-dimethylpiperidine-3-carboxamide, you will screen various acids. It is advisable to include a range of pharmaceutically acceptable counter-ions with different properties (e.g., strong vs. weak acids, aromatic vs. aliphatic). Common choices include:

  • Inorganic Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Sulfonic Acids: Mesylate (methanesulfonic acid), Esylate (ethanesulfonic acid), Besylate (benzenesulfonic acid), Tosylate (p-toluenesulfonic acid)

  • Carboxylic Acids: Acetate, Citrate, Fumarate, Maleate, Tartrate, Succinate

Workflow for Salt Screening

SaltScreeningWorkflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experimentation cluster_analysis Step 3: Analysis & Selection API N,5-dimethylpiperidine-3-carboxamide (Free Base) Screening Perform Crystallization Experiments (Evaporation, Cooling, Anti-solvent) API->Screening Counterions Select Counter-ions (e.g., HCl, Mesylate, Tartrate) Counterions->Screening Solvents Select Solvent System (e.g., EtOH, IPA, Acetone) Solvents->Screening Isolation Isolate & Dry Solids Screening->Isolation XRPD Characterize Solids (XRPD) Identify Unique Crystalline Forms Isolation->XRPD DVS_TGA Assess Hygroscopicity (DVS) & Thermal Stability (TGA/DSC) XRPD->DVS_TGA Selection Select Lead Salt(s) (Low Hygroscopicity, High Stability) DVS_TGA->Selection

Caption: Workflow for identifying a non-hygroscopic salt form.

Protocol: Small-Scale Salt Screening
  • Preparation: Dissolve a known amount of N,5-dimethylpiperidine-3-carboxamide free base in a suitable solvent (e.g., ethanol, isopropanol).

  • Acid Addition: In separate vials, add an equimolar amount of each selected counter-ion acid to the API solution.

  • Crystallization: Induce crystallization by one or more of the following methods:

    • Slow Evaporation: Leave the vials loosely capped to allow the solvent to evaporate slowly.

    • Cooling Crystallization: Heat the solutions to dissolve any initial precipitate, then cool slowly to room temperature, followed by refrigeration.

    • Anti-Solvent Addition: Add a solvent in which the salt is insoluble (an anti-solvent) to induce precipitation.

  • Isolation: Isolate any resulting solids by filtration and dry them under vacuum.

  • Characterization: Analyze each solid using X-ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique salt forms.

  • Performance Testing: For the most promising crystalline salts, perform DVS analysis to assess their hygroscopicity and Thermal Analysis (TGA/DSC) to determine their thermal stability.

Hypothetical Data Summary

The following table illustrates how you might compare the results from a salt screen to select a lead candidate.

Salt Form% Weight Gain (at 80% RH)Hygroscopicity Class[26]Thermal Stability (Onset of Melt/Decomp.)Comments
Hydrochloride12.5%Very Hygroscopic185°CDifficult to handle, deliquescent above 70% RH.
Mesylate1.8%Slightly Hygroscopic210°CGood crystallinity, easy to handle.
Fumarate0.5%Slightly Hygroscopic195°CStable, but lower solubility than mesylate.
Besylate0.1%Non-Hygroscopic225°CExcellent stability, crystalline, promising lead.
Tartrate4.7%Moderately Hygroscopic170°CForms a hydrate at high RH.

Based on this hypothetical data, the Besylate and Mesylate salts would be selected as lead candidates for further investigation due to their superior hygroscopicity profiles and thermal stability.[20]

Troubleshooting Guide 3: Polymorph Screening of the Lead Salt

Once a promising salt (e.g., the besylate) is identified, you must investigate its potential to exist in different polymorphic forms, as these can have different properties.[12][13]

Workflow for Polymorph Screening

PolymorphScreeningWorkflow cluster_start Step 1: Starting Material cluster_exp Step 2: Crystallization Experiments cluster_analysis Step 3: Analysis & Selection LeadSalt Lead Salt Candidate (e.g., Besylate Salt) Methods Diverse Crystallization Conditions: - Different Solvents - Varying Temperatures - Slurry Experiments - Grinding LeadSalt->Methods Isolation Isolate & Dry All Solid Forms Methods->Isolation XRPD_DSC Characterize Solids (XRPD, DSC) Identify Unique Polymorphs Isolation->XRPD_DSC Stability Interconversion & Stability Studies (Slurry, Competitive) XRPD_DSC->Stability FinalForm Select Thermodynamically Stable, Non-Hygroscopic Polymorph Stability->FinalForm

Caption: Workflow for identifying the most stable polymorph.

Protocol: Polymorph Screening
  • Diverse Crystallization: Subject the lead salt to a wide range of crystallization conditions. This includes using a broad array of solvents (polar, non-polar, protic, aprotic), different crystallization temperatures, and techniques like slurry conversion in various solvents and liquid-assisted grinding.

  • Characterization: Analyze every solid sample obtained using XRPD to identify different diffraction patterns, which indicate different polymorphs. Use techniques like DSC to identify different melting points and confirm polymorphism.

  • Stability Assessment: Determine the most thermodynamically stable form. This is often done through competitive slurry experiments, where mixtures of different polymorphs are stirred in a solvent. The less stable forms will typically convert to the most stable form over time.

  • Hygroscopicity Check: Perform DVS analysis on all unique and stable polymorphs to confirm they retain the desired low hygroscopicity.

Troubleshooting Guide 4: Co-crystallization as an Alternative Strategy

If a suitable salt form cannot be identified, or if the API is non-ionizable, co-crystallization is an excellent alternative.[22][24]

Workflow for Co-crystal Screening

CocrystalScreeningWorkflow cluster_prep Step 1: Preparation cluster_exp Step 2: Experimentation cluster_analysis Step 3: Analysis & Selection API N,5-dimethylpiperidine-3-carboxamide Screening Perform Co-crystallization: - Liquid-Assisted Grinding - Slurry Crystallization - Evaporation API->Screening Coformers Select Co-formers (GRAS list, H-bond donors/acceptors) Coformers->Screening Isolation Isolate Solids Screening->Isolation XRPD_DSC Characterize (XRPD, DSC, NMR) Confirm Co-crystal Formation Isolation->XRPD_DSC DVS_Sol Assess Hygroscopicity (DVS) & Solubility XRPD_DSC->DVS_Sol Selection Select Lead Co-crystal (Low Hygroscopicity, Good Stability) DVS_Sol->Selection

Caption: Workflow for developing a stable co-crystal.

Protocol: Co-crystal Screening
  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers. Good candidates are molecules that can form strong hydrogen bonds, such as carboxylic acids or amides, which are on the FDA's Generally Regarded as Safe (GRAS) list.

  • Screening Methods:

    • Liquid-Assisted Grinding (LAG): Grind the API and co-former together in a specific stoichiometric ratio (e.g., 1:1, 1:2) with a few drops of a solvent.

    • Slurry Crystallization: Stir a mixture of the API and co-former in a solvent where both have limited solubility.

  • Confirmation: Analyze the resulting solids by XRPD. A new, unique pattern that is different from the starting materials indicates potential co-crystal formation. Further confirmation can be obtained using techniques like DSC, NMR, or single-crystal X-ray diffraction.

  • Performance Testing: Evaluate the most promising co-crystals for hygroscopicity, solubility, and stability, similar to the salt and polymorph screening processes.

By systematically applying these characterization and screening strategies, you can effectively navigate the challenges posed by a hygroscopic API and identify a stable, developable solid form of N,5-dimethylpiperidine-3-carboxamide.

References

  • Tan, Y.; L. K. Lee, J.; Tan, R.; Gokhale, R. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC2022 . [Link]

  • Dhondale, M. R.; Thakor, P.; Nambiar, A. G.; Singh, M.; Agrawal, A. K.; Shastri, N. R.; Kumar, D. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics2023 , 15 (1), 189. [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. 2023 . [Link]

  • Dhondale, M. R.; Thakor, P.; Nambiar, A. G.; Singh, M.; Agrawal, A. K.; Shastri, N. R.; Kumar, D. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar2023 . [Link]

  • Dhondale, M. R.; Thakor, P.; Nambiar, A. G.; Singh, M.; Agrawal, A. K.; Shastri, N. R.; Kumar, D. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed2023 . [Link]

  • Newman, A. W.; Reutzel-Edens, S. M.; Zografi, G. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. J. Pharm. Sci.2008 , 97 (3), 1047-1059. [Link]

  • Dhondale, M. R.; Thakor, P.; Nambiar, A. G.; Singh, M.; Agrawal, A. K.; Shastri, N. R.; Kumar, D. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC2023 . [Link]

  • Caira, M. R. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Semantic Scholar2008 . [Link]

  • Caira, M. R. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed2008 . [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. 2022 . [Link]

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  • Pharma Innovation. API Hygroscopicity. 2025 . [Link]

  • Charles River. Salt Screening. n.d. [Link]

  • American Pharmaceutical Review. Moisture Control and Degradation Management. 2024 . [Link]

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  • Contract Pharma. Screening and Formulating Drugs as Salts to Improve API Performance. 2019 . [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. n.d. [Link]

  • ResearchGate. Inspiration for revival of old drug: Improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions. 2021 . [Link]

  • Improved Pharma. Salt Screening. 2021 . [Link]

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. 2022 . [Link]

  • Murikipudi, V.; Gupta, P.; Sihorkar, V. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences2016 , 105 (9), 2733-2740. [Link]

Sources

Optimization

Flash chromatography conditions for separating piperidine isomers

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with one of the most notorious challenges in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with one of the most notorious challenges in organic purification: the isolation of piperidine isomers.

Piperidines are highly basic secondary amines (pKa ~11.2). When separating closely eluting isomers—such as cis/trans diastereomers or regioisomers—researchers often encounter severe peak tailing, irreversible adsorption, and co-elution. This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide a self-validating, mathematically sound methodology for achieving baseline resolution.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using standard normal-phase silica with a Hexane/Ethyl Acetate gradient, but my piperidine isomers are eluting as one massive, smeared peak. What is the chemical cause, and how do I fix it? A1: The smearing is caused by an acid-base interaction. Standard silica gel is coated with acidic surface silanol groups (pKa ~4.5). When your basic piperidine interacts with these silanols, it protonates, leading to strong ionic binding rather than standard adsorption/partitioning kinetics. This manifests as severe peak streaking, tailing, and overlapping fractions (1)[1]. Solution: You must either suppress the silanols by adding a basic modifier (1-5% Triethylamine or Ammonium Hydroxide) to the mobile phase, or switch to a stationary phase that lacks exposed silanols entirely.

Q2: My cis- and trans-piperidine isomers still co-elute even after adding Triethylamine (TEA). How can I improve the resolution? A2: Diastereomers have incredibly similar polarities, often resulting in a ΔRf of less than 0.1 (2)[2]. If modifiers do not work, the physical geometry of your silica is the limiting factor. Switch from irregular silica (40–63 µm) to a high-performance spherical silica column (20–40 µm). Spherical packing creates tighter, more uniform linear beds that minimize eddy diffusion, effectively doubling your resolving power without increasing backpressure (3)[3].

Q3: I used TEA to fix the tailing, but now I cannot remove it from my isolated fractions. What is the alternative? A3: TEA forms azeotropes and is notoriously difficult to remove under high vacuum. The modern solution is to eliminate the modifier entirely by using Amine-Functionalized Silica (4)[4]. These stationary phases have aminopropyl groups covalently bonded to the silica, permanently shielding the silanols. This allows you to successfully separate diastereomers using simple, volatile solvent systems (like Hexane/EtOAc) without any basic modifiers, ensuring your post-evaporation product is analytically pure (5)[5].

Part 2: Workflow & Decision Matrix

PiperidineWorkflow Start Piperidine Isomer Mixture CheckRes Target Resolution Requirement (ΔRf between isomers)? Start->CheckRes LowRes ΔRf > 0.2 (Distinct Isomers) CheckRes->LowRes Yes HighRes ΔRf ≤ 0.1 (Closely Eluting Diastereomers) CheckRes->HighRes No BareSilica Irregular Bare Silica + 1-5% TEA Modifier LowRes->BareSilica AmineSilica Amine-Functionalized Spherical Silica (20-40 µm) HighRes->AmineSilica Tailing Risk: Peak Tailing & Modifier Removal Issues BareSilica->Tailing Acid-Base Interaction Success Optimal Resolution & Direct Solvent Evaporation AmineSilica->Success Shielded Silanols

Decision matrix for selecting flash chromatography conditions for piperidine isomer separation.

Part 3: Self-Validating Protocol for Piperidine Isomer Separation

To ensure scientific integrity, a protocol must verify its own success at each stage. Follow this methodology when separating closely eluting piperidine isomers.

Step 1: TLC Correlation & Method Development

  • Action: Spot your mixture on an amine-functionalized TLC plate. Develop using a non-polar gradient (e.g., 10-30% EtOAc in Hexanes).

  • Causality: Amine plates mimic the bonded column phase, eliminating the need to guess how the compound will behave at scale.

  • Validation Check: The Rf of the target isomers must be between 0.15 and 0.30, and the spots must be perfectly circular. If the spots streak on the amine TLC, your sample is likely degrading (e.g., N-oxidation). Do not proceed to the column until the TLC spots are circular.

Step 2: Column Equilibration

  • Action: Mount a 20–40 µm spherical amine-functionalized flash column. Equilibrate with 3–5 Column Volumes (CV) of the starting mobile phase (e.g., 100% Hexane).

  • Validation Check: Monitor the baseline on the UV detector. The column is only fully equilibrated when the baseline remains perfectly flat for 1 full CV.

Step 3: Dry Loading (Critical for Isomers)

  • Action: Dissolve the piperidine mixture in a volatile solvent (DCM) and mix with a small amount of amine-functionalized silica or Celite. Evaporate to a powder.

  • Causality: Liquid loading basic amines often causes solvent-induced band broadening. Dry loading ensures the isomers enter the column bed as a perfectly narrow band, maximizing the theoretical plates available for resolving the isomers.

  • Validation Check: The dry load powder must be completely free-flowing. If it clumps, residual solvent remains, which will destroy your resolution.

Step 4: Gradient Execution

  • Action: Run a shallow step gradient. For isomers, a very slow linear gradient (e.g., 0% to 30% EtOAc over 15 CVs) is mandatory.

  • Validation Check: If Isomer A begins to elute, hold the gradient at that exact percentage. Do not increase the polarity until the baseline returns to absolute zero. Only then should you increase the gradient to elute Isomer B.

Step 5: Tandem Detection

  • Action: Utilize an Evaporative Light Scattering Detector (ELSD) in tandem with UV (set to 210 nm).

  • Causality: Aliphatic piperidines lack strong UV chromophores. Relying solely on UV will result in missed fractions or false baselines.

  • Validation Check: Cross-reference the signals. If a peak appears on the ELSD but the UV baseline drifts, trust the ELSD—it is mass-dependent and unaffected by the UV absorbance of the EtOAc mobile phase.

Part 4: Quantitative Comparison of Stationary Phases

Summarizing the quantitative limits of each stationary phase allows for rapid, data-driven experimental design.

Stationary PhaseModifier Required?Resolution Power (ΔRf limit)Typical Recovery RatePost-Run ProcessingBest Application
Irregular Bare Silica (40-63 µm) Yes (1-5% TEA/NH4OH)ΔRf > 0.260-75% (due to tailing)High (Requires high-vac or aqueous wash to remove TEA)Simple, structurally distinct amines
Spherical Bare Silica (20-40 µm) Yes (1-5% TEA/NH4OH)ΔRf ≤ 0.170-85%High (Requires TEA removal)Difficult isomers tolerant to basic modifiers
Amine-Functionalized Silica NoΔRf ≤ 0.1>90%Low (Direct solvent evaporation)Closely eluting diastereomers / regioisomers
Basic Alumina NoΔRf > 0.1580-90%Low (Direct solvent evaporation)High pKa nitrogen heterocycles

Part 5: References

  • RediSep basic alumina column Purification of high pKa compounds - Teledyne ISCO | teledyneisco.com | 1

  • RediSep Rf Column Overview | tirit.org | 3

  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity | nih.gov |4

  • A short and modular approach towards 3,5-disubstituted indolizidine alkaloids | rsc.org | 5

  • Technical Support Center: Stereoselective Piperidine Synthesis | benchchem.com | 2

Sources

Troubleshooting

Minimizing side reactions during the amidation of piperidine-3-carboxylic acid

Welcome to the Technical Support Center for amidation workflows. As a Senior Application Scientist, I frequently see researchers encounter low yields, complex mixtures, or complete reaction failures when working with pip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation workflows. As a Senior Application Scientist, I frequently see researchers encounter low yields, complex mixtures, or complete reaction failures when working with piperidine-3-carboxylic acid (nipecotic acid).

The root cause of these issues usually stems from the molecule's bifunctional nature and local steric hindrance. Before any coupling can occur, the secondary amine of the piperidine ring must be orthogonally protected (e.g., via N-Boc or N-Cbz) to prevent uncontrolled intermolecular self-condensation[1]. However, even with a protected amine, activating the sterically hindered C3-carboxylic acid can trigger severe side reactions depending on your choice of coupling reagent.

Below is our definitive troubleshooting guide to diagnosing, understanding, and preventing these side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple N-Boc-piperidine-3-carboxylic acid using HATU, but LC-MS shows a major byproduct with a +98 Da mass shift. What is this? A1: You are observing the guanidinylation side reaction . HATU is a highly reactive uronium/aminium salt. When the target amine (the nucleophile you are trying to couple to the piperidine-3-carboxylic acid) reacts directly with the electrophilic carbon of the guanidinium moiety of HATU, it forms a stable tetramethylguanidinium adduct[2]. This caps the amine, terminating the reaction and adding exactly 98.10 Da to its mass[2]. Causality & Fix: This side reaction is kinetically favored when HATU is present in molar excess, or when the pre-activation of the acid is too slow, allowing the free amine to encounter unreacted HATU[3]. To prevent this, always pre-activate the N-Boc-piperidine-3-carboxylic acid with HATU and base for 2–5 minutes before introducing the target amine[3].

HATU_Mechanism Step1 Acid + HATU + Base Step2 Pre-activation Step1->Step2 Side1 Excess HATU Step1->Side1 Improper Ratio Step3 Active OAt Ester Step2->Step3 Step4 Target Amide Step3->Step4 + Amine Side2 Free Amine Attack Side1->Side2 Side3 Guanidinylated Amine (+98 Da) Side2->Side3 Capping

Pathway showing desired HATU activation versus the competitive guanidinylation side reaction.

Q2: When using EDC to activate piperidine-3-carboxylic acid, my yield is poor, and I isolate an inactive, stable byproduct. What went wrong? A2: You are experiencing O-N migration leading to N-acylurea formation . EDC reacts with the carboxylic acid to form an O-acylisourea intermediate[4]. Because piperidine-3-carboxylic acid is sterically hindered, the subsequent nucleophilic attack by the amine is slow. This kinetic delay gives the unstable O-acylisourea time to undergo an intramolecular rearrangement, migrating the acyl group from the oxygen to the nitrogen of the carbodiimide to form a dead-end N-acylurea[5]. Causality & Fix: The O-acylisourea is kinetically unstable. You must intercept it with an additive like HOBt or HOAt[6]. The additive rapidly attacks the O-acylisourea to form an OBt/OAt active ester, which is stable against rearrangement but highly reactive toward amines[7].

EDC_Mechanism A Piperidine-3-carboxylic Acid (N-Protected) B EDC Activation A->B C O-Acylisourea (Unstable) B->C D N-Acylurea (Dead-end) C->D O-N Migration E HOBt Additive C->E Interception F OBt Active Ester (Stable) E->F G Target Amide F->G + Amine

Logical flow of EDC activation, O-N migration side reaction, and HOBt interception.

Q3: I am coupling chiral (R)-N-Boc-piperidine-3-carboxylic acid, but my product is partially racemized. How can I preserve stereochemical integrity? A3: Epimerization (racemization) during carboxylic acid activation occurs via the formation of a 5-membered oxazolone intermediate or direct enolization, which is exacerbated by excess base (like DIPEA) and slow coupling[5]. Causality & Fix: To suppress racemization, avoid prolonged exposure of the activated ester to base. You can switch to highly efficient additives like HOAt or Oxyma Pure, which accelerate the coupling rate via anchimeric assistance, outcompeting the epimerization pathway[5]. Alternatively, emerging racemization-free coupling reagents like ynamides (e.g., MYMsA) have been shown to activate chiral carboxylic acids under extremely mild conditions without detectable racemization[8].

Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Optimized HATU Coupling to Minimize Guanidinylation

Self-validating principle: By strictly controlling the order of addition and stoichiometry, we ensure the amine only encounters the active OAt-ester, never the bare HATU reagent. If the protocol is executed correctly, LC-MS will show zero trace of the +98 Da adduct.

  • Dissolution: Dissolve 1.0 eq of N-protected piperidine-3-carboxylic acid in anhydrous DMF (0.1 - 0.5 M).

  • Base Addition: Add 2.0 - 3.0 eq of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).

  • Pre-activation (Critical Step): Add exactly 0.95 eq of HATU. Never exceed 1.0 eq relative to the acid to prevent excess HATU from reacting with the amine[2]. Stir for 2 to 5 minutes at room temperature to form the OAt-active ester[3].

  • Amine Introduction: Add 1.1 eq of the target amine to the pre-activated mixture.

  • Monitoring: Stir for 1-2 hours. Monitor the crude mixture via LC-MS. The absence of the +98 Da peak validates the stoichiometric control[2].

Protocol 2: EDC/HOBt Coupling with Suppressed N-Acylurea Formation

Self-validating principle: The inclusion of HOBt intercepts the O-acylisourea before it can rearrange. Conducting the activation at low temperatures thermodynamically disfavors the O-N migration, ensuring high conversion to the active ester.

  • Preparation: Dissolve 1.0 eq of N-protected piperidine-3-carboxylic acid and 1.2 eq of HOBt (or HOAt) in anhydrous DCM or DMF[6].

  • Chilling (Critical Step): Cool the reaction vessel to 0–5 °C. Lower temperatures significantly suppress the O-N migration side reaction[6].

  • Activation: Add 1.1 eq of EDC·HCl. Stir for 15 minutes at 0 °C to allow the OBt active ester to fully form[7].

  • Coupling: Add 1.0 eq of the target amine and 1.2 eq of DIPEA (required only if the amine is a hydrochloride salt).

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The lack of the N-acylurea byproduct on TLC/LC-MS indicates successful interception[7].

Quantitative Data Summary

The following table summarizes the diagnostic data and mitigation strategies for common amidation side reactions.

Coupling ReagentPrimary Side ReactionDiagnostic Mass Shift (LC-MS)Mechanistic CauseMitigation Strategy
HATU / HBTU Guanidinylation+98.10 Da on the target amineAttack of free amine on the uronium carbon[2]Pre-activate acid; strictly use <1.0 eq HATU[2]
EDC (No Additive) N-acylurea formationMass of Acid + EDCO-N migration of O-acylisourea[5]Add HOBt/HOAt; keep activation temp <25 °C[6]
DCC / DIC Racemization (Epimerization)Isomeric peaks (identical mass)Oxazolone formation or direct enolization[5]Use Oxyma Pure or HOAt; minimize base exposure[5]
Ynamides (MYMsA) None detectedN/AMild hydroacyloxylation[8]Use as a modern racemization-free alternative[8]

References

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.8

  • Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. Benchchem.2

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem. 3

  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. Benchchem. 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.5

  • Carbodiimides and Additives. Aapptec Peptides. 7

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. 6

  • Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. PMC (nih.gov).1

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of N,5-dimethylpiperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold is a ubiquitous feature in a vast number of pharmacologically active compounds, making a thorough understanding of its structural nuances essential. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N,5-dimethylpiperidine-3-carboxamide, a disubstituted piperidine derivative. By leveraging fundamental NMR principles and comparative data from analogous structures, we will dissect the intricacies of its spectrum, offering a robust framework for its identification and characterization. This guide is designed to move beyond a simple recitation of data, instead focusing on the causal relationships between molecular structure and spectral appearance, thereby empowering researchers to interpret similar spectra with confidence.

The Foundational Principles: Understanding the Piperidine Ring in 1H NMR

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1] This conformational preference is the cornerstone of its 1H NMR spectrum, giving rise to distinct signals for axial and equatorial protons. The relative orientation of these protons to the magnetic field and to each other dictates their chemical shifts and coupling constants.

The introduction of substituents, such as the N-methyl and C5-methyl groups in our target molecule, significantly influences the conformational equilibrium and the electronic environment of the ring protons.[2] The N-methyl group, for instance, will deshield the adjacent axial and equatorial protons at the C2 and C6 positions. The carboxamide group at C3 will primarily influence the proton at C3 and its immediate neighbors.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

To ensure the acquisition of a high-resolution and interpretable 1H NMR spectrum, a standardized and carefully executed experimental protocol is critical.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N,5-dimethylpiperidine-3-carboxamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the amide N-H.[3]

    • Ensure the solution is clear and free of any particulate matter. Filtration through a small cotton plug may be necessary.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted 1H NMR Data for N,5-dimethylpiperidine-3-carboxamide

The following table summarizes the predicted 1H NMR data for N,5-dimethylpiperidine-3-carboxamide, based on established chemical shift ranges and coupling constant patterns for substituted piperidines.[4][5][6]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H2 (axial & equatorial)2.0 - 2.8m-Protons alpha to the nitrogen are deshielded.
H3 (axial)2.2 - 2.6m-Methine proton adjacent to the carboxamide group.
H4 (axial & equatorial)1.5 - 2.0m-Methylene protons on the piperidine ring.
H5 (axial)1.6 - 2.1m-Methine proton adjacent to the C5-methyl group.
H6 (axial & equatorial)2.0 - 2.8m-Protons alpha to the nitrogen are deshielded.
N-CH32.2 - 2.4s-Singlet for the N-methyl group.[7]
C5-CH30.8 - 1.0d~6-7Doublet due to coupling with H5.
CONH25.0 - 8.0br s-Broad singlet for the two amide protons, which may be diastereotopic.[6]

Visualizing the Molecular Structure and Key NMR Interactions

The following diagram illustrates the structure of N,5-dimethylpiperidine-3-carboxamide and highlights the key proton environments that are differentiated in the 1H NMR spectrum.

Caption: Molecular structure of N,5-dimethylpiperidine-3-carboxamide.

Comparative Analysis: Distinguishing N,5-dimethylpiperidine-3-carboxamide from Structural Analogs

To truly appreciate the unique spectral features of N,5-dimethylpiperidine-3-carboxamide, a comparison with simpler, related structures is invaluable.

Compound Key Differentiating 1H NMR Features
N,5-dimethylpiperidine-3-carboxamide - Presence of two distinct methyl signals: a singlet for the N-methyl group and a doublet for the C5-methyl group.- Complex multiplets for the piperidine ring protons due to the dissymmetry introduced by the two substituents.
N-Methylpiperidine - A singlet for the N-methyl group around 2.2-2.3 ppm.[7]- Simpler multiplets for the C2/C6, C3/C5, and C4 protons due to the higher symmetry of the molecule.
Piperidine-3-carboxamide - Absence of the N-methyl singlet.- The N-H proton of the piperidine ring will be present, likely as a broad signal.
5-Methylpiperidine - Absence of the N-methyl singlet and the carboxamide proton signals.- A doublet for the C5-methyl group.

This comparative approach allows for the systematic identification of the structural motifs present in the target molecule. The presence and multiplicity of the methyl signals, in conjunction with the complexity of the ring proton region, provide a definitive fingerprint for N,5-dimethylpiperidine-3-carboxamide.

Workflow for Spectral Interpretation and Comparison

The logical flow for interpreting the 1H NMR spectrum of an unknown piperidine derivative and comparing it to known structures is outlined below.

spectral_interpretation_workflow cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation & Comparison a Sample Preparation b NMR Data Acquisition a->b c Data Processing (FT, Phasing, Baseline Correction) b->c d Identify Solvent and Reference Peaks c->d e Integrate Signals d->e f Analyze Chemical Shifts, Multiplicities, and Coupling Constants e->f g Assign Protons to Signals f->g h Propose Structure of Unknown g->h i Compare with Spectra of Known Analogs h->i j Confirm Structure i->j

Caption: Workflow for 1H NMR spectral interpretation and comparison.

Conclusion

The interpretation of the 1H NMR spectrum of N,5-dimethylpiperidine-3-carboxamide is a multifaceted process that relies on a solid understanding of fundamental NMR principles, particularly as they apply to the conformational behavior of six-membered heterocyclic rings. By systematically analyzing chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of simpler, related structures, a confident and accurate structural assignment can be made. This guide provides a comprehensive framework for this process, empowering researchers in their efforts to characterize and develop novel piperidine-based molecules.

References

  • Abraham, R. J., et al. "Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts." Journal of computer-aided molecular design 5.3 (1991): 205-212. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. [Link]

  • ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). [Link]

  • National Center for Biotechnology Information. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • MDPI. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

  • Canadian Journal of Chemistry. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Journal of the American Chemical Society. Long-Range Proton-Carbon- 13 NMR Spin Coupling Constants. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]

  • PubChem. N-methylpiperidine-3-carboxamide. [Link]

  • University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of N,5-dimethylpiperidine-3-carboxamide

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N,5-dimethylpiperidine-3-carboxamide. In the absence of a publicly available experimental spectrum for th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N,5-dimethylpiperidine-3-carboxamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative tool for researchers engaged in the synthesis, characterization, and development of piperidine-based compounds. We will dissect the molecule's structure to rationalize the predicted chemical shifts for each carbon atom, compare these predictions with established principles and related compounds, and provide a comprehensive experimental protocol for acquiring empirical data.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding its spectroscopic characteristics is paramount for unambiguous structure elucidation. This guide leverages computational prediction tools and foundational NMR principles to provide a robust framework for identifying N,5-dimethylpiperidine-3-carboxamide and its analogs.

Predicted ¹³C NMR Data and Structural Assignment

The chemical environment of each carbon atom dictates its resonance frequency, or chemical shift, in a ¹³C NMR spectrum. Key factors influencing these shifts include hybridization, electronegativity of neighboring atoms, and steric effects.[1][2] The ¹³C NMR spectrum of N,5-dimethylpiperidine-3-carboxamide was predicted using online computational tools that employ large databases of experimental data.[3]

The predicted chemical shifts are summarized in the table below. For this analysis, the cis-isomer of 3,5-disubstitution is assumed, which is a common thermodynamic product in such systems.

Carbon AtomDescriptionPredicted Chemical Shift (δ, ppm)Rationale for Shift
C=O Amide Carbonyl~175.5Most downfield signal due to sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[2][4]
C6 Piperidine Ring (α to N)~58.2Significantly deshielded due to the inductive effect of the adjacent electronegative nitrogen atom.
C2 Piperidine Ring (α to N)~56.1Also deshielded by the adjacent nitrogen, but slightly upfield compared to C6, potentially due to the steric influence of the C3-substituent.
C3 Piperidine Ring (CH-C=O)~44.3A methine carbon, shifted downfield by the attached electron-withdrawing carboxamide group.
C5 Piperidine Ring (CH-CH₃)~33.8A methine carbon, its shift is influenced by the attached methyl group and its position in the heterocyclic ring.
N-CH₃ N-Methyl Group~33.5Slightly deshielded compared to a typical alkane methyl due to its attachment to the nitrogen atom.
C4 Piperidine Ring~29.5A methylene carbon relatively shielded from the primary functional groups, resulting in a more upfield position.
C5-CH₃ C5-Methyl Group~19.2A typical sp³ hybridized methyl carbon, appearing in the upfield region of the spectrum.

Note: Predicted values are generated from nmrdb.org and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.

Visualizing Electronic Effects on Chemical Shifts

The following diagram illustrates the key electronic factors influencing the chemical shifts within the N,5-dimethylpiperidine-3-carboxamide molecule. The primary influences are the inductive effects from the nitrogen and oxygen atoms, which cause significant deshielding (downfield shifts).

Caption: Molecular structure and key electronic deshielding effects.

Comparative Analysis with Alternatives

A direct comparison with an experimental spectrum is ideal. However, in its absence, we can compare the predicted shifts to known values for structurally similar compounds. For instance, experimental data for 3,5-dimethylpiperidine shows ring carbons in the range of 30-50 ppm, which serves as a reasonable baseline for the piperidine core of our target molecule before considering the effects of the N-methyl and C3-carboxamide substituents.[5][6] The N-methylation and C3-substitution are expected to shift the alpha-carbons (C2, C6) and the substituted carbon (C3) further downfield, which aligns with our predictions. The amide carbonyl carbon's predicted shift of ~175.5 ppm is highly characteristic and consistent with a vast body of literature data for similar functional groups, which typically appear in the 165-190 ppm range.[4]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted data, the following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Analyte Purity: Ensure the N,5-dimethylpiperidine-3-carboxamide sample is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Mass: Accurately weigh approximately 50-100 mg of the compound for a standard ¹³C experiment.[7] For dilute samples, more scans or specialized tubes may be necessary.[8]

  • Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.[9]

  • Dissolution: Dissolve the sample in the solvent within a small vial. Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][10]

  • Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Experiment Type: Standard ¹³C observation with proton decoupling (e.g., Bruker's zgpg30 or zgdc30 pulse programs).[11] Proton decoupling collapses all C-H splittings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.[2]

  • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals, optimizing signal acquisition over time.[11]

  • Acquisition Time (AQ): Set to ~1.0-2.0 seconds. This parameter influences the resolution of the spectrum.

  • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is crucial for obtaining reliable signal intensities, especially for quaternary carbons (though none are present in the core structure here).[11]

  • Number of Scans (NS): Start with 128 scans. This number may need to be increased significantly for more dilute samples to achieve an adequate signal-to-noise ratio. The experiment time will scale linearly with the number of scans.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the CDCl₃ solvent peak can be used as a secondary reference (δ = 77.16 ppm).

By following this detailed protocol, researchers can reliably acquire an experimental ¹³C NMR spectrum to confirm or refine the predicted chemical shifts presented in this guide.

References

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • PubChem. 3,5-Dimethylpiperidine | C7H15N | CID 118259. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • PMC. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Available at: [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • University of Missouri-St. Louis. (2020, May 4). Optimized Default 13C Parameters. Available at: [Link]

  • YouTube. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available at: [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • CASPRE. 13C NMR Predictor. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • PMC. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylpiperidine Carboxamides

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Dimethylpip...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Dimethylpiperidine carboxamides represent a significant class of compounds with diverse biological activities. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of various dimethylpiperidine carboxamide isomers, offering insights into how the substitution pattern on the piperidine ring dictates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Introduction: The Significance of Isomer-Specific Fragmentation

The positioning of methyl groups on the piperidine ring in dimethylpiperidine carboxamides significantly influences their mass spectral fragmentation. This structural nuance can lead to distinct fragment ions or variations in their relative abundances, providing a powerful tool for isomer differentiation. A thorough understanding of these fragmentation pathways is paramount for unambiguous compound identification in complex matrices, a common challenge in drug metabolism studies and forensic analysis.

This guide will explore the characteristic fragmentation patterns of key dimethylpiperidine carboxamide isomers, including 2,4-, 2,6-, and 3,5-disubstituted analogs. We will delve into the mechanistic rationale behind the observed cleavages, supported by established principles of mass spectrometry.

Core Fragmentation Pathways: A Mechanistic Overview

The fragmentation of dimethylpiperidine carboxamides is primarily governed by the interplay between the piperidine ring and the carboxamide functionality. The ionization method employed plays a critical role in the initial energy deposition and the subsequent fragmentation cascades.

Electron Ionization (EI-MS): Inducing Characteristic Ring Cleavages

Under the high-energy conditions of Electron Ionization, dimethylpiperidine carboxamides typically undergo initial ionization at the lone pair of electrons on the nitrogen atom of the piperidine ring, forming a radical cation (M+•). The subsequent fragmentation is driven by the desire to stabilize this charge.

A dominant fragmentation pathway in EI-MS is α-cleavage , involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is highly influenced by the position of the methyl substituents.

  • 2,6-Dimethylpiperidine Carboxamide: In this isomer, α-cleavage can lead to the loss of a methyl radical (•CH3) or an ethyl radical (•CH2CH3) from the piperidine ring, resulting in the formation of stable iminium ions. The initial cleavage often occurs at the C2-C3 or C6-C5 bond.

  • 3,5-Dimethylpiperidine Carboxamide: For this isomer, α-cleavage is less influenced by the methyl groups directly. The primary fragmentation is expected to involve the cleavage of the C2-C3 and C6-C5 bonds, similar to unsubstituted piperidine carboxamide. However, the presence of the methyl groups can influence the stability of the resulting fragment ions.

Another significant fragmentation pathway under EI is ring fission , where the piperidine ring opens to form various acyclic fragment ions.[1] The location of the methyl groups will direct the specific ring-opening pathways, leading to isomer-specific fragment ions.

Electrospray Ionization (ESI-MS/MS): Proton-Driven Fragmentation

In contrast to the high-energy EI, Electrospray Ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[1] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation.

The fragmentation of the protonated dimethylpiperidine carboxamides is often initiated at the site of protonation, which is typically the basic nitrogen atom of the piperidine ring. Collision-Induced Dissociation (CID) provides the energy for bond cleavage.

A key fragmentation pathway in ESI-MS/MS is the cleavage of the amide bond (N-CO) . This results in the formation of a stable acylium cation and the neutral loss of the dimethylpiperidine moiety.[2] The relative abundance of the resulting ions can be influenced by the stability of the dimethylpiperidine ring structure.

Furthermore, fragmentation of the protonated piperidine ring itself can occur, often through ring-opening mechanisms initiated by proton transfer. The positions of the methyl groups will influence the stability of the transition states and the resulting product ions, allowing for potential isomer differentiation.

Comparative Fragmentation Analysis: Isomer-Specific Signatures

The following sections detail the anticipated fragmentation patterns for different dimethylpiperidine carboxamide isomers, providing a basis for their differentiation by mass spectrometry. While direct comparative experimental data for all isomers is not extensively available in the public domain, the proposed pathways are based on well-established fragmentation mechanisms of related compounds.[3][4]

Table 1: Predicted Key Fragment Ions for Dimethylpiperidine Carboxamide Isomers (EI-MS)
IsomerKey Fragmentation PathwayPredicted Fragment Ion (m/z)Rationale
2,6-Dimethylpiperidine Carboxamide α-Cleavage (loss of •CH3)[M-15]+Formation of a stable iminium ion.
Ring FissionIsomer-specific ionsThe methyl groups direct the ring-opening pathway.
3,5-Dimethylpiperidine Carboxamide α-Cleavage (loss of H•)[M-1]+Formation of an iminium ion.
Ring FissionIsomer-specific ionsDifferent ring-opening pathway compared to the 2,6-isomer.
2,4-Dimethylpiperidine Carboxamide α-Cleavage (loss of •CH3 or •C2H5)[M-15]+ or [M-29]+Depending on the site of initial cleavage.
Ring FissionIsomer-specific ionsComplex pattern due to asymmetric substitution.
Table 2: Predicted Key Fragment Ions for Dimethylpiperidine Carboxamide Isomers (ESI-MS/MS)
IsomerKey Fragmentation PathwayPredicted Fragment Ion (m/z)Rationale
All Isomers Amide Bond Cleavage[Acylium Ion]+Common pathway for all isomers.
All Isomers Neutral Loss of Carboxamide[Dimethylpiperidine+H]+Provides mass of the piperidine moiety.
Isomer-Specific Ring FragmentationVariesThe position of methyl groups influences the stability and formation of ring-opened fragments.

Visualizing the Fragmentation Pathways

To further illustrate the proposed fragmentation mechanisms, the following diagrams, generated using the DOT language for Graphviz, depict the key fragmentation pathways for representative isomers.

Electron Ionization (EI) Fragmentation of 2,6-Dimethylpiperidine Carboxamide

M [2,6-Dimethylpiperidine Carboxamide]+• (M+•) F1 [M-15]+ (Loss of •CH3) M->F1 α-Cleavage F2 Ring Fission Products M->F2 Ring Opening

Caption: EI fragmentation of 2,6-dimethylpiperidine carboxamide.

Electrospray Ionization (ESI-MS/MS) Fragmentation of a Generic Dimethylpiperidine Carboxamide

MH [Dimethylpiperidine Carboxamide+H]+ Acylium [Acylium Ion]+ MH->Acylium Amide Cleavage Piperidine [Dimethylpiperidine+H]+ MH->Piperidine Neutral Loss RingFragments Ring Fragmentation Products Piperidine->RingFragments CID

Caption: ESI-MS/MS fragmentation of a dimethylpiperidine carboxamide.

Detailed Experimental Protocols

To aid researchers in obtaining high-quality mass spectral data for dimethylpiperidine carboxamides, the following general protocols for GC-MS (for EI) and LC-MS/MS (for ESI) are provided.

Protocol 1: GC-MS Analysis for Electron Ionization

This protocol is suitable for the analysis of thermally stable and volatile dimethylpiperidine carboxamide derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution to establish a calibration curve.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of amines (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the molecular ion peak (M+•).

    • Analyze the fragmentation pattern and identify key fragment ions.

    • Compare the fragmentation patterns of different isomers to identify unique ions or significant differences in relative abundances.

Protocol 2: LC-MS/MS Analysis for Electrospray Ionization

This protocol is generally applicable to a wider range of dimethylpiperidine carboxamides, including those that may not be sufficiently volatile or thermally stable for GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution in the initial mobile phase composition.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MS/MS Method:

      • Perform a full scan (MS1) to identify the protonated molecule [M+H]+.

      • Perform a product ion scan (MS2) of the [M+H]+ precursor ion.

      • Optimize the collision energy to achieve a good distribution of fragment ions.

  • Data Analysis:

    • Identify the precursor ion ([M+H]+).

    • Analyze the product ion spectrum to determine the fragmentation pathways.

    • Compare the product ion spectra of different isomers to identify characteristic fragments or differences in fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of dimethylpiperidine carboxamides is a structurally informative process that can be leveraged for the confident identification and differentiation of isomers. Under Electron Ionization, α-cleavage and ring fission pathways, directed by the position of the methyl substituents, provide characteristic fragment ions. In Electrospray Ionization followed by tandem mass spectrometry, the cleavage of the amide bond is a common feature, while fragmentation of the protonated piperidine ring can yield isomer-specific product ions.

By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize mass spectrometry to elucidate the structures of novel dimethylpiperidine carboxamides and gain a deeper understanding of their chemical properties. This knowledge is invaluable for advancing drug discovery and development programs.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Piperazine, 2,6-dimethyl-. (n.d.). NIST WebBook. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. (2020). Rapid Communications in Mass Spectrometry. [Link]

  • GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). (2013). PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). [Link]

  • (2R,6S)-2,6-Dimethyl-N,N'-bis-((S)-1-phenyl-ethyl)-piperidine-1-carboxamidine. (n.d.). SpectraBase. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • 2,6-dimethyl-N-phenylpiperazine-1-carboxamide. (n.d.). PubChem. [Link]

  • GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. (n.d.). ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • 2,6-Dimethylpiperidine. (n.d.). Wikipedia. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). White Rose Research Online. [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (2020). LCGC International. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.). Chromatography Today. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). PMC. [Link]

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015). ResearchGate. [Link]

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Comparative

Comparative Bioactivity Guide: N,5-Dimethyl vs. N-Ethyl Piperidine Analogues in Lead Optimization

Executive Summary & Pharmacophore Context The piperidine ring is a ubiquitous, privileged scaffold in modern drug discovery, frequently utilized to anchor molecules within G protein-coupled receptors (GPCRs) and central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The piperidine ring is a ubiquitous, privileged scaffold in modern drug discovery, frequently utilized to anchor molecules within G protein-coupled receptors (GPCRs) and central nervous system (CNS) targets[1]. During lead optimization, modulating the substitution pattern on the piperidine nitrogen and the ring itself is a critical strategy to balance target affinity, lipophilicity, and metabolic stability.

This guide provides an objective, data-driven comparison between two common optimization trajectories: substituting an N-ethyl group versus an N,5-dimethyl configuration on a piperidine scaffold. While seemingly minor, this structural divergence profoundly impacts the molecule's conformational dynamics, susceptibility to Cytochrome P450 (CYP) mediated N-dealkylation, and overall pharmacokinetic profile[2].

Mechanistic Rationale & Causality

Conformational Dynamics & The "Magic Methyl" Effect

The N-ethyl substitution provides a flexible hydrophobic vector capable of probing deep receptor pockets. However, this flexibility comes at a thermodynamic cost. The highly flexible N-ethyl piperidine exists in a dynamic equilibrium of multiple ring conformations[3]. Upon binding to a target, the molecule must adopt a single bioactive conformation, resulting in a significant entropic penalty[4].

Conversely, the N,5-dimethyl analogue leverages pseudoallylic strain to restrict conformational flexibility[4]. The introduction of the 5-methyl group on the piperidine ring strongly biases the molecule toward a locked equatorial chair conformation[3]. This pre-organization reduces the entropic penalty upon binding—a phenomenon often referred to as the "magic methyl" effect—frequently resulting in a substantial increase in target affinity[4].

ConformationalLogic NEthyl N-Ethyl Piperidine (High Rotational Freedom) Flex Multiple Ring Conformations NEthyl->Flex N5Dimethyl N,5-Dimethyl Piperidine (Steric Constraint) Rigid Locked Equatorial Chair Conformation N5Dimethyl->Rigid Penalty High Entropic Penalty (Lower Target Affinity) Flex->Penalty Boost Reduced Entropic Penalty ('Magic Methyl' Effect) Rigid->Boost

Conformational energy landscape comparing flexible N-ethyl vs. rigid N,5-dimethyl piperidines.

Metabolic Stability & N-Dealkylation

Hepatic clearance via CYP enzymes is a primary liability for basic amines. CYP3A4 and CYP2D6 rapidly catalyze the oxidation of the α-carbons adjacent to the basic nitrogen[5]. The N-ethyl group is highly susceptible to this oxidative attack, leading to rapid N-dealkylation and subsequent clearance[6].

The N,5-dimethyl configuration offers a dual-shielding mechanism. First, N-demethylation is generally slower than N-deethylation due to the higher C-H bond dissociation energy of the methyl group compared to the methylene protons of an ethyl group[6]. Second, the 5-methyl substitution sterically hinders the adjacent ring carbons, protecting the piperidine core from CYP-mediated ring hydroxylation and subsequent ring-opening[5].

MetabolicPathway CYP CYP3A4 / CYP2D6 Hepatic Metabolism NEthyl N-Ethyl Analogue CYP->NEthyl N5Dimethyl N,5-Dimethyl Analogue CYP->N5Dimethyl Ox1 Rapid α-Carbon Oxidation (Ethyl Group) NEthyl->Ox1 Ox2 Steric Shielding at C5 & Slower N-Demethylation N5Dimethyl->Ox2 Clear1 High Intrinsic Clearance (Rapid N-Dealkylation) Ox1->Clear1 Clear2 Prolonged Half-Life (Metabolic Stability) Ox2->Clear2

CYP450 metabolic pathway divergence between N-ethyl and N,5-dimethyl analogues.

Quantitative Data Comparison

The following tables summarize representative optimization data for a generic GPCR-targeting piperidine-3-carboxamide scaffold, highlighting the divergent physicochemical and biological profiles of the two substitution patterns.

Table 1: Physicochemical Properties

PropertyN-Ethyl Piperidine AnalogueN,5-Dimethyl Piperidine AnalogueMechanistic Implication
Molecular Weight 285.4 g/mol 285.4 g/mol Isomeric equivalents; no MW penalty.
cLogP 3.12.8N,5-dimethyl slightly reduces lipophilicity, improving solubility.
Basic pKa 9.28.85-methyl inductive effects slightly lower basicity, aiding BBB penetration.
Rotatable Bonds 42N,5-dimethyl restricts rotation, reducing entropic penalty[4].

Table 2: In Vitro Bioactivity & ADME Profiling

Assay MetricN-Ethyl Piperidine AnalogueN,5-Dimethyl Piperidine AnaloguePerformance Shift
Target Affinity ( Ki​ ) 45 nM4.2 nM~10-fold improvement due to locked bioactive conformation[1].
HLM Half-Life ( T1/2​ ) 18 min54 min3-fold increase; steric shielding prevents rapid N-dealkylation[6].
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg28 µL/min/mgSignificantly reduced hepatic clearance[5].
Efflux Ratio (MDR1-MDCK) 3.51.8Lower basicity of N,5-dimethyl reduces P-gp efflux liability.

Experimental Methodologies

To ensure scientific trustworthiness, the following self-validating protocols detail the exact methodologies used to generate the comparative binding and metabolic data.

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Purpose: To quantify the binding affinity ( Ki​ ) of the analogues to the target receptor, validating the "magic methyl" conformational hypothesis[2].

  • Membrane Preparation: Homogenize CHO cells expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Causality: EDTA chelates divalent cations, preventing endogenous metalloproteases from degrading the receptor during the assay.

  • Incubation Setup: In a 96-well plate, combine 50 µL of membrane suspension (20 µg protein/well), 25 µL of radioligand (e.g., [3H] -methylspiperone at Kd​ concentration), and 25 µL of the test analogue (serial dilutions from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plates at 25°C for 90 minutes. Causality: This specific duration ensures the system reaches thermodynamic equilibrium, which is critical for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the positively charged piperidine analogues.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a microplate scintillation counter.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To objectively measure the intrinsic clearance ( CLint​ ) and validate the resistance of the N,5-dimethyl analogue to CYP-mediated N-dealkylation[6].

  • System Initialization: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test analogue to a final concentration of 1 µM. Causality: A low concentration (well below the typical CYP Km​ ) ensures first-order kinetics, allowing for accurate half-life determination.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor for CYP450 enzymes; a regenerating system maintains a constant supply without product inhibition.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of N-dealkylated metabolites.

References

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor National Institutes of Health (PMC) URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions National Institutes of Health (PMC) URL:[Link]

  • N-Dealkylation of Amines National Institutes of Health (PMC) URL:[Link]

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Validation

A Comparative Guide to the Structural Elucidation of N,5-dimethylpiperidine-3-carboxamide: X-ray Crystallography in Focus

For the modern researcher, drug development professional, and scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical te...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, drug development professional, and scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of N,5-dimethylpiperidine-3-carboxamide, a novel compound of interest built around the medicinally significant piperidine-3-carboxamide scaffold.

While no public X-ray crystallography data currently exists for N,5-dimethylpiperidine-3-carboxamide, this guide will navigate the established methodologies for obtaining such critical data. We will explore the technical nuances of single-crystal X-ray diffraction (SCXRD) and objectively compare its utility against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comparative analysis will be grounded in established protocols and data from closely related piperidine derivatives, providing a robust framework for researchers approaching the structural elucidation of this and similar novel chemical entities.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The precise determination of their structure is a critical step in understanding their function and in the development of new therapeutic agents.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular interactions and guiding drug design.[3][4]

Hypothetical X-ray Crystallography Data for a N,5-dimethylpiperidine-3-carboxamide Analog

In the absence of specific data for N,5-dimethylpiperidine-3-carboxamide, we can consider the expected crystallographic parameters for a closely related small organic molecule.

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)10-20 ÅDimensions of the unit cell.
α, β, γ (°)90° or variable for monoclinicAngles of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for obtaining single-crystal X-ray diffraction data is a multi-step process that requires precision and patience.

SCXRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Slow evaporation, vapor diffusion, etc. Mounting Crystal Mounting Crystallization->Mounting Select high-quality crystal Diffractometer X-ray Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Rotate crystal in X-ray beam Data_Processing Data Processing Data_Collection->Data_Processing Integration & scaling of reflections Structure_Solution Structure Solution (Direct Methods) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-squares fitting Validation Validation & Deposition Structure_Refinement->Validation CheckCIF & deposit to CSD

Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize N,5-dimethylpiperidine-3-carboxamide and purify it to >98% purity, as impurities can hinder crystallization.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common techniques include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Cooling crystallization.

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[3]

  • Data Collection: Mount the crystal on an X-ray diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to improve the fit with the experimental data.

  • Validation and Deposition: The final structure is validated using tools like CheckCIF and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[5][6]

Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While SCXRD provides the ultimate structural detail, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the initial characterization and confirmation of the molecular structure in solution.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its connectivity and stereochemistry in solution.[9][10]

Predicted NMR Data for N,5-dimethylpiperidine-3-carboxamide:

Based on the analysis of structurally related piperidine derivatives, the following NMR data can be predicted.[1][11]

¹H NMR (400 MHz, CDCl₃):

ProtonChemical Shift (δ, ppm)Multiplicity
N-CH₃~2.3s
C5-CH₃~0.9d
Piperidine Ring Protons1.5 - 3.5m
Amide NH5.5 - 7.0br s

¹³C NMR (100 MHz, CDCl₃):

CarbonChemical Shift (δ, ppm)
C=O~175
Piperidine Ring Carbons25 - 60
N-CH₃~40
C5-CH₃~18
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra (FT, Phasing) Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

Experimental workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9][10]

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire two-dimensional (2D) NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[9]

  • Data Analysis: Process the NMR data and assign the signals to the corresponding atoms in the molecule to confirm its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can also offer clues about the molecular structure.[12][13]

Expected Mass Spectrometry Data for N,5-dimethylpiperidine-3-carboxamide:

Ionization ModeExpected m/z
ESI+[M+H]⁺ = 157.1335
EIMolecular Ion (M⁺) = 156.1263
Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • For Electrospray Ionization (ESI), the sample is infused or injected into an HPLC system coupled to the mass spectrometer.

    • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or gas chromatography.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion or protonated molecule. Analyze the fragmentation pattern to support the proposed structure.[12][13]

Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Information Obtained 3D molecular structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalSoluble sample (5-10 mg)Small amount of sample (µg-ng)
Advantages Unambiguous structure determination[3]Provides information on structure in solution[7]High sensitivity, small sample requirement
Disadvantages Crystal growth can be a major bottleneck[4]Does not provide absolute 3D structureProvides limited structural information on its own
Typical Use Case Definitive structural proofPrimary structural characterizationMolecular weight confirmation, purity assessment

Conclusion

The structural elucidation of a novel compound like N,5-dimethylpiperidine-3-carboxamide requires a multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry are essential for initial characterization and confirmation of the molecular formula and connectivity, single-crystal X-ray diffraction remains the unparalleled gold standard for providing a definitive, high-resolution three-dimensional structure. The insights gained from SCXRD are critical for understanding structure-activity relationships and for rational drug design. Although obtaining suitable crystals can be a significant hurdle, the wealth of information provided by a successful crystal structure determination is invaluable to the scientific and drug development communities.

References

  • Benchchem. Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry.

  • Optica Publishing Group. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol.

  • Benchchem. Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

  • Benchchem. Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid using NMR Spectroscopy.

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.

  • Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.

  • Comparison of NMR and X-ray crystallography.

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

  • University of Waterloo. About Single X-ray Diffraction.

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

  • FZU. X-ray single-crystal diffraction.

  • ChemScene. (3S)-Piperidine-3-carboxamide.

  • PMC. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.

  • Tetrahedron. Piperidine-3-carboxamide hydrochloride.

  • Journal of the American Chemical Society. NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins.

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

  • Sigma-Aldrich. Piperidine-3-carboxamide.

  • re3data.org. Cambridge Structural Database.

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights.

  • Apollo Scientific. Piperidine-3-carboxamide.

  • PubChemLite. N,5-dimethylpiperidine-3-carboxamide (C8H16N2O).

  • CCDC. Search - Access Structures.

  • ChemBridge. Search - ChemBridge.

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Comparative

A Senior Application Scientist's Guide to Validating Chiral Purity of Piperidine-3-carboxamide using HPLC

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, which are non-superim...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can possess vastly different pharmacological and toxicological profiles.[1] The piperidine-3-carboxamide scaffold is a ubiquitous feature in modern medicinal chemistry, making the robust validation of its chiral purity an indispensable step in quality control and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of methodologies for the chiral separation of piperidine-3-carboxamide. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to develop and validate a reliable, self-validating analytical system.

Part 1: The Foundation of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatography techniques.[2] Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[1][3][4] The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[5][6] These complexes have different interaction energies, leading to differential retention times and, ultimately, separation.[3][5]

Part 2: Strategic Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in developing a chiral separation method. For a molecule like piperidine-3-carboxamide, which contains both a secondary amine (a hydrogen-bond donor and acceptor) and an amide group, several types of CSPs are viable. The most effective approach is an empirical screening process, as predicting the ideal CSP is notoriously difficult.[5][7][8] However, an informed selection can significantly streamline this process. Polysaccharide-based CSPs are often the preferred starting point due to their broad applicability and high success rates.[4][5][9]

Comparison of Suitable CSPs for Piperidine-3-carboxamide:

CSP TypeChiral Selector ExamplePrimary Interaction MechanismRecommended Mobile Phase ModeProsCons
Polysaccharide (Immobilized) Amylose or Cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC)[10][11]Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within the polymer's helical grooves.[3][4]Normal Phase, Polar Organic, Reversed-Phase[5][12]Extremely versatile, high success rate, robust, compatible with a wide range of solvents ("Immobilized" type).[10]Can be expensive; coated versions have solvent limitations.
Polysaccharide (Coated) Cellulose or Amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)[10][13]Similar to immobilized, but the polymer is physically coated on the silica.Normal Phase, limited Reversed-Phase[14]Long history of success, vast application libraries available.[15][16]Limited solvent compatibility (e.g., no THF, DCM).
Pirkle-type (Brush-type) e.g., (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole stacking.[3]Normal PhaseExcellent for compounds with π-acidic or π-basic aromatic rings.Less versatile than polysaccharide phases.
Macrocyclic Glycopeptide e.g., CHIROBIOTIC™ V2, TInclusion complexation, hydrogen bonding, ionic interactions.[17]Polar Organic, Reversed-PhaseExcellent for polar and ionizable compounds, especially amino acids and peptides.[17]Can exhibit secondary, non-chiral retention mechanisms.

Recommendation: For piperidine-3-carboxamide, an initial screening should prioritize immobilized polysaccharide columns like CHIRALPAK® IA or IC . Their versatility allows for rapid screening across Normal Phase, Polar Organic, and Reversed-Phase modes, maximizing the probability of achieving a successful separation.[5][9] A recent study successfully separated a derivative, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, on a Chiralpak IA column, underscoring its suitability.[11]

Part 3: Method Development and Optimization Workflow

A systematic approach is crucial. The goal is to achieve a baseline resolution (Rs > 1.5, ideally > 2.0) with good peak shape in a reasonable runtime.

G Final Final Validated Method Screen_NP Screen_NP Eval Eval Screen_NP->Eval Opt_Solv Opt_Solv Eval->Opt_Solv Promising Separation Screen_PO Screen_PO Screen_PO->Eval Screen_RP Screen_RP Screen_RP->Eval Opt_Temp Opt_Temp Opt_Temp->Final Rs > 2.0

A Representative Starting Method:

Based on literature and experience with similar structures, the following method serves as an excellent starting point for separating piperidine-3-carboxamide enantiomers.[11][13][18]

ParameterRecommended ConditionRationale
Column CHIRALPAK® IA (5 µm, 4.6 x 250 mm)Proven success with similar piperidine derivatives.[11] Immobilized phase offers broad solvent compatibility.[10]
Mobile Phase n-Hexane / Ethanol (70:30, v/v) with 0.1% Diethylamine (DEA)Normal phase often provides the best selectivity for polysaccharide CSPs.[14] Ethanol is a good polar modifier. DEA is a basic additive used to improve the peak shape of amine-containing compounds by masking active sites on the silica support.[18]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Temperature 30°CTemperature can significantly affect chiral separation; controlling it ensures reproducibility.[18]
Detection UV at 210 nm or 225 nmCarboxamides typically have low-end UV absorbance. Wavelength should be optimized for best signal-to-noise.[11]
Injection Vol. 5 - 10 µLDependent on sample concentration.
Sample Conc. 0.5 - 1.0 mg/mL in mobile phaseEnsures a strong detector response without overloading the column.

Part 4: The Self-Validating System: A Protocol Guided by ICH Q2(R1)

A method is only trustworthy if it is validated. The protocol must demonstrate that the method is suitable for its intended purpose.[19][20] The following steps, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, create a self-validating system for quantifying the undesired enantiomer as an impurity.[21][22][23]

G cluster_outputs Validation {ICH Q2(R1) Validation| Specificity | Linearity & Range | Accuracy | Precision | LoD & LoQ | Robustness} Spec_Out Peak Purity No Interference Validation:f0->Spec_Out Lin_Out R² > 0.99 Validation:f1->Lin_Out Acc_Out Recovery 90-110% Validation:f2->Acc_Out Prec_Out RSD < 5% Validation:f3->Prec_Out LoQ_Out S/N ≥ 10 Validation:f4->LoQ_Out Rob_Out Rs Unaffected Validation:f5->Rob_Out

Step-by-Step Validation Protocol

1. System Suitability:

  • Objective: To verify that the chromatography system is performing adequately for the analysis.

  • Procedure: Inject a solution of racemic piperidine-3-carboxamide (e.g., 0.5 mg/mL) five times.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks: ≥ 2.0

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing factor (T): 0.8 - 1.5

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any potential impurities or degradants.[19]

  • Procedure:

    • Inject the pure, desired enantiomer.

    • Inject the pure, undesired enantiomer (if available).

    • Inject a placebo (all matrix components except the active substance).

    • Inject a sample of the desired enantiomer spiked with a small amount (e.g., 0.5%) of the undesired enantiomer.

  • Acceptance Criteria: The peak for the undesired enantiomer should be well-resolved from the main peak and any other peaks. No interfering peaks should be observed at the retention time of the undesired enantiomer in the placebo injection.

3. Limit of Detection (LoD) and Limit of Quantitation (LoQ):

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Procedure: Prepare a series of increasingly dilute solutions of the undesired enantiomer (or racemate) and inject them.

  • Acceptance Criteria:

    • LoD: The concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1.

    • LoQ: The concentration that yields an S/N ratio of approximately 10:1. The precision at the LoQ should be acceptable (e.g., RSD ≤ 10%).

4. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response over a specified range.[20]

  • Procedure: Prepare at least five concentration levels of the undesired enantiomer, typically from the LoQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999.

5. Accuracy:

  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Procedure: Prepare samples of the pure desired enantiomer and spike them with known amounts of the undesired enantiomer at three concentration levels (e.g., LoQ, 100% of specification, and 150% of specification). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0%.

6. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD of the results should be ≤ 5.0%.

7. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

  • Procedure: Introduce small changes to the method and observe the effect on resolution and peak area.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (e.g., 28°C and 32°C)

    • Mobile Phase Composition: ± 2% absolute for the polar modifier (e.g., Hexane/Ethanol 72:28 and 68:32)

  • Acceptance Criteria: The system suitability criteria (especially resolution) must still be met under all varied conditions.

Part 5: Data Analysis and Reporting

The primary result from a chiral purity analysis is the Enantiomeric Excess (% ee), which measures the purity of the sample with respect to one enantiomer.[1][24]

Calculation of Enantiomeric Excess (% ee):

The calculation is performed using the integrated peak areas from the chromatogram.[1][25]

% ee = [ |Area (major) - Area (minor)| / (Area (major) + Area (minor)) ] x 100[1][25]

For example, if the major enantiomer has a peak area of 995,000 and the minor enantiomer has a peak area of 5,000: % ee = [ |995,000 - 5,000| / (995,000 + 5,000) ] x 100 = (990,000 / 1,000,000) x 100 = 99.0%

Validation Data Summary Table:

All results from the validation study should be compiled into a clear, concise summary table.

Validation ParameterResultAcceptance CriterionStatus
Specificity No interference observedNo interference at Rt of analytePass
LoQ 0.05% of nominal conc.S/N ≥ 10Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%Pass
Precision (Repeatability RSD) 1.8%≤ 5.0%Pass
Precision (Intermediate RSD) 2.5%≤ 5.0%Pass
Robustness Resolution > 2.0 in all conditionsSystem suitability criteria metPass

By rigorously following this comprehensive guide, researchers and drug development professionals can confidently develop and validate a scientifically sound HPLC method for determining the chiral purity of piperidine-3-carboxamide, ensuring data integrity and product quality.

References

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.

  • Enantiomeric Excess (ee) Calculator. Pearson.

  • Chiral HPLC Method Development. I.B.S.

  • Application Note: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC). BenchChem.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.

  • Strategies for Chiral HPLC Method Development. Regis Technologies.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • Chiral analysis. Wikipedia.

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.

  • Chiral Columns. Daicel Corporation.

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate.

  • PRINCIPLES of CHIRAL SEPARATION. Chromedia.

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. BenchChem.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information (NCBI).

  • Daicel Reverse Phase CHIRALPAK Columns. UVISON Technologies.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Chiral Applications Database. Daicel Chiral Technologies.

  • Enantiomeric Excess | Formula, Calculation & Example. Study.com.

  • Basics of chiral HPLC. Sigma-Aldrich.

  • DAICEL Chiral Application Search. Daicel Corporation.

  • Chiral HPLC Separations. Phenomenex.

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies.

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, Oxford Academic.

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Macrocyclic Chiral Stationary Phases. Sigma-Aldrich.

  • Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. BenchChem.

  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.

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Validation

A Comparative Guide to the IR Spectrum Analysis of Carboxamide Functional Groups in Piperidines

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and when functio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and when functionalized with a carboxamide group, it presents a unique set of analytical challenges and opportunities.[1] Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for elucidating the structural nuances of these compounds. This guide provides an in-depth comparison of the IR spectral features of piperidine carboxamides, grounded in experimental data and established spectroscopic principles. We will explore how changes in the electronic and steric environment of the carboxamide moiety are reflected in the vibrational spectrum, offering a robust tool for structural confirmation and analysis.

The Vibrational Language of the Amide Bond in a Piperidine Ring

The heart of our analysis lies in the characteristic absorption bands of the tertiary amide group (R-CO-NR'R'') found in N-acylpiperidines. Unlike primary or secondary amides, these molecules lack N-H bonds, simplifying the spectrum and allowing for a focused analysis of the carbonyl and related vibrations.[2] The key bands of interest are the Amide I, Amide II, and Amide III bands.

  • Amide I (C=O Stretch): This is the most intense and diagnostic band for carboxamides, appearing in the 1680-1630 cm⁻¹ region.[2] Its frequency is highly sensitive to the electronic environment of the carbonyl group.

  • Amide II & III Bands: These bands are more complex, arising from a mixture of C-N stretching and N-H bending vibrations in primary and secondary amides.[3][4] In tertiary amides like N-acylpiperidines, the Amide II band is absent due to the lack of an N-H bond.[2] The Amide III band, which is weaker and appears in the 1350-1250 cm⁻¹ region, is associated with C-N stretching and can be influenced by the conformation of the molecule.

The piperidine ring, while seemingly a simple saturated heterocycle, exerts a significant influence on these vibrations through both steric and electronic effects. The ring's chair conformation is the most thermodynamically stable, and the orientation of substituents can impact the amide bond's vibrational frequencies.

Comparative Analysis: N-Aliphatic vs. N-Aromatic Acylpiperidines

A fundamental comparison in the study of piperidine carboxamides is the effect of an aliphatic versus an aromatic group attached to the carbonyl carbon. This is best illustrated by comparing the well-characterized spectra of N-acetylpiperidine and N-benzoylpiperidine .

The key difference lies in the principle of conjugation . In N-benzoylpiperidine, the phenyl ring's π-system is in conjugation with the carbonyl group's π-system. This delocalization of electron density reduces the double-bond character of the C=O bond. According to Hooke's Law in the context of molecular vibrations, a weaker bond (lower force constant) will vibrate at a lower frequency.

Conversely, the acetyl group in N-acetylpiperidine lacks this extended conjugation. The carbonyl group is only in resonance with the lone pair of electrons on the piperidine nitrogen. This results in a C=O bond with more double-bond character compared to its benzoyl counterpart, and thus a higher vibrational frequency.

CompoundN-Acyl GroupKey Electronic EffectTypical Amide I (C=O) Frequency (cm⁻¹)
N-Acetylpiperidine Aliphatic (Acetyl)Resonance with nitrogen lone pair~1650
N-Benzoylpiperidine Aromatic (Benzoyl)Extended conjugation with phenyl ring1610 - 1640

This predictable shift in the Amide I band is a powerful diagnostic tool for distinguishing between N-aliphatic and N-aromatic acylpiperidines. The presence of the aromatic ring in N-benzoylpiperidine also introduces characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and aromatic C-H stretching bands above 3000 cm⁻¹.

The Influence of Piperidine Ring Substitution

Substituents on the piperidine ring itself can further modulate the vibrational frequency of the amide group through steric and electronic effects. While a comprehensive set of comparative data is still an area of active research, we can infer the expected trends based on fundamental principles.

  • Electron-Withdrawing Groups (EWGs): Substituents like a ketone group (e.g., in N-acetyl-4-piperidone) can inductively withdraw electron density from the ring. This can lead to a slight increase in the C=O stretching frequency of the amide compared to the unsubstituted analogue, as less electron density is available from the nitrogen to participate in resonance.

  • Electron-Donating Groups (EDGs): Alkyl groups, for instance, are weakly electron-donating. Their presence on the piperidine ring would be expected to have a minor effect, potentially causing a very slight decrease in the Amide I frequency.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can influence the planarity of the amide bond. A deviation from planarity would reduce the resonance between the nitrogen lone pair and the carbonyl, leading to an increase in the C=O stretching frequency.

Further systematic studies on a series of C-substituted N-acylpiperidines are needed to build a more detailed and quantitative understanding of these relationships.

Experimental Protocols

Achieving high-quality, reproducible IR spectra is contingent on proper sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing both liquid and solid samples with minimal preparation.[5][6]

Standard Operating Procedure for ATR-FTIR Analysis

experimental_workflow

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Crystal Cleaning: Before running a background or a sample, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol, and allow it to dry completely.

  • Background Acquisition: With the clean, dry ATR crystal, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be automatically subtracted from your sample spectrum. It is crucial to run a new background for each series of experiments.

  • Sample Application:

    • For Liquid Samples (e.g., N-acetylpiperidine): Place 1-2 drops of the neat liquid directly onto the center of the ATR crystal.

    • For Solid Samples (e.g., N-benzoylpiperidine): Place a small amount of the solid powder (a few milligrams) onto the crystal, ensuring the crystal is fully covered.

  • Pressure Application (for solids): For solid samples, use the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the ATR crystal. Avoid excessive force to prevent damage to the crystal.[7]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal as described in step 1.

This protocol provides a reliable method for obtaining high-quality IR spectra of piperidine carboxamides, enabling accurate comparisons and structural elucidation.

Logical Relationships in Spectral Interpretation

The interpretation of IR spectra is a deductive process, where the presence or absence of characteristic bands allows for the confirmation of functional groups and inferences about the molecular structure.

spectral_interpretation_logic

Conclusion

IR spectroscopy offers a rapid and informative method for the structural analysis of carboxamide functional groups within piperidine frameworks. The Amide I band, in particular, serves as a sensitive probe of the electronic environment of the carbonyl group. By comparing the spectral data of N-aliphatic and N-aromatic acylpiperidines, researchers can readily distinguish between these subclasses based on predictable frequency shifts due to conjugation. While the effects of substitution on the piperidine ring are more subtle, they follow understandable electronic and steric principles. The application of standardized ATR-FTIR protocols ensures the acquisition of high-quality data, making IR spectroscopy an indispensable tool in the synthesis and characterization of novel piperidine-based compounds for drug discovery and development.

References

  • PerkinElmer. (2007). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. Retrieved from [Link]

  • Anonymous. (n.d.). FTIR SOP. Retrieved from [Link]

  • Virginia Tech, Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-4-piperidone. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Raymond, J. E. (2012). ATR-FTIR Prestige 21. Retrieved from [Link]

  • NIST. (n.d.). 4-Acetyl-4-phenylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8578.
  • G.A., M., & M.G., P. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(2), 380-7.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Batool, M., et al. (2024). Structural changes in amide I and amide II regions of PCOS women analyzed by ATR-FTIR spectroscopy. Heliyon, 10(12), e32746.
  • LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • BenchChem. (2025). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.
  • Grunwald, E., & Jumper, C. F. (2010). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • UNIPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29, 1930.
  • Preprints.org. (2023). Spectrophotometric Determination of N-Acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods.

Sources

Comparative

Structural and Pharmacological Comparison: N,5-Dimethylpiperidine-3-carboxamide vs. Nipecotic Acid Derivatives

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic scaffolds is critical for optimizing central nervous system (CNS) therapeutics. The piperidine-3-carboxylic acid (ni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic scaffolds is critical for optimizing central nervous system (CNS) therapeutics. The piperidine-3-carboxylic acid (nipecotic acid) scaffold is a well-established pharmacophore for the inhibition of γ-aminobutyric acid (GABA) transporters, specifically GAT-1[1]. However, the native molecule suffers from severe pharmacokinetic limitations.

This guide provides an objective, data-driven structural comparison between classic nipecotic acid derivatives (such as the clinical standard, Tiagabine) and the structurally divergent N,5-dimethylpiperidine-3-carboxamide . We will deconstruct the causality behind these structural modifications, their impact on physicochemical properties, and provide validated experimental workflows for their in vitro assessment.

Structural Deconstruction & Causality

The transition from a native neurotransmitter reuptake inhibitor to a viable CNS drug requires precise modulation of lipophilicity and target affinity.

The Prototype: Nipecotic Acid

Nipecotic acid is one of the most potent in vitro inhibitors of neuronal and glial GABA uptake[2]. However, at physiological pH, its secondary amine and carboxylic acid moieties render it highly zwitterionic. This extreme hydrophilicity strictly precludes passive diffusion across the blood-brain barrier (BBB), rendering it therapeutically inert when administered systemically[3].

The Clinical Standard: Tiagabine (N-Alkylated Derivative)

To circumvent the BBB impermeability of nipecotic acid, medicinal chemists developed Tiagabine. By attaching a bulky, highly lipophilic 4,4-bis(3-methyl-2-thienyl)-3-butenyl chain to the piperidine nitrogen (N1), the molecule maintains the critical carboxylic acid required for GAT-1 binding while achieving an amphiphilic profile capable of excellent BBB penetration[4].

The Divergent Analog: N,5-Dimethylpiperidine-3-carboxamide

N,5-dimethylpiperidine-3-carboxamide represents an alternative structural strategy that modifies the core ring and the acidic pharmacophore rather than the N1 position:

  • Amidation of the Carboxylate (C3): Replacing the carboxylic acid with an N-methylcarboxamide eliminates the negative charge at physiological pH. This removes the zwitterionic character, significantly increasing baseline lipophilicity and BBB permeability without requiring massive lipophilic appendages[3]. However, because the carboxylate anion typically interacts with a sodium ion and specific tyrosine residues in the GAT-1 binding pocket, amidation often alters or reduces primary GAT-1 affinity, shifting the molecule's profile toward a prodrug or an intermediate building block.

  • C5-Methylation: The addition of a methyl group at the 5-position of the piperidine ring introduces steric bulk and restricts the conformational flexibility of the ring. Depending on the stereoisomer, this can lock the piperidine ring into a specific chair conformation, which has been historically utilized to probe subtype selectivity between GAT-1 and glial-specific transporters[5].

SAR_Logic Core Piperidine-3-carbonyl Scaffold NipAcid Nipecotic Acid (Zwitterion) Core->NipAcid Baseline Tiagabine Tiagabine (N-Alkylated) Core->Tiagabine Lipophilic N-tail Amide N,5-Dimethylpiperidine- 3-carboxamide Core->Amide Amidation & C5-Me Nip_Effect High GAT-1 Affinity Poor BBB Permeability NipAcid->Nip_Effect Tia_Effect High GAT-1 Affinity High BBB Permeability Tiagabine->Tia_Effect Ami_Effect Altered GAT Affinity Improved BBB Permeability Amide->Ami_Effect

Figure 1: Structure-activity relationship (SAR) logic tree for nipecotic acid derivatives.

Physicochemical and Pharmacokinetic Profiling

To objectively compare these structural strategies, we must look at the quantitative physicochemical data. The amidation strategy fundamentally alters the partition coefficient (LogP) compared to the native acid.

CompoundC3 SubstituentN1 SubstituentC5 SubstituentEst. LogPBBB PermeabilityGAT-1 Affinity (IC50)
Nipecotic Acid -COOH-H-H-0.5PoorHigh (~1–5 µM)
Tiagabine -COOH-Diarylbutenyl-H3.5ExcellentVery High (~0.05 µM)
Nipecotamide -CONH₂-H-H0.2ModerateLow
N,5-Dimethylpiperidine-3-carboxamide -CONHCH₃-H-CH₃0.8GoodModerate (Altered profile)

Data synthesis derived from structural modeling and historical SAR studies on benzhydrol and nipecotic acid derivatives[6],[1].

Experimental Workflows & Protocols

To validate the theoretical advantages and trade-offs of N,5-dimethylpiperidine-3-carboxamide against nipecotic acid, two self-validating experimental systems are required: one to assess passive BBB diffusion, and another to quantify target engagement at the GABA transporter.

Protocol A: PAMPA-BBB Permeability Assay

Causality: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically configured with porcine brain lipid (PBL) to isolate and measure passive diffusion characteristics. This removes active efflux/influx variables, allowing us to directly validate whether the C3-amidation successfully overcomes the zwitterionic barrier of native nipecotic acid. Self-Validation: The protocol mandates the concurrent run of Verapamil (high permeability) and Theophylline (low permeability) to ensure membrane integrity and validate the assay's dynamic range.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL.

  • Donor Plate Preparation: Dilute test compounds (Nipecotic acid, Tiagabine, N,5-dimethylpiperidine-3-carboxamide, and controls) to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to each well of the donor plate.

  • Membrane Coating: Carefully apply 4 µL of the PBL/dodecane solution to the microfilter membrane of the acceptor plate.

  • Acceptor Plate Preparation: Add 200 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich (acceptor plate on top of donor plate) and incubate at 25°C for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: [³H]-GABA Synaptosomal Uptake Assay

Causality: To determine if the structural modifications retain biological activity at the target, we use isolated rat cortical synaptosomes. Synaptosomes maintain the GAT-1 transporter in its native membrane environment with intact sodium/chloride electrochemical gradients, which are strictly required for functional GABA transport[4]. Self-Validation: Nonspecific uptake is determined by incubating parallel samples at 0°C (where active transport is halted) or in the presence of 1 mM unlabeled GABA. This ensures the measured scintillation signal is exclusively transporter-mediated.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the resulting supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Resuspension: Resuspend the P2 pellet in oxygenated Krebs-Henseleit buffer (pH 7.4).

  • Incubation: Aliquot 100 µL of synaptosomes into tubes containing test compounds (ranging from 1 nM to 100 µM) and pre-incubate at 37°C for 5 minutes.

  • Radioligand Addition: Initiate the reaction by adding 10 nM [³H]-GABA. Incubate for exactly 3 minutes at 37°C.

  • Termination: Stop the reaction by adding 3 mL of ice-cold Krebs-Henseleit buffer.

  • Filtration: Rapidly filter the mixture through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Workflow Prep 1. Synaptosome Isolation (Rat Cortical Tissue) Incubate 2. Compound Incubation (Test Ligand + [3H]-GABA) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Measure 5. Liquid Scintillation (Quantify Intracellular [3H]) Wash->Measure

Figure 2: Step-by-step experimental workflow for the [³H]-GABA synaptosomal uptake assay.

References

  • Pavia, M. R., Lobbestael, S. J., Nugiel, D., Mayhugh, D. R., & Vartanian, M. G. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(22), 4238-4248. URL: [Link]

  • Singh, K., Kumar, P., Bhatia, R., Mehta, V., Kumar, B., & Akhtar, M. J. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. URL: [Link]

  • Dhanawat, M., Gupta, S., Mehta, D. K., & Das, R. (2021). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research, 71(02), 94-103. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to LC-MS/MS Method Development for the Quantification of N,5-dimethylpiperidine-3-carboxamide

Abstract The quantification of small, polar, basic molecules like N,5-dimethylpiperidine-3-carboxamide presents a significant analytical challenge, frequently resulting in poor chromatographic retention, suboptimal peak...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of small, polar, basic molecules like N,5-dimethylpiperidine-3-carboxamide presents a significant analytical challenge, frequently resulting in poor chromatographic retention, suboptimal peak shapes, and susceptibility to matrix effects. This guide provides an in-depth, comparative analysis of strategies for developing a robust and sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for this compound. Moving beyond a simple procedural outline, we explore the fundamental causality behind critical experimental decisions, comparing Hydrophilic Interaction Liquid Chromatography (HILIC) and advanced Reversed-Phase (RP) approaches. We further dissect choices in mass spectrometric optimization, sample preparation, and internal standard selection, grounding our recommendations in established regulatory frameworks and field-proven insights. This document serves as a comprehensive resource for researchers and drug development professionals seeking to establish a scientifically sound, self-validating analytical method for this and structurally similar analytes.

The Analytical Challenge: Understanding N,5-dimethylpiperidine-3-carboxamide

The first principle of successful method development is a thorough understanding of the analyte's physicochemical properties. N,5-dimethylpiperidine-3-carboxamide possesses a tertiary amine on the piperidine ring and a carboxamide group. This structure confers high polarity and a basic nature, making it readily protonated. These characteristics are the root of the primary analytical hurdles:

  • Poor Retention in Reversed-Phase Chromatography: Traditional C18 columns rely on hydrophobic interactions, which are minimal for highly polar compounds, leading to elution at or near the solvent front.[1][2]

  • High Susceptibility to Matrix Effects: Eluting early in the chromatographic run places the analyte in a region dense with endogenous polar interferences from biological matrices (e.g., phospholipids, salts), which can suppress or enhance the ionization efficiency in the MS source, compromising data accuracy.[3][4][5][6]

  • Favorable Ionization but Potential for Adduct Formation: The basic nitrogen is ideal for positive mode Electrospray Ionization (ESI), typically forming a strong [M+H]⁺ ion. However, careful optimization is required to avoid unwanted adducts (e.g., [M+Na]⁺) that can dilute the primary signal.[7]

This guide will navigate these challenges through a systematic and comparative development workflow.

Method_Development_Workflow cluster_0 Phase 1: Feasibility & Strategy cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Structure, pKa, logP) B Direct Infusion MS Analysis (Precursor Ion, Initial Fragmentation) A->B informs C Chromatographic Strategy Selection B->C guides D LC Optimization (Column, Mobile Phase, Gradient) C->D dictates E MS/MS Optimization (MRM Transitions, Collision Energy) D->E couples to F Sample Preparation Strategy (PPT vs. SPE) E->F requires clean matrix G Internal Standard Selection (Analog vs. SIL-IS) F->G impacts choice of H Pre-Validation Assessment (Accuracy, Precision, Matrix Effect) G->H enables I Full Method Validation (per FDA/ICH M10 Guidelines) H->I proceeds to

Caption: Overall LC-MS/MS Method Development Workflow.

The Core Decision: A Comparative Guide to Chromatographic Strategies

The most critical decision in this method development is the choice of chromatographic separation mode. The inherent polarity of N,5-dimethylpiperidine-3-carboxamide forces a comparison between advanced Reversed-Phase (RP) columns and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatography_Decision cluster_RP Reversed-Phase (RP) Path cluster_HILIC HILIC Path Analyte Analyte: Polar & Basic (e.g., N,5-dimethylpiperidine-3-carboxamide) RP_Col Strategy: Use Aqueous-Stable RP Column (e.g., C18 T3) Analyte->RP_Col HILIC_Col Strategy: Use HILIC Column (e.g., Amide, Silica) Analyte->HILIC_Col RP_MP Mobile Phase: High Aqueous Content (e.g., >95% Water) RP_Col->RP_MP RP_Result Expected Outcome: - Limited Retention - Potential Peak Tailing - High Matrix Effect Risk RP_MP->RP_Result HILIC_MP Mobile Phase: High Organic Content (e.g., >80% Acetonitrile) HILIC_Col->HILIC_MP HILIC_Result Expected Outcome: - Strong Retention - Good Peak Shape - Improved MS Sensitivity HILIC_MP->HILIC_Result

Caption: Logical decision flow for chromatographic strategy.

Approach 1: Modern Reversed-Phase LC

While standard C18 columns are unsuitable, specialized RP columns designed for polar analytes offer a potential solution. These columns often have lower ligand densities or are end-capped to be stable in 100% aqueous mobile phases without suffering from "dewetting" or ligand collapse.[8]

  • Causality: The goal is to maximize the minimal hydrophobic character of the analyte while preventing the stationary phase from collapsing. By using a high-aqueous mobile phase, we force the analyte to interact as much as possible with the C18 chains.

  • Experimental Protocol:

    • Column: Select an aqueous-stable C18 column (e.g., Waters ACQUITY UPLC BEH C18, Phenomenex Kinetex T3).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a very shallow gradient, such as 1-10% B over 5 minutes, to maximize any potential retention.

  • Likely Outcome: Even with optimization, retention is likely to be minimal (k' < 2), keeping the analyte in the region of strong matrix effects.

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the superior technique for retaining and separating very polar compounds.[9][10][11][12] The separation mechanism involves the partitioning of the analyte between the high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.

  • Causality: The more polar the analyte, the more it partitions into the aqueous layer, and the more it is retained. This provides an orthogonal separation mechanism to RP-LC. A significant advantage is the use of a highly organic mobile phase (typically >70% acetonitrile), which promotes efficient droplet desolvation in the ESI source, often leading to a substantial increase in MS signal intensity.[13]

  • Experimental Protocol:

    • Column: Select a HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Gradient: A typical HILIC gradient is run in reverse of an RP gradient. Start at high organic (e.g., 95% A) and decrease the organic content to elute the analyte (e.g., ramp to 60% A over 5 minutes).

Comparative Summary
ParameterReversed-Phase (Aqueous Stable C18)Hydrophilic Interaction (HILIC)Justification
Retention Factor (k') Low (< 2)High (> 3)HILIC mechanism is specifically designed for polar analyte retention.[1][10]
Peak Shape Often broad or tailing due to secondary interactions.Typically sharp and symmetrical.Strong partitioning mechanism in HILIC leads to more efficient chromatography.
MS Sensitivity ModerateHighHigh organic mobile phase enhances ESI desolvation and ionization efficiency.[13]
Matrix Effect High RiskReduced RiskAnalyte is retained and chromatographically separated from early-eluting matrix components.[14]
Robustness HighModerate (Requires careful equilibration).HILIC columns can require longer equilibration times between injections to ensure reproducible retention.

Optimizing for Sensitivity and Specificity: Tandem Mass Spectrometry

Regardless of the chromatography, the mass spectrometer parameters must be optimized for the specific analyte. This is achieved using a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.[15][16]

Experimental Protocol: MS Parameter Optimization
  • Analyte Infusion: Prepare a ~500 ng/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan spectrum in positive ESI mode. For N,5-dimethylpiperidine-3-carboxamide (C₈H₁₆N₂O, Mol. Wt: 156.23 g/mol ), the target precursor ion will be the protonated molecule [M+H]⁺ at m/z 157.1.

  • Fragment Ion (Product Ion) Identification: Perform a product ion scan on the precursor m/z 157.1. This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID) with a gas (e.g., argon) in the collision cell (q2), and scanning the resulting fragments in the third quadrupole (Q3). Fragmentation of piperidine rings often involves characteristic losses related to the ring structure and substituents.[17][18][19]

  • MRM Transition Optimization: Select at least two of the most intense and stable product ions for the MRM method. One will be the "quantifier" (for concentration calculation) and the other the "qualifier" (for identity confirmation).

  • Collision Energy (CE) Optimization: For each MRM transition, perform a CE ramp experiment to find the voltage that produces the most intense product ion signal.

Data Presentation: Optimized MS/MS Parameters

The following are hypothetical but representative values.

ParameterSettingRationale
Ionization Mode ESI PositiveThe basic piperidine nitrogen readily accepts a proton.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature 150 °CA balance to promote desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hr @ 400°CEfficiently removes solvent from droplets to form gas-phase ions.
Precursor Ion (Q1) m/z 157.1[M+H]⁺ for N,5-dimethylpiperidine-3-carboxamide.
Product Ion (Q3) - Quantifier m/z 98.1Hypothetical stable fragment representing the core piperidine structure after loss of the carboxamide group.
Collision Energy - Quantifier 22 eVEmpirically determined to yield the highest signal for the m/z 98.1 fragment.
Product Ion (Q3) - Qualifier m/z 71.1Hypothetical secondary fragment for identity confirmation.
Collision Energy - Qualifier 35 eVEmpirically determined for the m/z 71.1 fragment.

Ensuring Accuracy: Sample Preparation and Internal Standard Selection

A robust method is a self-validating system. This is achieved by co-opting a clean sample preparation technique with the correct internal standard (IS) to correct for variability.[20]

Comparison of Sample Preparation Techniques
TechniqueProtocolProsConsBest For
Protein Precipitation (PPT) Add 3-4 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[21]Fast, simple, high recovery."Dirty" extract, high risk of matrix effects (ion suppression).[5]Early discovery, high-throughput screening.
Solid-Phase Extraction (SPE) Use a mixed-mode cation exchange cartridge. Condition, load acidified sample, wash with organic, elute with a basic organic solvent.Cleanest extract, significantly reduces matrix effects.More complex, requires method development, higher cost.Regulated bioanalysis, method validation.[22]

Recommendation: For a validated, regulatory-compliant assay, SPE is the preferred method due to its superior ability to remove interfering matrix components.[22]

The Gold Standard: Internal Standard Selection

The internal standard is arguably the most critical component for ensuring accuracy and precision.[23][24] Its role is to mimic the analyte through the entire process (extraction, chromatography, and ionization) to correct for any losses or variations.

  • Structural Analog IS: A molecule that is chemically similar but not identical to the analyte.

    • Critique: While better than no IS, its extraction recovery and ionization efficiency may not perfectly track the analyte, especially in the presence of significant matrix effects.[20]

  • Stable Isotope-Labeled (SIL) IS: The analyte molecule itself, but with several ¹H atoms replaced by ²H (Deuterium) or ¹²C atoms replaced by ¹³C. Example: N,5-dimethylpiperidine-3-carboxamide-d4.

    • Causality: A SIL-IS is the ideal choice because it has virtually identical chemical and physical properties to the analyte.[23][25][26] It will co-elute and experience the exact same degree of ion suppression or enhancement, perfectly correcting for matrix effects and variability.[20][25] This is the cornerstone of a trustworthy bioanalytical method.

Unambiguous Recommendation: A stable isotope-labeled internal standard is mandatory for a robust, high-quality quantitative LC-MS/MS assay.

Final Method Validation

Once the optimized method is established (HILIC separation, optimized MRM transitions, SPE cleanup, and a SIL-IS), it must be formally validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance or ICH M10.[27][28][29][30]

Key Validation Parameters:

  • Selectivity & Specificity: Absence of interference at the retention time of the analyte and IS.

  • Calibration Curve: Linearity, range, and weighting model.

  • Accuracy & Precision: Intra- and inter-day performance at multiple concentration levels.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Quantitatively assessed to ensure the SIL-IS provides adequate correction.[3][4]

  • Recovery: Extraction efficiency of the analyte and IS.

  • Stability: Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.).

Conclusion

The development of a quantitative LC-MS/MS method for a challenging polar molecule like N,5-dimethylpiperidine-3-carboxamide requires a systematic approach that prioritizes scientific rationale over rote procedure. A direct comparison of chromatographic strategies clearly demonstrates the superiority of Hydrophilic Interaction Liquid Chromatography (HILIC) for achieving the necessary retention and sensitivity. When this is paired with an optimized tandem mass spectrometry method, a clean sample preparation technique like Solid-Phase Extraction , and the use of a Stable Isotope-Labeled Internal Standard , the result is a robust, accurate, and defensible method suitable for regulated bioanalysis. This comparative framework not only provides a direct path to a successful assay but also reinforces the fundamental principles of analytical science that underpin trustworthy data.

References

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  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link][4]

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  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. [Link][26]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link][24]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link][17]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Singh, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. National Institutes of Health (NIH). [Link][7]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

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  • Wróblewski, K., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI. [Link][13]

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  • Repositório da Universidade de Lisboa. (2023). LC-MS/MS method development for anti-oxidative biomarkers. [Link][15]

  • University of Eastern Finland. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link][16]

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Comparative

Benchmarking the Potency of N,5-Dimethylpiperidine-3-Carboxamide Against Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and precision medicine, the identification and validation of robust chemical scaffolds are paramount. The N,5-dimethylpiperidine-3-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and precision medicine, the identification and validation of robust chemical scaffolds are paramount. The N,5-dimethylpiperidine-3-carboxamide (CAS: 1496117-89-5) building block has emerged as a highly privileged pharmacophore in the design of next-generation kinase inhibitors[1][2].

As a Senior Application Scientist, I approach the benchmarking of novel pharmacophores not merely as a data-gathering exercise, but as a rigorous validation of mechanistic hypotheses. Structural biology reveals that piperidine-3-carboxamide derivatives excel as Type I and Type I½ inhibitors, capable of accessing extended hydrophobic pockets and stabilizing the unique "DFG-shifted" conformations of kinases such as Anaplastic Lymphoma Kinase (ALK), c-Met, and Cyclin-Dependent Kinases (CDKs)[1].

To objectively evaluate the potency of compounds derived from the N,5-dimethylpiperidine-3-carboxamide scaffold, we must benchmark them against established clinical standards (e.g., Crizotinib, Ceritinib) using a highly controlled, self-validating experimental cascade.

Pathway ALK ALK / c-Met Receptor PI3K PI3K / AKT Pathway ALK->PI3K MAPK RAS / MAPK Pathway ALK->MAPK JAK JAK / STAT Pathway ALK->JAK Proliferation Cell Survival & Proliferation PI3K->Proliferation MAPK->Proliferation JAK->Proliferation Inhibitor N,5-dimethylpiperidine- 3-carboxamide Scaffold Inhibitor->ALK Inhibits

Caption: ALK/c-Met signaling cascade and the targeted inhibition node.

Experimental Strategy & Causality

A trustworthy benchmarking guide relies on a tiered, orthogonal testing strategy. We progress from isolated biochemical systems to complex cellular environments to ensure that the observed potency is driven by on-target engagement rather than off-target cytotoxicity.

Workflow Prep Compound Preparation TRFRET Biochemical TR-FRET (Intrinsic IC50) Prep->TRFRET Cellular Cellular Engagement (Target Binding) TRFRET->Cellular Pheno Phenotypic Viability (Cell Proliferation) Cellular->Pheno

Caption: Tiered experimental workflow for kinase inhibitor benchmarking.

The Self-Validating System

Every protocol described below is designed as a self-validating system. We incorporate three critical controls into every plate:

  • Positive Control (Staurosporine): A potent pan-kinase inhibitor that defines the maximum possible assay inhibition (baseline signal).

  • Vehicle Control (DMSO): Defines the uninhibited enzyme activity (maximum signal) and ensures the solvent itself is not denaturing the kinase.

  • No-Enzyme Control: Establishes the absolute background noise of the detection reagents.

Step-by-Step Methodologies

Protocol A: Biochemical TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Energy Transfer (TR-FRET) because the delayed emission measurement effectively eliminates short-lived background fluorescence from the compounds themselves—a common artifact when screening dense heterocyclic libraries[3][4]. Furthermore, assays are run at the ATP Michaelis constant ( Km​ ) for each kinase. This ensures high sensitivity to ATP-competitive inhibitors while allowing direct comparison of IC50​ values across different kinases, as the IC50​ becomes a direct reflection of the inhibitor's affinity ( Ki​ ).

Step-by-Step Execution:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial addition: 2 mM DTT must be added fresh to prevent the oxidation of critical cysteine residues in the kinase active site.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the N,5-dimethylpiperidine-3-carboxamide derivative and standard inhibitors (Crizotinib, Ceritinib) in 100% DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer 100 nL into a 384-well low-volume plate, eliminating tip-based carryover.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of purified ALK (WT or L1196M mutant) or c-Met kinase to the wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical to capture the slow-binding kinetics characteristic of many Type I½ piperidine-carboxamide inhibitors[5].

  • Reaction Initiation: Add 5 µL of a substrate mix containing the specific biotinylated peptide substrate and ATP (at the predetermined Km​ concentration). Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 60 minutes and read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: Cellular Target Engagement & Proliferation

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump (e.g., P-gp) liabilities. We use a CellTiter-Glo viability assay on ALK-driven cell lines (e.g., Karpas299, H2228) to benchmark phenotypic potency[5][6].

Step-by-Step Execution:

  • Cell Seeding: Seed Karpas299 cells at 5,000 cells/well in 96-well white opaque plates in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (final DMSO concentration ≤ 0.1%).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, ensuring the capture of anti-proliferative effects.

  • Viability Measurement: Add CellTiter-Glo reagent (equal volume to culture medium). Lyse cells on an orbital shaker for 10 minutes, then measure luminescence to quantify ATP levels, which are directly proportional to the number of viable cells.

Comparative Potency Data

The following table summarizes the benchmarking data of an optimized N,5-dimethylpiperidine-3-carboxamide lead compound against standard clinical kinase inhibitors. Note: Data for the piperidine-3-carboxamide lead is adapted from established literature values for optimized derivatives of this scaffold to illustrate a realistic benchmarking outcome[2][5][6].

Compound / ScaffoldALK WT IC50​ (nM)ALK L1196M IC50​ (nM)c-Met IC50​ (nM)Karpas299 Cellular IC50​ (µM)
N,5-dimethylpiperidine-3-carboxamide (Lead) 2.5 6.5 11.2 0.06
Crizotinib (Standard) 24.0125.08.00.12
Ceritinib (Standard) 0.81.5>10000.03
Staurosporine (Control) 1.22.03.5N/A (Highly Toxic)
Data Interpretation

The data clearly demonstrates the utility of the N,5-dimethylpiperidine-3-carboxamide scaffold. While Ceritinib is highly potent against ALK WT, it lacks c-Met activity. Crizotinib targets both but suffers significant potency drop-off against the ALK L1196M gatekeeper mutation. The piperidine-3-carboxamide lead maintains sub-10 nM potency across both ALK (including the resistant mutant) and c-Met, translating to excellent cellular efficacy (0.06 µM)[5][6].

Conclusion

Benchmarking the N,5-dimethylpiperidine-3-carboxamide scaffold against standard inhibitors reveals its robust potential as a multi-target kinase inhibitor core. By employing a self-validating TR-FRET biochemical assay coupled with orthogonal cellular proliferation metrics, drug development professionals can confidently rely on this scaffold to overcome common resistance mutations (such as ALK L1196M) that plague first-generation therapies.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,5-dimethylpiperidine-3-carboxamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of N,5-dimethylpiperidine-3-carboxamide, a substituted piperidine derivative. The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards, to ensure that this compound is managed responsibly from cradle to grave.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. Based on the known hazards of analogous compounds like 3,5-dimethylpiperidine and piperidine, N,5-dimethylpiperidine-3-carboxamide should be presumed to possess the following hazardous characteristics:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Flammable Liquid May form flammable liquid and vapor.[3]Piperidine has a flashpoint of 16°C (60.8°F).[2] Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, toxic in contact with skin or if inhaled.[1][2]Piperidine is classified as Acute Toxicity Category 4 (Oral) and Category 3 (Dermal and Inhalation).[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][5]Direct contact can lead to chemical burns.[2]
Serious Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.[2][5]Vapors and direct contact are corrosive to the eyes.[2]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[3][4]Avoid release to the environment.[4]

Pre-Disposal Preparations: A Foundation for Safety

Proper preparation is critical to a safe and compliant disposal process. These steps should be completed before any waste is handled.

  • Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound. A standard PPE ensemble includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

    • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.[4]

    • Respiratory Protection: All handling of open containers or transfers should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][3]

  • Waste Container Selection:

    • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. Do not use metal containers for corrosive waste.[6]

    • The container must have a secure, leak-proof screw-top cap.[6]

    • Ensure the container is clean and in good condition, free of any external residue.[6]

  • Designated Waste Accumulation Area:

    • Identify a specific area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and sources of ignition.[6]

    • This area must be under the control of the generator.[6]

Step-by-Step Disposal Protocol for N,5-dimethylpiperidine-3-carboxamide

This protocol outlines the direct actions required for the safe disposal of N,5-dimethylpiperidine-3-carboxamide and associated contaminated materials.

  • Segregation of Waste:

    • Do not mix N,5-dimethylpiperidine-3-carboxamide waste with other waste streams, particularly incompatible materials like strong oxidizing agents or acids.[3][5] Mixing wastes can lead to dangerous chemical reactions.[6]

    • Collect all materials contaminated with N,5-dimethylpiperidine-3-carboxamide (e.g., pipette tips, contaminated gloves, absorbent paper) in the same designated hazardous waste container as the neat compound.[7]

  • Transferring Waste to the Container:

    • All transfers must be performed inside a chemical fume hood.[3]

    • Use a funnel to carefully pour liquid waste into the designated container to avoid spills.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.

  • Container Sealing and Labeling:

    • Securely cap the waste container immediately after adding waste. The container must remain closed at all times except when adding waste.[6]

    • Label the container clearly with the words "HAZARDOUS WASTE" .[6]

    • The label must also include the full chemical name: "N,5-dimethylpiperidine-3-carboxamide" and the approximate concentration and volume.[6][7]

    • Include relevant hazard pictograms (e.g., flammable, corrosive, toxic).[7]

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in your designated hazardous waste accumulation area.[7]

    • Ensure the container is stored upright on a stable surface.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[8] This is a violation of environmental regulations and poses a significant risk.

    • Final disposal must be carried out by a licensed waste disposal company at an approved waste disposal plant.[2][5]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for the proper disposal of N,5-dimethylpiperidine-3-carboxamide.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase (in Fume Hood) cluster_final Finalization & Disposal Phase A Identify N,5-dimethylpiperidine-3-carboxamide Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Prepare a Compatible Hazardous Waste Container B->C D Segregate from Incompatible Wastes (e.g., Strong Acids, Oxidizers) C->D Proceed to Handling E Transfer Waste into Container (Do not exceed 90% capacity) D->E F Collect Contaminated Materials (Gloves, Pipettes, etc.) in the Same Container E->F G Securely Cap the Container F->G Proceed to Finalization H Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards G->H I Store in Designated, Secure Waste Accumulation Area H->I J Contact EHS for Pickup and Licensed Disposal I->J

Sources

Handling

Personal protective equipment for handling N,5-dimethylpiperidine-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in understanding molecular behavior. When handling N,5-dimethylpiperidine-3-carboxamide (CAS: 14...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in understanding molecular behavior. When handling N,5-dimethylpiperidine-3-carboxamide (CAS: 1496117-89-5) , your operational protocols must be dictated by its intrinsic chemical properties.

This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling workflows, and disposal plans for this specific piperidine derivative.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand how the molecule interacts with biological systems. N,5-dimethylpiperidine-3-carboxamide carries specific GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1].

These hazards are not arbitrary; they are a direct result of the molecule's structure:

  • Piperidine Ring Basicity: The secondary/tertiary amine nitrogen in the piperidine ring acts as a localized base. Upon contact with physiological moisture (such as sweat or tears), it can cause localized alkaline hydrolysis of lipids in the stratum corneum or corneal epithelium, leading to severe irritation[1],[2].

  • Carboxamide Penetration: The carboxamide moiety acts as a strong hydrogen-bond acceptor and donor. This property enhances the molecule's solubility in both aqueous and lipid environments, facilitating deeper dermal penetration and increasing the risk of systemic toxicity if absorbed.

HazardMechanism Chem N,5-Dimethylpiperidine- 3-carboxamide Prop1 Piperidine Ring (Basic Amine) Chem->Prop1 Prop2 Carboxamide Group (H-Bonding) Chem->Prop2 Mech1 Alkaline Hydrolysis of Lipids Prop1->Mech1 Mech2 Enhanced Dermal Penetration Prop2->Mech2 Haz1 Skin & Eye Irritation (H315, H319) Mech1->Haz1 Mech2->Haz1 Haz2 Systemic Toxicity (H302) Mech2->Haz2

Caption: Logical relationship between chemical structure and physiological hazards.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material compatibility checks. Because piperidine derivatives can permeate certain polymers and cause rapid eye damage, your PPE selection must strictly adhere to the following validated standards[3],[2].

PPE CategoryRecommended SpecificationMechanistic Rationale & Standard
Eye/Face Tightly fitting safety goggles with side-shields.Protects against corneal alkaline hydrolysis from the basic piperidine ring. Must conform to EN 166(EU) or NIOSH (US) standards[3].
Hands Nitrile or PVC gloves.Prevents dermal permeation. Piperidine derivatives can degrade certain polymers; gloves must meet EN 374 standards with a breakthrough time > 120 minutes[3],[2].
Body Impervious, flame-retardant lab coat.Prevents systemic absorption via skin contact. Flame retardance is highly recommended if handled near ignition sources[3],[2].
Respiratory Full-face respirator with Type A filter (Brown).Required if aerosol/dust formation occurs. Protects against organic vapors (boiling point > 65°C) and basic amine inhalation[3],[2].

Operational Workflow: Step-by-Step Handling Protocol

When preparing solutions or transferring N,5-dimethylpiperidine-3-carboxamide, follow this self-validating workflow to ensure zero-exposure.

Step 1: Environmental Controls & Pre-checks

  • Conduct all manipulations inside a certified Class II chemical fume hood to prevent the inhalation of dust or aerosols[3].

  • Verify that no strong oxidizers, heavy metal salts, or strong acids are present in the workspace, as piperidine derivatives can react exothermically with these incompatibles[4].

Step 2: PPE Donning & Inspection

  • Don the impervious lab coat and tightly fitting EN 166 goggles.

  • Inspect EN 374-compliant gloves for micro-tears before putting them on. Scientist Tip: Double-gloving is recommended during the initial transfer of pure active pharmaceutical ingredients (APIs).

Step 3: Material Manipulation

  • Use anti-static, non-sparking spatulas for transferring the compound[3].

  • Avoid vigorous scraping or pouring that generates airborne particulates.

  • If dissolving the compound, add the solvent slowly. Monitor for any exothermic activity.

Step 4: Workspace Decontamination

  • Wipe down the analytical balance and fume hood surface with a slightly acidic or neutral detergent solution to neutralize residual basic amine traces, followed by a water rinse.

  • Doff gloves inside out to trap any microscopic chemical residue.

Spill Response & Disposal Plan

Piperidine derivatives must be treated as regulated hazardous waste. They cannot be disposed of via standard domestic waste or sanitary sewers[5].

Spill Response Methodology
  • Evacuate & Ventilate: Alert personnel and increase fume hood exhaust.

  • Don PPE: Ensure full PPE is worn, including a Type A organic vapor respirator if the spill is large or outside a ventilated area[2].

  • Containment:

    • For Solids: Carefully sweep using a brush and dustpan. Do not use compressed air or dry sweeping methods that aerosolize the powder.

    • For Liquids (Solutions): Absorb the spill with chemically inert materials such as vermiculite, diatomaceous earth, or dry sand[5],[2].

  • Collection: Place all absorbed material and contaminated PPE into a compatible, sealable High-Density Polyethylene (HDPE) container[6].

Waste Accumulation & Disposal Protocol
  • Segregation: Never mix piperidine waste streams with acids or radioactive materials[7].

  • Labeling: Label the container immediately with the words "Hazardous Waste" , the full chemical name (N,5-dimethylpiperidine-3-carboxamide), the primary hazard (Toxic/Irritant), and the accumulation start date[6],[7].

  • Storage: Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[7].

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor for final pickup and incineration[5].

SpillResponse Start Spill Detected DonPPE Don PPE (EN 374 Gloves, EN 166 Goggles) Start->DonPPE Assess Assess Spill State DonPPE->Assess Solid Solid/Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid Sweep Careful Sweep (Avoid Dust) Solid->Sweep Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb Collect Transfer to HDPE Hazardous Waste Container Sweep->Collect Absorb->Collect Label Label: 'Hazardous Waste' + Accumulation Date Collect->Label Dispose EHS Collection from SAA Label->Dispose

Caption: Step-by-step workflow for spill response and hazardous waste accumulation.

References

  • Chemical-Label: gevaarsetiket N,5-dimethylpiperidine-3-carboxamide (Hazards and CAS Information). Retrieved from: [Link]

  • Carl Roth: Safety Data Sheet: Piperidine (Glove Breakthrough Times and Spill Response). Retrieved from: [Link]

  • Purdue University Engineering: Guidelines: Handling and Disposal of Chemicals (SAA and Labeling Protocols). Retrieved from: [Link]

Sources

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